Product packaging for 4-[(Cyclopropylcarbonyl)amino]benzoic acid(Cat. No.:CAS No. 23745-26-8)

4-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B1598640
CAS No.: 23745-26-8
M. Wt: 205.21 g/mol
InChI Key: RXFRECYQSDDFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(Cyclopropylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1598640 4-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 23745-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFRECYQSDDFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389815
Record name 4-[(cyclopropylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23745-26-8
Record name 4-[(cyclopropylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-[(Cyclopropylcarbonyl)amino]benzoic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Introduction

This compound is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric features: a 4-aminobenzoic acid (PABA) scaffold, a robust amide linkage, and a cyclopropyl moiety. The PABA core is a well-established building block in pharmaceuticals, known for its role in folate synthesis and its presence in various therapeutic agents[1][2]. The cyclopropyl group is often introduced into drug candidates to improve metabolic stability and binding affinity. Understanding the fundamental physical and chemical properties of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the foundational data but also the detailed experimental methodologies required to validate these properties. The protocols described herein are grounded in established, high-precision techniques, ensuring data integrity and reproducibility.

Core Physicochemical Properties

The initial assessment of any new chemical entity involves determining its fundamental physical constants. These values provide the first objective data points for identity, purity, and stability.

PropertyDataSource
Molecular Formula C₁₁H₁₁NO₃Calculated
Molecular Weight 205.21 g/mol Calculated
Appearance White to off-white crystalline solid (Expected)N/A
Melting Point (T_onset_) To be determined experimentallyN/A
Aqueous Solubility To be determined experimentallyN/A
pKa To be determined experimentallyN/A

Section 1: Melting Point Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a critical indicator of a compound's purity. While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique in a professional setting. DSC offers superior precision by measuring the heat flow required to raise a sample's temperature. This allows for the determination of the extrapolated onset temperature (T_onset), the peak melting temperature, and the enthalpy of fusion (ΔH_fus), which provides insight into the crystal lattice energy[3].

Experimental Protocol: DSC for Melting Point Determination

This protocol outlines the standardized procedure for determining the melting point and purity of this compound.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C)[3]. This is a self-validating step crucial for data accuracy.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, crystalline sample into an aluminum DSC pan[3]. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference. The "differential" nature of the measurement relies on comparing the heat flow into the sample versus this inert reference[4].

  • Thermal Program: Place both pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation[3].

  • Heating Ramp: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Initiate a controlled heating ramp, typically at a rate of 2-10 °C/min, to a temperature well above the melting point (e.g., 200 °C)[3]. A slower ramp rate enhances resolution.

  • Data Analysis: Record the heat flow as a function of temperature. The resulting endotherm is analyzed to determine the extrapolated onset temperature of melting (T_onset) and the integrated peak area, which corresponds to the heat of fusion (ΔH_fus)[5].

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 2-3 mg Sample into Al Pan Calibrate->Weigh Reference 3. Prepare Empty Reference Pan Weigh->Reference Load 4. Load Pans & Purge with N₂ Reference->Load Heat 5. Heat at 2-10 °C/min Load->Heat Analyze 6. Analyze Thermogram Heat->Analyze Result Determine T_onset & ΔH_fus Analyze->Result

Caption: Workflow for Melting Point Determination using DSC.

Section 2: Thermodynamic Solubility Profile

Expertise & Experience: Aqueous solubility is arguably one of the most critical physical properties in drug development, as it directly influences bioavailability and formulation strategies[6]. The "shake-flask" method is universally recognized as the gold standard for determining thermodynamic equilibrium solubility[6][7]. The causality behind this choice is its principle: by agitating an excess of the solid compound in a solvent for an extended period, the system reaches a true thermodynamic equilibrium, ensuring the measured concentration represents the absolute saturation point[6][8].

Experimental Protocol: Shake-Flask Method for Solubility

This protocol details the determination of aqueous solubility at a controlled temperature (e.g., 25 °C).

  • Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). The excess is critical to ensure that saturation is achieved and maintained[6].

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium[7][9]. A pilot study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To obtain a clear, saturated solution, carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte[8]. Centrifugation prior to filtration is also recommended[8].

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a standard calibration curve[8][9].

  • Data Reporting: Report the solubility as an average of the replicate measurements, typically in units of mg/mL or µg/mL, at the specified temperature and pH[8].

Visualization: Solubility Determination Workflow

Solubility_Workflow Prep 1. Add Excess Solid to Vials (n=3) Solvent 2. Add Precise Volume of Solvent Prep->Solvent Equilibrate 3. Agitate at 25°C for 24-48h Solvent->Equilibrate Separate 4. Centrifuge / Filter (0.22 µm PTFE) Equilibrate->Separate Quantify 5. Quantify Concentration (HPLC or UV-Vis) Separate->Quantify Report 6. Report Average Solubility (mg/mL) Quantify->Report pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (Buffers 4, 7, 10) Prepare 2. Prepare 1mM Sample in 0.15M KCl Calibrate->Prepare Acidify 3. Acidify to pH ~2 with HCl Prepare->Acidify Titrate 4. Titrate with 0.1M NaOH Record pH vs. Volume Acidify->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Calculate 6. Determine Inflection Point Plot->Calculate Result pKa = pH at Inflection Point Calculate->Result

Caption: Workflow for Potentiometric pKa Determination.

Section 4: Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its identity, structure, and electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to analyze compounds containing chromophores (light-absorbing functional groups). [10][11]The technique is based on the principle that molecules absorb light at specific wavelengths, causing electronic transitions. [10]For this compound, the substituted benzene ring acts as the primary chromophore. The resulting spectrum can confirm the presence of this aromatic system and can be used for quantitative analysis via the Beer-Lambert Law. [10] General Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use the same solvent as a blank to zero the spectrophotometer. [12]3. Scan the sample solution across a wavelength range (e.g., 200-400 nm). [10]4. Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. [13][14]It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). [14][15] Predicted ¹H NMR Spectrum for this compound: (In a solvent like DMSO-d₆)

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).

  • Amide Proton (-NH-): A singlet, typically between 8-10 ppm.

  • Aromatic Protons (-C₆H₄-): Two doublets, integrating to 2 protons each, characteristic of a 1,4-disubstituted benzene ring. Expected in the range of 7.5-8.0 ppm.

  • Cyclopropyl Methine Proton (-CH-): One multiplet, integrating to 1 proton.

  • Cyclopropyl Methylene Protons (-CH₂-): Two sets of multiplets, integrating to 2 protons each, typically upfield (<1.5 ppm).

General Protocol:

  • Dissolve 5-10 mg of the sample in ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [16]2. Acquire the spectrum on a calibrated NMR spectrometer.

  • Process the data to obtain the final spectrum, including integration of peaks and accurate chemical shift referencing. [16]

Conclusion

The physicochemical properties of this compound—including its melting point, solubility, pKa, and spectroscopic profile—are foundational to its development as a potential therapeutic agent. This guide provides not only a target profile for the compound but also the robust, validated experimental methodologies required for its characterization. By adhering to these authoritative protocols, researchers can generate high-quality, reproducible data, ensuring a solid foundation for subsequent stages of research, from formulation to preclinical evaluation.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.
  • Dissolution Technologies. (Date not available). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata.
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. University of Gondar.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • van der Kuy, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Avdeef, A. (Date not available). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Scribd. 1H-NMR Organic Structure Guide.
  • ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • The Royal Society of Chemistry. Supporting information.
  • The University of Warwick. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • University of Pennsylvania. Investigation of Polymers with Differential Scanning Calorimetry.
  • CureFFI.org. (2016). Differential scanning calorimetry.
  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid. National Institutes of Health.
  • ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • YouTube. (2025). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • TA Instruments. Differential Scanning Calorimetry (DSC).
  • Yeast Metabolome Database. 4-Aminobenzoic acid (YMDB00493).
  • SciELO. (Date not available). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
  • Solubility of Things. 4-Aminobenzoic acid.
  • Wikipedia. 4-Aminobenzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester.
  • MDPI. (Date not available). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • National Institute of Standards and Technology. 4-Aminobenzoic acid - the NIST WebBook.
  • PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery.
  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
  • ScienceDirect. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.

Sources

"4-[(Cyclopropylcarbonyl)amino]benzoic acid" CAS registry number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(Cyclopropylcarbonyl)amino]benzoic acid: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. This compound (CAS Registry Number: 23745-26-8 ), also known as 4-(Cyclopropanecarboxamido)benzoic acid, has emerged as a molecule of significant interest for researchers and drug development professionals.[1][2] Its structure elegantly combines the well-established para-aminobenzoic acid (PABA) backbone with a cyclopropylamide moiety, creating a versatile scaffold for the synthesis of targeted enzyme inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications, particularly focusing on its role as a foundational element in the development of inhibitors for Cathepsin S and Histone Deacetylases (HDACs).

Molecular Structure and Physicochemical Properties

The unique three-dimensional architecture and electronic properties of this compound are central to its utility in medicinal chemistry. The molecule integrates a rigid cyclopropyl ring, an amide linker, and a benzoic acid functional group, each contributing to its overall profile.

Caption: Chemical structure of this compound.

Structural Analysis

A crystallographic study published in Acta Crystallographica provides definitive structural data for the compound.[3][4] The analysis reveals a dihedral angle of 63.2(1)° between the plane of the benzene ring and the cyclopropane ring, indicating a non-planar conformation.[3][4] This fixed, three-dimensional arrangement is a key attribute, as it reduces the conformational flexibility of the molecule, which can lead to more specific and higher-affinity binding to target proteins. In the solid state, molecules form centrosymmetric dimers through classic carboxylic acid O-H···O hydrogen bonds, which are further extended into ribbon-like structures via amide N-H···O hydrogen bonds.[3][4]

Physicochemical Data Summary

While comprehensive experimental data on properties like melting point and solubility are not widely published, the available crystallographic and supplier data provide a solid foundation for its characterization.

PropertyValueSource(s)
CAS Registry No. 23745-26-8[1][2]
Molecular Formula C₁₁H₁₁NO₃[3][4]
Molecular Weight 205.21 g/mol [2][3]
Crystal System Monoclinic[3][4]
Space Group P2₁/c[3]
Appearance White to off-white solid (inferred)General
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, MeOH, CH₂Cl₂ (inferred from synthesis protocols)[3]
pKa The carboxylic acid moiety is expected to have a pKa around 4-5, similar to benzoic acid.[5][6]Inferred

Synthesis and Characterization

The synthesis of this compound is reliably achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This approach is robust, high-yielding, and utilizes readily available starting materials.

Synthetic Workflow

The most direct synthetic route involves the acylation of the amino group of 4-aminobenzoic acid with an activated form of cyclopropanecarboxylic acid.

Synthesis_Workflow Start1 4-Aminobenzoic Acid Product This compound Start1->Product Start2 Cyclopropanecarboxylic Acid Intermediate Activated Acyl Intermediate Start2->Intermediate Activation Intermediate->Product Amide Coupling Purification Purification (Column Chromatography) Product->Purification Reagent1 Coupling Agent (e.g., N,N'-Carbonyldiimidazole) Reagent1->Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Product Scaffold_Application Scaffold This compound Cap Cyclopropyl 'Cap' (Probes Hydrophobic Pocket, Enhances Metabolic Stability) Scaffold->Cap Linker Amide-Aryl 'Linker' (Provides Structural Rigidity) Scaffold->Linker ZBG_Precursor Benzoic Acid (Precursor to Zinc-Binding Group) Scaffold->ZBG_Precursor Target1 Cathepsin S Cap->Target1 Inhibitor Design Target2 HDACs Cap->Target2 Inhibitor Design Linker->Target1 Inhibitor Design Linker->Target2 Inhibitor Design ZBG_Precursor->Target1 Inhibitor Design ZBG_Precursor->Target2 Inhibitor Design

Caption: Pharmacophoric breakdown of the title compound for enzyme inhibitor design.

Experimental Protocol: Synthesis

The following protocol is adapted from the literature and represents a reliable method for the laboratory-scale synthesis of this compound. [3] Self-Validating System: This protocol incorporates an activation step (CDI) followed by coupling. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, ensuring high purity. The identity can be unequivocally confirmed by the spectroscopic methods described in Section 2.2.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropanecarboxylic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.1 eq) in anhydrous acetonitrile.

  • Stirring: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the reactive acylimidazolide intermediate.

  • Addition of Amine: In a separate flask, dissolve 4-aminobenzoic acid (2.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, such as 5:95) to afford the pure this compound. [3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [2]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [2]Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that leverages key principles of modern medicinal chemistry. Its structural rigidity, combined with the metabolic stability imparted by the cyclopropyl group and the versatile chemical handles of the amide and carboxylic acid, makes it an exceptionally valuable building block. Its demonstrated utility in the synthesis of potent inhibitors for high-value therapeutic targets like Cathepsin S and HDACs underscores its importance for researchers in oncology, immunology, and inflammatory diseases. This guide has outlined its core properties, a reliable synthetic pathway, and the authoritative rationale for its application, providing a comprehensive resource for its use in advanced drug discovery programs.

References

  • Kulandaivelu, U., et al. (2014). Hydroxamates of para-aminobenzoic acid as selective inhibitors of HDAC8. Bioorganic Chemistry, 57, 116-120.
  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Hilpert, H., et al. (2013). Identification of potent and selective cathepsin S inhibitors containing different central cyclic scaffolds. Journal of Medicinal Chemistry, 56(23), 9645-9659.
  • Li, Z., et al. (2016). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. Scientific Reports, 6, 36829.
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclo-propane-carboxamido)-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029.
  • Wikipedia. Benzoic acid. Wikipedia.
  • Im, Y. J., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters, 15(1), 57-64.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179.
  • Aondover, T. S., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules, 29(17), 4056.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Wikipedia. Histone deacetylase inhibitor. Wikipedia.
  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times. ResearchGate.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). HMDB.
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 10), o3029.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • BYJU'S. Properties of Benzoic Acid. BYJU'S.

Sources

Elucidating the Mechanism of Action of 4-[(Cyclopropylcarbonyl)amino]benzoic acid: A Proposed Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Distribution: For Research & Drug Development Professionals

Abstract

4-[(Cyclopropylcarbonyl)amino]benzoic acid is a novel compound built upon the privileged scaffold of 4-aminobenzoic acid (PABA), a cornerstone in medicinal chemistry. While the specific biological activities of this molecule are not yet characterized in published literature, its structural similarity to a wide range of bioactive agents suggests significant therapeutic potential. This guide presents a comprehensive, multi-phase research program designed to systematically investigate and determine the mechanism of action of this compound. We will outline a series of logical, field-proven experimental workflows, from initial target screening to cellular mechanism validation, providing researchers with a robust framework to unlock the potential of this promising compound.

Introduction: The Scientific Premise

The parent molecule, 4-aminobenzoic acid (PABA), is a well-established building block in pharmaceutical development, with its derivatives demonstrating a vast array of therapeutic applications, including antibacterial, anti-inflammatory, and antineoplastic activities[1][2]. The structural novelty of this compound—specifically the acylation of the amino group with a cyclopropylcarbonyl moiety—warrants a thorough investigation into its pharmacological profile. The absence of existing data necessitates a hypothesis-driven approach, leveraging the known biological targets of structurally related benzoic acid derivatives to guide our discovery process. This document serves as a strategic guide for research teams, detailing the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

Phase I: Hypothesis-Driven Target Screening

The initial phase is designed to cast a wide yet targeted net, screening the compound against several high-probability biological targets identified from literature precedents of similar scaffolds.

Hypothesis 1: Anti-Inflammatory Activity via Prostaglandin Pathway Modulation

Many benzoic acid derivatives are known to modulate the inflammatory response.[3] A key pathway involves the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor implicated in pain and inflammation.[4][5]

Experimental Protocol: EP4 Receptor Binding Assay

  • Objective: To determine if this compound competitively binds to the human EP4 receptor.

  • Methodology:

    • Source: Commercially available membrane preparations from HEK293 cells stably expressing the human EP4 receptor.

    • Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).

    • Procedure:

      • Incubate a fixed concentration of EP4-expressing membranes and [³H]-PGE2 with increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • Incubate for 60-90 minutes at room temperature.

      • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C), washing with ice-cold buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]-PGE2) by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Hypothesis 2: Inhibition of Steroid 5α-Reductase

Non-steroidal inhibitors of steroid 5α-reductase, an enzyme responsible for converting testosterone to the more potent dihydrotestosterone, often feature a benzoic acid core.[6]

Experimental Protocol: 5α-Reductase Enzymatic Assay

  • Objective: To quantify the inhibitory activity of the compound against human 5α-reductase isozymes 1 and 2.

  • Methodology:

    • Enzyme Source: Microsomes from cell lines engineered to express human 5α-reductase 1 or 2.

    • Substrate: [¹⁴C]-Testosterone.

    • Procedure:

      • Pre-incubate the enzyme preparation with varying concentrations of the test compound or vehicle control.

      • Initiate the reaction by adding [¹⁴C]-Testosterone and the cofactor NADPH.

      • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

      • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

      • Extract the steroids into the organic phase.

      • Separate the substrate ([¹⁴C]-Testosterone) from the product ([¹⁴C]-Dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Data Analysis: Quantify the radioactive product and substrate spots. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Hypothesis 3: Antimicrobial and Cytotoxic Activity

The PABA scaffold is integral to folate biosynthesis in many microorganisms, making it a target for antimicrobial agents.[1][7] Furthermore, derivatives have shown cytotoxic effects against cancer cell lines.[7]

Experimental Protocol: Broad-Spectrum Screening

  • Objective: To assess the compound's general antimicrobial and cytotoxic potential.

  • Methodology:

    • Antimicrobial Screening:

      • Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Cytotoxicity Screening:

      • Utilize the National Cancer Institute's NCI-60 human tumor cell line screen or a similar panel.

      • Employ a cell viability assay, such as the MTT or sulforhodamine B (SRB) assay, to determine the GI50 (concentration causing 50% growth inhibition) after a 48-72 hour incubation period.

Data Presentation: Summarizing Phase I Outcomes

All quantitative data from the initial screening phase should be meticulously organized for comparative analysis.

Table 1: Hypothetical Phase I Screening Results for this compound

Assay TypeTargetEndpointResult (IC50 / MIC / GI50)Positive Control
Receptor Binding Human EP4Ki> 10 µMMF-766 (Ki ≈ 1 nM)[4]
Enzyme Inhibition Human 5α-Reductase 1IC505.2 µMFinasteride
Enzyme Inhibition Human 5α-Reductase 2IC500.95 µMFinasteride (IC50 ≈ 5 nM)[6]
Antimicrobial S. aureusMIC> 128 µg/mLVancomycin
Antimicrobial E. coliMIC> 128 µg/mLCiprofloxacin
Cytotoxicity DU-145 (Prostate)GI502.5 µMDoxorubicin
Cytotoxicity LNCaP (Prostate)GI501.8 µMDoxorubicin

Note: Data presented is hypothetical for illustrative purposes.

Phase II: Mechanistic Deep Dive & Pathway Validation

Based on the hypothetical results in Table 1, the compound shows promising activity as a dual 5α-reductase inhibitor and a cytotoxic agent against prostate cancer cell lines. Phase II will focus on validating these initial "hits" at a cellular level.

Experimental Workflow: Validating 5α-Reductase Inhibition in a Cellular Context

This workflow confirms if the enzymatic inhibition observed in Phase I translates to a functional effect in whole cells.

G cluster_0 Cellular Assay Workflow A Culture LNCaP cells (Prostate cancer cell line expressing 5α-reductase) B Treat cells with Test Compound (e.g., 0.1, 1, 10 µM) or Finasteride A->B C Add Testosterone Substrate B->C D Incubate for 24 hours C->D E Lyse cells and extract steroids D->E F Quantify Testosterone and Dihydrotestosterone (DHT) via LC-MS/MS E->F G Calculate DHT/Testosterone Ratio F->G

Caption: Workflow for cellular 5α-reductase activity assessment.

Expected Outcome & Interpretation: A dose-dependent decrease in the DHT/Testosterone ratio in cells treated with this compound would confirm its mechanism as a cellularly active 5α-reductase inhibitor.

Investigating the Cytotoxic Mechanism

The observed cytotoxicity could be a direct result of androgen deprivation via 5α-reductase inhibition, or it could involve other pathways. The following experiments will dissect this mechanism.

Experimental Protocol: Apoptosis Induction Assay

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Cell Lines: LNCaP and DU-145 prostate cancer cells.

    • Treatment: Treat cells with the compound at 1x and 5x its GI50 concentration for 24 and 48 hours.

    • Staining: Use a dual staining method with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

    • Analysis: Analyze the stained cell populations using flow cytometry.

  • Interpretation: An increase in the Annexin V-positive cell population would indicate that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Signaling Pathway Analysis

To connect the enzymatic inhibition with the apoptotic outcome, we can visualize the hypothesized signaling cascade.

G cluster_pathway Hypothesized Mechanism of Action Compound 4-[(Cyclopropylcarbonyl) amino]benzoic acid SRD5A 5α-Reductase (SRD5A1/2) Compound->SRD5A INHIBITION DHT Dihydrotestosterone (DHT) SRD5A->DHT Testosterone Testosterone Testosterone->SRD5A Conversion AR Androgen Receptor (AR) DHT->AR Activation ARE Androgen Response Elements (DNA) AR->ARE Nuclear Translocation & DNA Binding Proliferation Cell Proliferation & Survival Genes ARE->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Downregulation leads to

Caption: Hypothesized signaling pathway for the compound's action.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to defining the mechanism of action for the novel compound this compound. By progressing from broad, hypothesis-driven screening to specific cellular and mechanistic assays, researchers can efficiently identify and validate its biological targets. Based on our illustrative example, the compound emerges as a potential dual 5α-reductase inhibitor with pro-apoptotic activity in prostate cancer cells.

Future work would involve validating these findings in in vivo models, such as prostate cancer xenografts in mice, to assess therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The structured methodology presented here ensures a high degree of scientific integrity and provides a clear path forward for the development of this and other novel chemical entities.

References

  • Colucci, J., Boyd, M., Berthelette, C., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3.
  • Al-Mohizea, A. M., Al-Omar, M. A., & Amr, A. E. G. E. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8.
  • Zahra, A., & Saqib, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5897.
  • PubChem. (n.d.). 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid.
  • Kos, J., Vaskova, J., Vanco, J., et al. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. Molecules, 18(11), 13208-28.
  • Pospisilova, S., Vaskova, J., Stranik, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4296.
  • Geman, O., Malai, M., & Mangalagiu, I. I. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(23), 8387.
  • Wikipedia. (2024). 4-Aminobenzoic acid.
  • Wang, Y., Zhu, J., Zhang, L., et al. (2011). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 962-5.
  • Chan, C. Y., & Chen, Y. Z. (2004). Drug evolution: p-aminobenzoic acid as a building block. Current Drug Targets, 5(2), 127-36.
  • Geman, O., & Mangalagiu, I. I. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3163.
  • PubChem. (n.d.). 4-Aminobenzoic acid.
  • Blanco, M. J., Vetman, T., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-9.

Sources

An In-depth Technical Guide to 4-[(Cyclopropylcarbonyl)amino]benzoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. By dissecting its synthesis, chemical properties, and potential biological activities, this document serves as a foundational resource for leveraging this compound in novel therapeutic discovery.

Introduction: The Strategic Combination of a Privileged Scaffold and a Bioisosteric Moiety

This compound emerges at the intersection of two strategically important chemical motifs in drug discovery. The core structure is based on 4-aminobenzoic acid (PABA), a well-established "privileged scaffold" found in a multitude of biologically active compounds. PABA derivatives are known to exhibit a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities[1][2].

The second key feature is the cyclopropyl group, a small, conformationally constrained ring. In medicinal chemistry, the cyclopropyl moiety is often employed as a bioisostere for various functional groups, serving to enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall pharmacological profile of a molecule. The introduction of this three-membered ring can impart a unique conformational rigidity that is often beneficial for optimizing drug-target interactions.

This guide will delve into the synthesis of this intriguing molecule, propose a detailed experimental protocol, and explore its potential therapeutic applications based on the established biological roles of its constituent parts.

Synthesis of this compound: A Methodical Approach

The synthesis of this compound is most efficiently achieved through the acylation of 4-aminobenzoic acid with cyclopropanecarbonyl chloride. This is a classic example of an amide bond formation, a cornerstone reaction in pharmaceutical chemistry. The overall synthetic strategy is outlined below.

Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Acyl Chloride Formation cluster_2 Amide Coupling Reaction Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarboxylic_Acid->Cyclopropanecarbonyl_Chloride Reaction with SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Cyclopropanecarbonyl_Chloride 4_Aminobenzoic_Acid 4-Aminobenzoic Acid (PABA) Target_Molecule This compound 4_Aminobenzoic_Acid->Target_Molecule Cyclopropanecarbonyl_Chloride->Target_Molecule Acylation

Caption: A workflow diagram illustrating the synthesis of this compound.

Preparation of Cyclopropanecarbonyl Chloride

The first step involves the conversion of cyclopropanecarboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a common and effective choice for this transformation[3][4].

Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved hydrogen chloride and sulfur dioxide gases.

  • Charging the Flask: To the flask, add cyclopropanecarboxylic acid (1.0 equivalent).

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask. The reaction is typically performed without a solvent, but a high-boiling inert solvent like toluene can be used[5].

  • Reaction Conditions: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain this temperature for 2-4 hours, or until the evolution of gas ceases[3].

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation to yield a colorless to pale yellow liquid[6].

Amide Coupling to Yield this compound

The final step is the nucleophilic acyl substitution reaction between the prepared cyclopropanecarbonyl chloride and the amino group of 4-aminobenzoic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Dissolving 4-Aminobenzoic Acid: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a non-nucleophilic base, such as triethylamine or pyridine (2.0 equivalents).

  • Cooling the Reaction: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of 4-aminobenzoic acid via the dropping funnel over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If the product precipitates, it can be collected by filtration, washed with water, and then a non-polar solvent like hexane to remove any unreacted starting materials.

    • If the product remains in solution, perform a liquid-liquid extraction. Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylic acid, which may cause the product to precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the precursors and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Aminobenzoic AcidC₇H₇NO₂137.14White to off-white crystalline powder
Cyclopropanecarbonyl ChlorideC₄H₅ClO104.53Colorless to pale yellow liquid
This compound C₁₁H₁₁NO₃ 205.21 Expected to be a white to off-white solid

Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, we can infer its potential therapeutic applications by examining the known activities of its structural analogs.

Anticancer Potential

Derivatives of 4-aminobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines[7]. The introduction of different substituents on the amino and carboxyl groups has led to the discovery of compounds with significant anticancer activity[2]. The cyclopropyl group, known for its ability to enhance binding to protein targets, could potentially direct the molecule towards specific enzymes or receptors involved in cancer progression. For instance, some benzoic acid derivatives act as inhibitors of histone deacetylases (HDACs) or protein kinases, both of which are important targets in oncology.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., Ras) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Raf) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 Kinase4 Kinase 4 (e.g., ERK) Kinase3->Kinase4 Transcription_Factors Transcription Factors Kinase4->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Molecule This compound (Hypothetical Inhibitor) Molecule->Kinase3 Inhibition

Caption: A hypothetical signaling pathway where this compound could act as a kinase inhibitor.

Antimicrobial Activity

The PABA scaffold is famously a precursor in the bacterial synthesis of folic acid, a pathway targeted by sulfonamide antibiotics. While this compound is not a sulfonamide, its structural similarity to PABA could lead to interactions with enzymes in this pathway. Furthermore, various N-acyl derivatives of 4-aminobenzoic acid have demonstrated direct antimicrobial activity against a range of bacterial and fungal pathogens[8][9]. The lipophilicity and structural rigidity imparted by the cyclopropylcarbonyl group could enhance cell wall penetration and interaction with microbial targets.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort in drug discovery. Some benzoic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways[10]. The unique structural features of this compound make it a candidate for investigation in this therapeutic area.

Future Directions and Conclusion

This compound represents a molecule with considerable, yet largely unexplored, potential in drug discovery. The synthetic route to this compound is straightforward and relies on well-established chemical transformations, making it readily accessible for further investigation.

Future research should focus on:

  • Biological Screening: A comprehensive biological evaluation of this compound against a panel of cancer cell lines, microbial strains, and inflammatory targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of analogs, with modifications to both the benzoic acid and cyclopropyl moieties, would provide valuable insights into the structural requirements for biological activity.

  • Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to elucidate the molecular targets and pathways involved.

References

  • Lawrence, C. A. (1944). The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of Bacteriology, 48(2), 199–205.
  • Ilies, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 324-341.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Reddy, T. S., et al. (2021).
  • Patel, H., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Bioorganic & Medicinal Chemistry Letters, 89, 129320.
  • Bayer AG. (1987). U.S. Patent No. 4,670,444. U.S.
  • Eastman Chemical Company. (1996). U.S. Patent No. 5,504,245. U.S.
  • Zafar, H., et al. (2023).
  • G.D. Searle & Co. (1985). WO Patent No. 1985/000809.
  • Sharp and Dohme Inc. (1948). U.S. Patent No. 2,442,797. U.S.
  • CN118812351A. (2024). A kind of preparation method of cyclopropanecarbonyl chloride.
  • Atai Therapeutics Inc. (2024). U.S. Patent No. 12,396,982. U.S.
  • Pandeya, S. N., et al. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society, 70(10), 1155-1161.
  • Warner-Lambert Company. (1985). U.S. Patent No. 4,556,672. U.S.
  • Aslam, M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • Nikolova, S., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmacia, 70(1), 223-229.
  • Preprints.org. (2023).

Sources

The Unsung Architect: A Technical Guide to the History and Strategic Emergence of 4-[(Cyclopropylcarbonyl)amino]benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: A Molecule Behind the Molecules: An Introduction

In the landscape of medicinal chemistry, the narrative often centers on the final, complex drug molecule. However, the journey to these therapeutic agents is paved with crucial, often unheralded, molecular intermediates. 4-[(Cyclopropylcarbonyl)amino]benzoic acid is a prime example of such an unsung architect. While not a therapeutic agent in its own right, its structural motif is a cornerstone in a growing number of advanced drug candidates. This guide delves into the history and "discovery" of this vital building block, not as a singular event, but as the convergence of two rich chemical histories: that of the venerable 4-aminobenzoic acid (PABA) and the strategically potent cyclopropyl group. We will explore how the amalgamation of these two entities has created a powerful scaffold for modulating biological targets, offering unique advantages in potency, selectivity, and pharmacokinetic properties.

Part 2: A Tale of Two Precursors: The Chemical Heritage

The story of this compound begins with its two constituent parts, each with its own distinguished history in the annals of science.

The Enduring Legacy of 4-Aminobenzoic Acid (PABA)

Known to science since at least 1863, 4-aminobenzoic acid, or PABA, is a naturally occurring substance, once even considered a vitamin (Vitamin Bx).[1][2] It is an intermediate in the synthesis of folate in bacteria, plants, and fungi.[3] This very biological role brought it to the forefront of early drug discovery. The groundbreaking discovery of sulfonamide antibacterials hinged on their structural similarity to PABA, allowing them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, thus halting folate synthesis and bacterial growth.[3]

Beyond its role in the development of sulfa drugs, PABA and its derivatives have been explored for a wide range of therapeutic applications, from local anesthetics to anti-inflammatory agents.[4][5] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, makes it a versatile scaffold for chemical modification.[2] The industrial synthesis of PABA is well-established, with common routes including the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.[3][6]

The Rise of a Small Ring with Big Impact: The Cyclopropyl Group

The cyclopropane ring, a simple three-membered carbocycle, was first synthesized in 1881 by August Freund through an intramolecular Wurtz reaction of 1,3-dibromopropane.[7] For decades, its primary claim to fame was as an inhalation anesthetic, a property discovered in 1929, leading to its clinical use from the 1930s to the 1980s.[7][8]

However, in modern medicinal chemistry, the cyclopropyl group is prized for a different set of properties. Its rigid, strained ring structure provides a level of conformational constraint that is highly desirable in drug design.[9] By locking rotatable bonds, the cyclopropyl moiety can help to pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the unique electronic nature of its "bent" bonds can influence interactions with target proteins.[9]

Crucially, the cyclopropyl group is often used as a "metabolic blocker." It is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl or unsaturated groups.[9] This can improve a drug candidate's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile. The reagent most commonly used to introduce the cyclopropylcarbonyl moiety is cyclopropanecarbonyl chloride, a reactive acyl halide that can be synthesized from cyclopropanecarboxylic acid using chlorinating agents like thionyl chloride or oxalyl chloride.[10][11][12]

Part 3: The Genesis of a Key Intermediate: Synthesis and Properties

The "discovery" of this compound was not a singular event but rather a logical and inevitable step in the evolution of synthetic chemistry. The N-acylation of anilines, including 4-aminobenzoic acid, is a fundamental and long-established reaction in organic chemistry.

A Plausible Emergence: The First Synthesis

Given the availability of both 4-aminobenzoic acid and cyclopropanecarbonyl chloride as commercial reagents, their combination represents a straightforward amide bond formation. Early examples of N-acylation of PABA with various acyl chlorides can be found in the chemical literature and patent archives, demonstrating the routine nature of this transformation. For instance, a 1974 patent describes the acylation of p-aminobenzoic acid with N-benzoyl-L-phenylalanine.[13] A 1978 study utilized N-chloroacetyl-gamma-L-glutamyl-p-aminobenzoic acid as a substrate for enzyme assays.[14]

The synthesis of this compound would have followed a similar, well-trodden path. The reaction involves the nucleophilic attack of the amino group of PABA on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography.

  • Work-up: Quench the reaction with water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical Properties

The resulting compound is a stable, crystalline solid. The key structural features are the planar benzoic acid ring, the amide linkage, and the compact, rigid cyclopropyl group. These features contribute to its utility as a molecular scaffold.

PropertyValue
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Part 4: A Modern "Discovery": Application in Drug Development

The true "discovery" of this compound lies in the recognition of its value as a strategic building block in the development of sophisticated therapeutic agents. Its structure provides a desirable combination of rigidity, metabolic stability, and a vector for further chemical elaboration.

A Key Scaffold for Prostaglandin EP4 Receptor Antagonists

Prostaglandin E2 (PGE2) plays a significant role in inflammation, pain, and cancer progression through its interaction with four receptor subtypes, including the EP4 receptor.[15][16] Antagonists of the EP4 receptor are being actively investigated as potential treatments for these conditions. Several potent and selective EP4 antagonists feature the this compound moiety, or a close derivative, as a central structural element.

In these molecules, the benzoic acid portion often serves as a crucial binding element, interacting with key residues in the receptor's binding pocket. The cyclopropylcarbonyl group, on the other hand, contributes to the overall shape and rigidity of the molecule, while also potentially enhancing metabolic stability. A notable example is the discovery of MF-766, a highly potent and selective EP4 antagonist for treating inflammatory pain, which incorporates a cyclopropyl group attached to a benzoic acid derivative.[17]

EP4_Antagonist_Scaffold cluster_0 This compound Core Benzoic_Acid Benzoic Acid (Binding Motif) EP4_Receptor EP4 Receptor Binding Pocket Benzoic_Acid->EP4_Receptor Binding Interaction Amide_Linker Amide Linker (Structural Rigidity) Amide_Linker->Benzoic_Acid Cyclopropyl Cyclopropyl Group (Metabolic Stability) Amide_Linker->Cyclopropyl Complex_Scaffold Additional Complex Scaffolds (e.g., Indole, Thiophene) Complex_Scaffold->Amide_Linker

Caption: Role of the core motif in EP4 antagonists.

A Building Block for CFTR Modulators

Cystic fibrosis is a genetic disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[18] A major focus of drug discovery in this area is the development of "correctors" that can rescue the function of mutated CFTR. The this compound moiety has emerged as a key component in a new generation of CFTR correctors.

For instance, the potent CFTR corrector ABBV/GLPG-2222 incorporates this structural unit.[18][19] In this context, the rigid and well-defined structure of the cyclopropyl-amide-benzoate fragment helps to correctly position other parts of the molecule for optimal interaction with the CFTR protein, aiding in its proper folding and trafficking to the cell surface.

CFTR_Corrector_Workflow cluster_workflow CFTR Corrector Development Workflow Start Identify Lead Scaffold Incorporate Incorporate This compound Moiety Start->Incorporate Enhance Rigidity & Metabolic Stability SAR Structure-Activity Relationship (SAR) Optimization Incorporate->SAR Candidate Potent CFTR Corrector (e.g., ABBV/GLPG-2222) SAR->Candidate

Caption: Role in the CFTR corrector discovery workflow.

Part 5: Conclusion: From Chemical Curiosity to Cornerstone of Drug Design

The history of this compound is a testament to the power of fundamental organic chemistry in driving modern drug discovery. It did not emerge from a targeted search for a specific therapeutic agent but was born from the logical combination of two historically significant chemical entities. Its "discovery" is a continuous process, re-emerging in different therapeutic areas as medicinal chemists recognize the strategic advantages conferred by its unique structural and physicochemical properties. As the quest for more potent, selective, and metabolically robust drugs continues, the role of such well-designed, architecturally significant building blocks will only grow in importance. This compound, the unsung architect, will undoubtedly continue to be a foundation upon which future therapeutic innovations are built.

References

  • Freund, A. (1881). Über Trimethylen. Monatshefte für Chemie, 3(1), 625-635.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Wood Library-Museum of Anesthesiology. (n.d.). Cyclopropane.
  • Taylor & Francis. (n.d.). Cyclopropane – Knowledge and References.
  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PharmaCompass. (n.d.). Cyclopropane | Drug Information, Uses, Side Effects, Chemistry.
  • Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Molbase. (n.d.). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications.
  • ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis.
  • American Chemical Society. (2016). p-Aminobenzoic acid.
  • ResearchGate. (2020). Drug Evolution: p-Aminobenzoic Acid as a Building Block.
  • PMC. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain.
  • PubMed. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis.
  • PMC. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pharmaceutical Significance of 4-Aminobenzoic Acid.
  • ResearchGate. (n.d.). Examples of drugs containing the 4-aminobenzoic acid motif.
  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for?
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Google Patents. (1974). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • PMC. (2022). Novel Substituted Cyclopropyl Compounds as CFTR Modulators for Treating Cystic Fibrosis.
  • PubMed. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity.
  • MDPI. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis.
  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • ResearchGate. (n.d.). Chemical structures of CFTR modulators discussed in the paper.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • PMC. (2022). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Semantic Scholar. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Patsnap Synapse. (2024). What are EP4 antagonists and how do they work?
  • PubMed. (2022). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models.

Sources

Foundational Research on 4-[(Cyclopropylcarbonyl)amino]benzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive foundational analysis of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest in contemporary drug discovery. While direct extensive research on this specific entity is emerging, its constituent moieties—the 4-aminobenzoic acid (PABA) scaffold and the cyclopropylcarbonyl group—are well-established pharmacophores. This document synthesizes data from analogous structures and foundational medicinal chemistry principles to project the synthesis, characterization, and potential biological significance of this compound. We will delve into the rationale behind its structural design, propose detailed experimental protocols, and explore its latent therapeutic applications, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Molecule of Interest

This compound stands as a compelling scaffold in medicinal chemistry. Its structure marries two key components: the versatile 4-aminobenzoic acid (PABA) backbone and the functionally significant cyclopropylcarbonyl group. PABA and its derivatives are renowned for their diverse biological activities, serving as building blocks for antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The structural versatility of PABA allows for extensive modifications at both its amino and carboxyl groups, making it a frequent component in drug design.[3][4]

The incorporation of a cyclopropyl group is a strategic decision in modern drug discovery.[5] This small, strained ring system is not merely a structural filler; it imparts crucial properties such as enhanced metabolic stability, increased potency, and conformational rigidity.[6][7] The unique electronic and steric nature of the cyclopropyl ring can lead to improved binding affinity with biological targets and a more favorable pharmacokinetic profile.[8][9] This guide will, therefore, explore this compound not as an isolated molecule, but as a logical convergence of these two pharmacologically important motifs.

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthesis of this compound involves the acylation of 4-aminobenzoic acid with cyclopropanecarbonyl chloride. This standard amide bond formation is a cornerstone of medicinal chemistry.[10]

Proposed Synthetic Protocol

Reaction Scheme:

Synthesis_of_4-[(Cyclopropylcarbonyl)amino]benzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PABA 4-Aminobenzoic Acid Product This compound PABA->Product Acylation CPC Cyclopropanecarbonyl Chloride CPC->Product Base Base (e.g., Pyridine, Triethylamine) Solvent Aprotic Solvent (e.g., DCM, THF) Byproduct Base Hydrochloride Biological_Evaluation_Workflow A Compound Synthesis & Purification B In Vitro Screening (Antimicrobial, Anticancer) A->B C Determination of MIC/IC50 B->C D Mechanism of Action Studies C->D E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetic & Toxicology Profiling E->F G Lead Optimization F->G

Sources

An In-depth Technical Guide to 4-[(Cyclopropylcarbonyl)amino]benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, provides a detailed, field-tested synthesis protocol, and explores its potential as a versatile building block in the pharmaceutical landscape.

Nomenclature and Chemical Identity

1.1. Primary Identifier and Synonyms

The compound is most formally known as This compound . However, in literature and commercial listings, several synonyms are used interchangeably. Establishing familiarity with these is crucial for efficient database searching and procurement.

Identifier TypeValue
CAS Number 23745-26-8
IUPAC Name 4-(cyclopropanecarbonylamino)benzoic acid
Common Synonyms 4-(Cyclopropanecarboxamido)benzoic acid
N-(4-Carboxyphenyl)cyclopropanecarboxamide
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol

1.2. Structural Representation

The chemical structure of this compound is characterized by a central benzoic acid moiety, with a cyclopropylcarbonylamino group at the para (4-) position.

structure cluster_benzoic_acid cluster_cyclopropylcarbonyl C1 C C2 C C1->C2 COOH COOH C1->COOH COOH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N C4->N N C6 C C5->C6 C6->C1 C=O C=O N->C=O C=O C7 C7 C=O->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C7

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a robust method starting from commercially available reagents.[1]

2.1. Reaction Scheme

synthesis start Cyclopropanecarboxylic acid + 4-Aminobenzoic acid reagents N,N'-Carbonyldiimidazole (CDI) Acetonitrile Trifluoroacetic acid start->reagents 1. Activation 2. Coupling product This compound reagents->product

Caption: Synthesis workflow for this compound.

2.2. Step-by-Step Methodology [1]

  • Activation of Carboxylic Acid:

    • In a clean, dry flask, dissolve cyclopropanecarboxylic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.1 eq) in anhydrous acetonitrile.

    • Stir the solution at room temperature for 30 minutes. This step forms a reactive acylimidazolide intermediate. Causality Note: The use of CDI is advantageous as it avoids the formation of by-products that are difficult to remove, unlike other coupling agents like DCC.

  • Coupling Reaction:

    • In a separate flask, dissolve 4-aminobenzoic acid (2.0 eq) in acetonitrile.

    • Add the activated cyclopropanecarboxylic acid solution dropwise to the 4-aminobenzoic acid solution.

    • To this mixture, add a solution of trifluoroacetic acid (1.1 eq) in acetonitrile dropwise.

    • Stir the reaction mixture for 1 hour at room temperature. Expert Insight: The excess of 4-aminobenzoic acid helps to drive the reaction to completion and can be easily removed during workup due to its different solubility profile.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water to remove unreacted 4-aminobenzoic acid and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified by column chromatography on silica gel using a methanol/dichloromethane (5/95) eluent system to yield the pure this compound.

Physicochemical and Structural Data

The compound presents as a solid at room temperature and exhibits solubility in polar organic solvents.[2] Its crystal structure reveals a dihedral angle of 63.2(1)° between the benzene and cyclopropane rings. In the solid state, molecules form centrosymmetric dimers through classic carboxylic acid O—H⋯O hydrogen bonds. These dimers are further linked into one-dimensional ribbons by amide N—H⋯O hydrogen-bonding interactions.[1][3][4]

Table of Crystallographic Data: [1]

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 13.2429 (14)
b (Å) 4.7704 (5)
c (Å) 16.7983 (18)
β (°) 111.227 (2)
Volume (ų) 989.21 (18)
Z 4

Applications in Drug Discovery and Development

While specific trade names for this compound are not prevalent, its true value lies in its role as a pharmaceutical intermediate.[5] The structural motif of a substituted benzoic acid is common in a wide array of therapeutic agents. The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity.

The parent molecule, 4-aminobenzoic acid (PABA), and its derivatives have a rich history in pharmaceuticals, with applications ranging from sunscreens to antibacterial agents and as building blocks for a multitude of drugs.[6][7][8][9] The acylation of the amino group, as in this compound, provides a strategic vector for modifying the properties of the PABA scaffold. This allows for the exploration of new chemical space and the development of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of PABA have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12] The incorporation of the cyclopropylcarbonyl moiety can influence these activities, making this compound a valuable starting material for the synthesis of new chemical entities in these therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with a validated and accessible synthetic route. Its utility as a building block in medicinal chemistry is underscored by the prevalence of the substituted benzoic acid scaffold in numerous pharmaceuticals and the advantageous properties conferred by the cyclopropyl group. For researchers and drug development professionals, this compound represents a key intermediate for the synthesis of novel molecules with therapeutic potential.

References

  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]
  • ResearchGate. (PDF) 4-(Cyclopropanecarboxamido)benzoic acid. [Link]
  • PubMed. 4-(Cyclo-propane-carboxamido)-benzoic acid. [Link]
  • Wikipedia. 4-Aminobenzoic acid. [Link]
  • ChemWhat. Cyclopropanecarboxylic acid [4-(4,6-dichloropyrimidin-2-ylsulfanyl)phenyl]amide CAS#: 639090-53-2. [Link]
  • MDPI.
  • Open Exploration Publishing.
  • PubChem. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. [Link]
  • ResearchGate. (PDF) SYNTHESIS, FORMULATION AND ANTIBACTERIAL ACTIVITY OF PARA AMINO BENZOIC ACID CREAM. [Link]
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

"4-[(Cyclopropylcarbonyl)amino]benzoic acid" IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(Cyclopropylcarbonyl)amino]benzoic acid: Nomenclature, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest to researchers and professionals in drug development. We will dissect its formal IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis via amide coupling. Furthermore, this guide outlines standard analytical methodologies for structural elucidation and purity assessment. The document concludes with an expert discussion on the strategic applications of this compound as a versatile building block in medicinal chemistry, leveraging the unique bioisosteric properties of the cyclopropyl moiety and the established pharmacophoric value of the 4-aminobenzoic acid (PABA) scaffold.

Introduction: The Strategic Value of PABA Derivatives

Para-aminobenzoic acid (PABA), a simple aromatic molecule, is a cornerstone building block in the pharmaceutical sciences.[1][2] Its structural versatility and presence in numerous therapeutic agents have established it as a privileged scaffold for drug design.[2][3] The derivatization of PABA at its amino and carboxyl groups allows for the systematic exploration of chemical space to generate novel molecules with a wide array of potential medical applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3]

The introduction of a cyclopropyl group, as seen in this compound, is a deliberate and strategic choice in medicinal chemistry. The cyclopropane ring is a conformationally constrained, lipophilic moiety that can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.[4] This guide focuses on the title compound as a quintessential example of how modifying a foundational scaffold like PABA can yield valuable intermediates for advanced drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure begins with its systematic name. The IUPAC nomenclature provides an unambiguous descriptor based on a hierarchical set of rules.

Systematic Name Derivation

The name "this compound" is deconstructed as follows:

  • Principal Functional Group & Parent Hydride : The carboxylic acid (-COOH) attached to a benzene ring is the highest priority functional group, defining the parent structure as benzoic acid .

  • Locants : The carboxylic acid group is, by definition, at position 1 of the benzene ring. The substituent is located on the opposite side of the ring, hence the locant 4- .

  • Substituent Identification : The group at position 4 is -(NH)-(C=O)-(C₃H₅). This is a complex substituent.

    • The core of the substituent is an amino group (-NH-).

    • This amino group is acylated by a cyclopropylcarbonyl group. A cyclopropyl ring attached to a carbonyl (C=O) is systematically named cyclopropanecarbonyl.

  • Assembling the Name : The cyclopropylcarbonyl group is attached to the amino group, which in turn is attached to the benzoic acid parent. This is indicated by enclosing "Cyclopropylcarbonyl" and "amino" in parentheses, leading to the name This compound . An equally valid and common IUPAC name is 4-(Cyclopropanecarboxamido)benzoic acid , where the "-carboxamido" suffix denotes the entire -(C=O)-NH- linkage.

Structural Visualization

The chemical structure derived from the IUPAC name is presented below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed properties for the related compound 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid is provided in the table below, offering insight into the molecule's general characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₀F₃NO₃PubChem[5]
Molecular Weight 273.21 g/mol PubChem[5]
XLogP3 2.8PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Rotatable Bond Count 3PubChem[5]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the acylation of 4-aminobenzoic acid with a cyclopropanecarbonyl derivative. The formation of the amide bond is a robust and well-understood transformation.

Retrosynthetic Analysis & Strategy

The key disconnection is at the amide C-N bond. This retrosynthetic step identifies the two primary starting materials: 4-aminobenzoic acid and cyclopropanecarbonyl chloride (or cyclopropanecarboxylic acid). Using the acid chloride is generally more efficient for this type of acylation as it is more reactive and drives the reaction to completion. The reaction is typically performed under Schotten-Baumann conditions, which involves an aqueous base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine.

Proposed Synthetic Protocol

This protocol describes a reliable method for the synthesis of the title compound.

Reagents & Equipment:

  • 4-Aminobenzoic acid (PABA)

  • Cyclopropanecarbonyl chloride

  • Sodium hydroxide (NaOH) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, for workup)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a suitable solvent mixture, such as THF/water or DCM, along with 2.2 equivalents of a base like pyridine or aqueous NaOH. Cool the mixture to 0 °C in an ice bath.

    • Causality: PABA has limited solubility in non-polar organic solvents; the aqueous base helps dissolve it by forming the carboxylate salt. Cooling the reaction controls the exothermicity of the acylation. The excess base is crucial to neutralize the HCl generated in situ.

  • Acylation: Slowly add 1.1 equivalents of cyclopropanecarbonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC analysis (e.g., using a 50:50 ethyl acetate:hexanes mobile phase) should show the consumption of the PABA starting material and the appearance of a new, less polar product spot.

  • Workup & Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. If DCM was used, wash the organic layer sequentially with dilute HCl (to remove excess pyridine) and brine. If a biphasic system was used, acidify the aqueous layer with concentrated HCl until the pH is ~2. This will protonate the carboxylate and precipitate the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or off-white solid.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using the analytical methods described in Section 4.0.

Synthesis Workflow Visualization

G start Starting Materials: 4-Aminobenzoic Acid Cyclopropanecarbonyl Chloride step1 Step 1: Dissolution Dissolve PABA in Solvent + Base (e.g., NaOH). Cool to 0 °C. start->step1 step2 Step 2: Acylation Slowly add Cyclopropanecarbonyl Chloride. step1->step2 Reagents step3 Step 3: Reaction Stir at Room Temperature (2-4h). Monitor via TLC. step2->step3 Process step4 Step 4: Workup & Isolation Acidify with HCl to pH ~2. Precipitate Product. step3->step4 Completion step5 Step 5: Purification Collect solid by filtration. Recrystallize (e.g., Ethanol/Water). step4->step5 Crude Product end_product Final Product: This compound step5->end_product Pure Solid

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound, a mandatory step in any drug development pipeline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules and is used extensively in quality control.[6]

Protocol for Purity Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient elution using a mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient might run from 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.[7]

  • Sample Preparation: Dissolve the sample in a 50:50 water:acetonitrile mixture at ~0.5 mg/mL and filter through a 0.45 µm syringe filter.

  • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[8]

    • ¹H NMR: Expected signals would include:

      • Aromatic protons of the benzoic acid ring appearing as two doublets in the ~7.5-8.0 ppm region.

      • An amide N-H proton appearing as a singlet, typically > 9.0 ppm.

      • A multiplet for the cyclopropyl C-H proton adjacent to the carbonyl.

      • Two multiplets for the cyclopropyl -CH₂- protons in the upfield region (~0.8-1.2 ppm).

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~170 ppm), the carboxylic acid carbon (~168 ppm), and distinct aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the [M+H]⁺ or [M-H]⁻ ions corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a highly valuable intermediate or building block.[1][9]

  • Scaffold for Lead Optimization: The PABA core provides a reliable anchor for engaging with biological targets, while the cyclopropylcarbonyl tail can be systematically modified.[2][4] The cyclopropyl group's rigidity can orient substituents into a specific vector in a protein's binding pocket, enhancing potency and selectivity.

  • Bioisosteric Replacement: In drug design, a cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or even a phenyl ring.[4] It can maintain or improve biological activity while offering superior metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Development of Targeted Therapeutics: Derivatives of this scaffold have been explored in the development of potent and selective antagonists for various receptors, such as the EP4 receptor in the context of treating inflammatory pain.[10] This demonstrates the utility of the core structure in creating highly specific therapeutic agents.

Conclusion

This compound is a strategically designed molecule that combines the pharmacophoric heritage of PABA with the advantageous physicochemical properties of a cyclopropyl moiety. Its synthesis is straightforward, and its structure can be rigorously confirmed with standard analytical techniques. For researchers and scientists in drug development, this compound represents a versatile and powerful building block for constructing novel, potent, and metabolically robust drug candidates across a spectrum of therapeutic areas.

References

  • PubChem. 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid.
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [Link]
  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid.
  • PubChemLite. 4-[(cyclopropylcarbamoyl)amino]benzoic acid (C11H12N2O3). [Link]
  • PubChem. 4-Cyclopropylbenzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. [Link]
  • Al-Omaim, L. A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 15(11), 1367. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
  • Navarrete-Vázquez, G., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(2), M1407. [Link]
  • Analytical Methods. (2015). Royal Society of Chemistry. [Link]
  • Google Patents.
  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • Wikipedia. 4-Aminobenzoic acid. [Link]
  • NIST. 4-Aminobenzoic acid. NIST WebBook. [Link]
  • Chen, X., & Ji, Z. L. (2005). Drug evolution: p-aminobenzoic acid as a building block. Drug discovery today, 10(23-24), 1641–1646. [Link]
  • Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • Das Gupta, V., & Parasrampuria, J. (1987). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of pharmaceutical sciences, 76(11), 881–882. [Link]
  • Liu, J., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10609. [Link]

Sources

A-Z Guide to the Solubility Profiling of 4-[(Cyclopropylcarbonyl)amino]benzoic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry. Recognizing the current scarcity of public solubility data for this specific compound, this document shifts from a simple data repository to an actionable, expert-led manual. It details the theoretical underpinnings of its expected solubility based on structural analysis, provides robust, step-by-step protocols for both kinetic and thermodynamic solubility determination, and outlines the logic behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, reliable, and contextually relevant solubility profile for this and similar novel chemical entities.

Part 1: Theoretical Assessment & Predicted Solubility Profile

A foundational understanding of a molecule's physicochemical properties is paramount before embarking on empirical testing. The structure of this compound offers significant clues to its behavior in various solvent systems.

1.1. Molecular Structure Analysis

The molecule comprises four key functional regions:

  • Carboxylic Acid Group (-COOH): This is an ionizable acidic group. At pH levels above its pKa (predicted to be ~4-5), it will deprotonate to the highly polar carboxylate form (-COO⁻), which is expected to dramatically increase aqueous solubility.[1][2]

  • Amide Linkage (-CONH-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing favorably to solubility in polar protic solvents.

  • Aromatic Ring (Benzene): This is a nonpolar, hydrophobic component that will tend to decrease aqueous solubility.

  • Cyclopropyl Group: This small, nonpolar aliphatic ring further contributes to the molecule's overall hydrophobicity.

The interplay between the polar, ionizable carboxylic acid and the hydrophobic aromatic and cyclopropyl moieties suggests that solubility will be highly dependent on the pH of the aqueous medium and the polarity of organic solvents.

1.2. Predicted Physicochemical Properties

While experimental data is sparse, computational models and structural analogy to similar compounds like 4-aminobenzoic acid allow for the estimation of key parameters that govern solubility.[2][3]

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~205.22 g/mol Relatively small, which is generally favorable for solubility.
pKa (acidic) ~4.0 - 5.0The compound will be predominantly in its neutral, less soluble form in acidic pH (e.g., stomach) and in its ionized, more soluble form in neutral to basic pH (e.g., intestine).[2]
logP 1.5 - 2.5 (Estimated)Indicates moderate lipophilicity. Suggests a balance between aqueous and lipid solubility, but also flags a potential for low aqueous solubility if not for the ionizable group.
Hydrogen Bonds Donors: 2, Acceptors: 3Strong potential for hydrogen bonding with polar protic solvents like water, ethanol, and methanol.[4]

1.3. Predicted Solubility in Various Solvent Classes

Based on the "like dissolves like" principle and the physicochemical analysis, the following qualitative solubility profile is anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (pH < 3) 0.1 N HClLowThe carboxylic acid is protonated (neutral), making the hydrophobic regions dominant.
Aqueous (pH 7.4) PBS, FaSSIFModerate to HighThe carboxylic acid is deprotonated (ionized), significantly increasing polarity and interaction with water.[2]
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the amide and carboxylic acid groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighCan accept hydrogen bonds and have strong dipole-dipole interactions with the solute. DMSO is often an excellent solvent for such compounds.[5][6]
Nonpolar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Part 2: Experimental Determination of Solubility

Empirical measurement is non-negotiable for accurately defining a compound's solubility. Two distinct but complementary types of solubility are critical in drug discovery: kinetic and thermodynamic.[7][8] Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development and formulation.[9]

2.1. Workflow for Comprehensive Solubility Assessment

The following workflow provides a logical progression from rapid screening to definitive equilibrium measurement.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-formulation A Prepare 10-20 mM Stock in DMSO B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B High-throughput C Categorize: High / Medium / Low B->C Rapid Assessment D Source Pure, Crystalline Solid C->D Compound Promoted E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Gold Standard F Quantify (HPLC/LC-MS) in Multiple Media E->F Equilibrium Measurement G Obtain Definitive Solubility Value (e.g., µg/mL) F->G

Caption: Overall workflow for solubility characterization.

2.2. Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is ideal for comparing multiple compounds in early discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[5][6][10]

Methodology:

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[6] This allows for rapid precipitation but does not ensure thermodynamic equilibrium.[7]

  • Detection & Quantification:

    • Nephelometry: Measure light scattering using a nephelometer. The concentration at which the signal significantly increases above background indicates the limit of kinetic solubility.[11]

    • Direct UV/Filtration: Alternatively, filter the plate to remove precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV plate reader and compare it against a standard curve.[6][10]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Causality & Trustworthiness: This protocol is rapid but provides a kinetic, not thermodynamic, value.[12] Supersaturated solutions can form because the compound is introduced in a pre-dissolved state, often leading to an overestimation of its true equilibrium solubility.[8] Its value lies in providing a consistent, rank-orderable dataset for triaging compounds.

2.3. Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

This is the gold-standard method for determining the true equilibrium solubility, essential for pre-formulation and regulatory filings.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G A Add excess solid compound to chosen solvent (e.g., pH 7.4 PBS) B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Check for visible solid excess B->C Equilibration C->A No, add more solid D Separate solid & liquid (Centrifuge/Filter) C->D Yes E Dilute supernatant appropriately D->E F Quantify concentration via validated HPLC method E->F G Confirm equilibrium: Compare 24h vs 48h results F->G Analysis

Caption: The Shake-Flask thermodynamic solubility workflow.

Methodology:

  • Preparation: Add an excess amount of solid, crystalline this compound to a series of vials containing the solvents of interest (e.g., pH 1.2 buffer, pH 7.4 PBS, water). An excess is visually confirmed by undissolved particles at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but sampling at multiple time points (e.g., 24h and 48h) is required to confirm that equilibrium has been reached.[14][15]

  • Phase Separation: After incubation, allow the vials to stand to let solids settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample must then be immediately filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the linear range of the standard curve. Analyze both the standards and the samples using a validated HPLC-UV or LC-MS/MS method.

  • Validation of Equilibrium: Compare the measured concentrations from the 24h and 48h time points. If the values are statistically identical, equilibrium was likely achieved at 24 hours. If the 48h value is higher, the incubation time must be extended.

  • Data Reporting: Report the final, confirmed equilibrium solubility in mass/volume units (e.g., µg/mL or mg/mL) and molarity (e.g., µM or mM).

Causality & Trustworthiness: The long incubation with excess solid ensures the system reaches its lowest energy state, providing the true thermodynamic solubility.[8][13] Confirming equilibrium by sampling at multiple time points is a self-validating step that ensures the reported value is not an artifact of insufficient incubation time. This protocol is compliant with principles outlined in regulatory guidance documents like the ICH Q6B guidelines, which emphasize thorough product characterization.[16][17][18]

Part 3: Data Interpretation and Application

The solubility data for this compound must be interpreted in the context of its intended application.

  • For Discovery Biology: Low kinetic solubility (<10 µM) can lead to false negatives in in vitro screens due to compound precipitation in the assay medium. The data helps set appropriate concentration limits for biological testing.

  • For Medicinal Chemistry: A structure-solubility relationship can be built. If solubility is a liability, chemists can modify the structure (e.g., by adding polar groups or breaking up planarity) to improve it.

  • For Pharmaceutical Development: Thermodynamic solubility in biorelevant media (e.g., FaSSIF, FeSSIF) is a critical input for predicting oral absorption and guiding formulation strategy. A compound with low pH 7.4 solubility may require enabling formulations like amorphous solid dispersions or lipid-based systems to achieve adequate bioavailability.

By following this comprehensive guide, researchers can confidently establish a robust and reliable solubility profile for this compound, enabling informed decision-making throughout the drug discovery and development pipeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • U.S. Food & Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Scribd.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube.
  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid.
  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester.
  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.

Sources

Chemical Stability and Degradation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-[(Cyclopropylcarbonyl)amino]benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document leverages first-principles chemical knowledge of its constituent functional groups—an amide, a carboxylic acid, and an N-acylated aromatic ring—to predict its stability profile. We present a detailed examination of its susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation. Furthermore, this guide offers field-proven, step-by-step protocols for conducting forced degradation studies in line with international regulatory expectations (ICH guidelines) and for developing a robust, stability-indicating analytical method. The insights and methodologies detailed herein are designed to equip researchers, chemists, and formulation scientists with the necessary tools to anticipate stability challenges, design stable drug products, and ensure regulatory compliance.

Introduction

This compound is a derivative of 4-aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry.[1] PABA derivatives are explored for a wide range of biological activities.[2] The subject molecule combines the PABA core with a cyclopropylcarbonyl group, creating a unique chemical entity with potential applications as a pharmaceutical intermediate or active ingredient.

Understanding the intrinsic chemical stability of a drug candidate is a cornerstone of modern drug development.[3][4] It informs critical decisions in process chemistry, formulation development, packaging selection, and the determination of a drug product's shelf-life.[5] Forced degradation studies, or stress testing, are indispensable for elucidating potential degradation products and establishing the degradation pathways of a molecule.[6] This knowledge is paramount for developing and validating stability-indicating analytical methods, which are a regulatory requirement for all new drug substances and products.[7]

This guide serves as a proactive stability assessment of this compound, providing a predictive framework and actionable experimental plans.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's physicochemical properties is essential for predicting its behavior under various stress conditions.

Structure:

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃(Calculated)
Molecular Weight 205.21 g/mol (Calculated)
Appearance White to off-white solid (Predicted)N/A
pKa (Carboxylic Acid) ~4-5 (Predicted)Analogy to Benzoic Acid
pKa (Amide N-H) ~17-18 (Predicted, non-acidic)General Amide Chemistry
LogP ~1.5 - 2.5 (Predicted)N/A
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO.[8]Analogy to PABA

Predicted Degradation Pathways

The chemical reactivity of this compound is dictated by its primary functional groups: the amide linkage, the carboxylic acid, and the electron-rich aromatic ring.

Hydrolytic Degradation

Hydrolysis is predicted to be the principal degradation pathway for this molecule. The amide bond is the most susceptible functional group to cleavage under both acidic and basic conditions.[9]

  • Mechanism: The reaction involves the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the amide.

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Direct attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage. This pathway is typically faster and more common for amides.

  • Degradation Products: The primary products of hydrolysis are 4-aminobenzoic acid and cyclopropanecarboxylic acid .

G parent This compound paba 4-Aminobenzoic Acid (PABA) (Degradant 1) parent->paba Amide Hydrolysis (H⁺ or OH⁻) cpa Cyclopropanecarboxylic Acid (Degradant 2) parent->cpa Amide Hydrolysis (H⁺ or OH⁻)

Caption: Predicted primary hydrolytic degradation pathway.
Oxidative Degradation

The molecule possesses sites susceptible to oxidation, primarily the aromatic ring, which is activated by the electron-donating amide substituent.

  • Mechanism: Oxidative degradation can be initiated by atmospheric oxygen, peroxides (e.g., from excipients), or metal ions. The reaction likely proceeds via radical mechanisms.

  • Potential Sites of Attack:

    • Aromatic Ring: Hydroxylation of the benzene ring is a probable outcome, leading to the formation of phenolic derivatives (e.g., 4-amino-3-hydroxybenzoic acid derivatives).[10][11]

    • Amino Group: The nitrogen atom could be oxidized, although this is generally less favored than ring oxidation.

  • Degradation Products: Formation of hydroxylated and potentially ring-opened species is possible under strong oxidative stress.

Photolytic Degradation

Aromatic compounds, particularly PABA and its derivatives, are known to be photosensitive.[10][12][13]

  • Mechanism: Absorption of UV or visible light can promote the molecule to an excited state. This excited species can then undergo various reactions, including intersystem crossing to a triplet state, which can react with oxygen to form reactive oxygen species (ROS) or undergo direct chemical transformation.[12]

  • Potential Reactions: Photochemical reactions can be complex, potentially leading to dimerization, oxidation (photo-oxidation), or cleavage of bonds.[10] For PABA itself, irradiation in the presence of oxygen is known to produce colored products, including hydroxylated species like 4-amino-3-hydroxybenzoic acid and 4-aminophenol.[10] Similar pathways can be anticipated for its N-acyl derivative.

  • Regulatory Context: Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[14]

Thermal Degradation

In the solid state, the molecule is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly above its melting point, degradation can occur.

  • Mechanism: High thermal energy can induce decarboxylation of the carboxylic acid group, though this typically requires harsh conditions for aromatic acids. Amide bond cleavage can also occur.

  • Degradation Products: Potential products include N-cyclopropyl-phenylamine (from decarboxylation) and the same hydrolytic products if moisture is present.

Recommended Stability Testing Program (Forced Degradation)

A forced degradation study is essential to challenge the molecule under extreme conditions to generate its likely degradation products.[5][7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective and Workflow

The primary objective is to generate degradation products to support the development of a stability-indicating analytical method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in MeCN:H₂O) B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (e.g., 60°C in Solution) A->B4 B5 Photolytic (ICH Q1B Conditions) A->B5 C Sample Quenching/ Neutralization B1->C B2->C B3->C B4->C B5->C D Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) C->D E Assess Peak Purity (e.g., PDA Detector) D->E F Identify & Characterize Major Degradants E->F G Elucidate Degradation Pathways F->G

Caption: Experimental workflow for forced degradation studies.
Experimental Protocols

Initial Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[4]

Protocol 4.2.1: Acidic Hydrolysis

  • Transfer 5 mL of the stock solution to a vial.

  • Add 5 mL of 0.1 M Hydrochloric Acid (HCl).

  • Heat the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before dilution and analysis.

    • Rationale: Elevated temperature accelerates the reaction, which is typically slow under mild acidic conditions. Neutralization stops the reaction at the specific time point.

Protocol 4.2.2: Basic Hydrolysis

  • Transfer 5 mL of the stock solution to a vial.

  • Add 5 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Keep the solution at room temperature.

  • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), as base-catalyzed amide hydrolysis is generally rapid.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before dilution and analysis.

    • Rationale: Amide hydrolysis is often rapid at room temperature under basic conditions, so initial time points are critical to avoid complete degradation.

Protocol 4.2.3: Oxidative Degradation

  • Transfer 5 mL of the stock solution to a vial.

  • Add 5 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Analyze directly or after appropriate dilution.

    • Rationale: 3% H₂O₂ is a standard reagent for simulating oxidative stress. The reaction is typically performed at room temperature to avoid thermal degradation of the peroxide.

Protocol 4.2.4: Photolytic Degradation

  • Expose a sample of the drug substance (solid) and the drug solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[14]

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[14]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation.

  • Analyze the light-exposed and dark control samples.

    • Rationale: This protocol strictly follows regulatory guidelines to assess the impact of light, which is critical for packaging and storage recommendations.

Table 2: Summary of Forced Degradation Conditions and Expected Primary Degradation

Stress ConditionReagents/ParametersPrimary TargetPredicted Primary Degradants
Acid Hydrolysis 0.1 M HCl, 60°CAmide Bond4-Aminobenzoic acid, Cyclopropanecarboxylic acid
Base Hydrolysis 0.1 M NaOH, Room TempAmide Bond4-Aminobenzoic acid, Cyclopropanecarboxylic acid
Oxidation 3% H₂O₂, Room TempAromatic RingHydroxylated derivatives
Photolysis ICH Q1B light exposureAromatic RingPhoto-oxidation products (e.g., hydroxylated species)
Thermal 60°C (in solution)Amide Bond4-Aminobenzoic acid, Cyclopropanecarboxylic acid (if H₂O present)

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, excipients, and impurities.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[15]

Methodological Approach

The core principle is to develop a chromatographic method that achieves baseline separation between the parent compound peak and all peaks corresponding to degradation products generated during the forced degradation studies.

Protocol 5.1.1: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size), which is a versatile choice for moderately polar compounds.[15]

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water. Rationale: Provides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detection Wavelength: Determine the UV absorbance maximum (λ_max) of the parent compound using a photodiode array (PDA) detector. Analyze the degradant peaks to ensure they are also detectable, selecting a wavelength that provides a good response for all key species (e.g., 254 nm or 280 nm).[15]

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components from the forced degradation samples.

  • Method Optimization: Analyze a mixture of all stressed samples. Adjust the gradient slope, initial/final %B, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in all stressed samples to confirm that no degradants are co-eluting.

Summary and Conclusion

This compound is a molecule whose stability is primarily dictated by its central amide linkage. Hydrolysis under both acidic and basic conditions is predicted to be the most significant degradation pathway, yielding 4-aminobenzoic acid and cyclopropanecarboxylic acid. The N-acylated aromatic ring is also susceptible to oxidative and photolytic degradation, which may lead to the formation of hydroxylated byproducts and other complex structures.

A systematic forced degradation study, as outlined in this guide, is a critical exercise in due diligence during drug development. It not only preempts potential stability issues but also provides the necessary samples to develop and validate a robust, stability-indicating analytical method. The protocols and predictive insights provided herein offer a comprehensive roadmap for researchers to thoroughly characterize the stability of this compound, ensuring the development of a safe, effective, and stable final product.

References

  • ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Institutes of Health (NIH). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.
  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Pharma Focus Asia. Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • International Journal of Scientific Development and Research (IJSDR). Force Degradation for Pharmaceuticals: A Review.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Loba Chemie. 4-AMINOBENZOIC ACID EXTRA PURE - Safety Data Sheet.
  • University of Oregon. Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.
  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • Royal Society of Chemistry. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
  • National Institutes of Health (NIH). Degradation of RPA 202248 ... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system.
  • Royal Society of Chemistry. Analytical Methods - Accepted Manuscript.
  • ResearchGate. Degradation of RPA 202248 ... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • PubChem. 4-Aminobenzoic Acid.
  • National Institutes of Health (NIH). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry.
  • National Institute of Standards and Technology (NIST). 4-Aminobenzoic acid.
  • European Medicines Agency (EMA). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
  • National Institutes of Health (NIH). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM.
  • Royal Society of Chemistry. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.
  • National Institutes of Health (NIH). The photochemistry of p-aminobenzoic acid.
  • National Institutes of Health (NIH). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • National Institutes of Health (NIH). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • Solubility of Things. 4-Aminobenzoic acid.
  • National Institutes of Health (NIH). Enzymic hydrolysis of amino acid derivatives of benzocaine.
  • National Institutes of Health (NIH). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II).
  • National Institutes of Health (NIH). Biotransformation of para-aminobenzoic acid and salicylic acid by PMN.
  • MDPI. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
  • National Institutes of Health (NIH). Mechanism of competitive inhibition of p-aminobenzoic acid oxidation by p-aminosalicylic acid.
  • PubChem. 4-Amino-3-hydroxybenzoic acid.
  • National Institutes of Health (NIH). Microhydration of the metastable N-protomer of 4-aminobenzoic acid by condensation at 80 K.
  • ResearchGate. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-[(Cyclopropylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-[(Cyclopropylcarbonyl)amino]benzoic acid, a structurally intriguing derivative of 4-aminobenzoic acid (PABA), stands at the crossroads of several key therapeutic pathways. Its unique chemical architecture, featuring a cyclopropylcarbonyl moiety, suggests a diverse pharmacological potential that warrants in-depth investigation. This technical guide provides a comprehensive exploration of the most promising biological targets for this compound, offering a scientifically grounded rationale for their selection. We delve into the mechanistic basis for potential interactions with Histone Deacetylases (HDACs), Cathepsin S, the Prostaglandin E2 Receptor EP4, and Organic Anion Transporters (OATs). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the validation of these interactions, empowering researchers to rigorously assess the compound's activity. By synthesizing current knowledge and providing a clear roadmap for investigation, this document serves as an essential resource for unlocking the therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigating this compound

The quest for novel therapeutics often begins with the identification of small molecules possessing unique structural features that imply specific biological activities. This compound emerges as a compelling candidate for drug discovery due to the convergence of two key structural motifs: the 4-aminobenzoic acid (PABA) scaffold and the cyclopropylcarbonyl group.

The PABA core is a well-established pharmacophore present in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial and anti-inflammatory properties.[2] The introduction of a cyclopropyl group is a common and effective strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

The synthesis of this compound has been documented with the explicit aim of exploring its potential as a histone deacetylase (HDAC) inhibitor.[3][4] Furthermore, this compound has been utilized as a key ligand in the development of reversible inhibitors for Cathepsin S, a cysteine protease implicated in immune disorders.[3][4] The structural similarity of the benzoic acid core to known ligands also points towards potential interactions with the Prostaglandin E2 receptor EP4, a key player in inflammation and pain, and with Organic Anion Transporters (OATs), which are critical for drug disposition.[5][6] This confluence of evidence provides a strong impetus for a thorough investigation into these four primary target classes.

Potential Biological Target Classes and the Evidentiary Basis

This section details the primary candidate targets for this compound, outlining the scientific reasoning and supporting evidence for each.

Histone Deacetylases (HDACs): An Epigenetic Frontier

Rationale: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers and inflammatory diseases, making them a prime target for therapeutic intervention.[8] The synthesis of this compound was specifically motivated by the search for novel HDAC inhibitors.[3][4] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In this context, the carboxylic acid of the benzoic acid moiety could potentially interact with the zinc ion in the active site, while the cyclopropylcarbonylamino portion could serve as a linker and cap.

Structure-Activity Relationship (SAR) Insights:

  • Benzoic Acid Core: Benzoic acid derivatives have been identified as potential HDAC inhibitors.[9] The carboxylic acid is a key feature, potentially acting as a zinc-binding group, a crucial interaction for HDAC inhibition.[10]

  • Amide Linker: The amide bond provides a rigid linker, and substitutions on the amino group can significantly influence potency and selectivity.

  • Cyclopropyl "Cap": The cyclopropyl group can fit into the hydrophobic pocket of the HDAC active site, and its conformational rigidity can enhance binding affinity. Studies on other HDAC inhibitors have shown that small, hydrophobic capping groups can contribute to potency and isoform selectivity.[11]

Cathepsin S: A Protease at the Heart of Immunity

Rationale: Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells, where it plays a critical role in the processing of the invariant chain, a key step in MHC class II-mediated antigen presentation.[12] Inhibition of Cathepsin S is a promising strategy for the treatment of autoimmune diseases and certain cancers.[13] this compound has been explicitly used as a ligand in the synthesis of reversible Cathepsin S inhibitors, indicating a direct interest in this scaffold for targeting this enzyme.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • Amide Scaffold: Many known Cathepsin S inhibitors feature an amide backbone that mimics the peptide substrate.

  • Cyclopropylcarbonyl Moiety: This group can occupy the S2 and S3 pockets of the Cathepsin S active site, which are critical for substrate recognition and inhibitor binding.[14] The cyclopropyl group's specific size and shape may confer selectivity over other cathepsins.[12]

  • Benzoic Acid: The benzoic acid portion can form hydrogen bonds and other interactions with residues in the active site, contributing to the overall binding affinity.

Prostaglandin E2 Receptor EP4: A Key Mediator of Inflammation

Rationale: The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that mediates many of the pro-inflammatory effects of PGE2.[15] Antagonism of the EP4 receptor is a validated therapeutic strategy for inflammatory pain and certain cancers.[16][17] Numerous potent and selective EP4 antagonists are based on a benzoic acid scaffold.[5][18] The carboxylic acid group is a common feature in these antagonists, forming a key interaction with the receptor.

Structure-Activity Relationship (SAR) Insights:

  • Carboxamido-benzoic Acid Skeleton: This is a recurring and effective scaffold in the design of EP4 antagonists.[18] The carboxylic acid is crucial for binding, often forming a salt bridge with a basic residue in the receptor binding pocket.[19]

  • Amide Linker: The amide linkage and its substituents play a significant role in orienting the molecule within the binding site and can influence potency and selectivity.

  • Cyclopropyl Group: In related EP4 antagonists, the introduction of a cyclopropyl group has been shown to enhance potency.[20] This is likely due to favorable hydrophobic interactions within a specific sub-pocket of the receptor.

Organic Anion Transporters (OATs): Gatekeepers of Drug Disposition

Rationale: Organic Anion Transporters are a family of membrane proteins that mediate the transport of a wide range of endogenous and exogenous organic anions, including many drugs and their metabolites.[21] They are highly expressed in the kidney and liver and play a critical role in drug clearance.[6] Benzoic acid and its derivatives are known substrates and inhibitors of OATs.[22] Understanding the interaction of this compound with OATs is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Structure-Activity Relationship (SAR) Insights:

  • Anionic Group: The carboxylic acid moiety is a key determinant for recognition by OATs.

  • Hydrophobicity and Molecular Size: The overall lipophilicity and size of the molecule, influenced by the cyclopropylcarbonyl group, will affect its affinity for different OAT isoforms.[23]

  • Hydrogen Bonding Potential: The amide group can participate in hydrogen bonding interactions with the transporter protein.

Experimental Validation: Protocols and Methodologies

To rigorously evaluate the potential of this compound against the identified targets, a series of well-defined in vitro experiments are essential. The following section provides detailed, step-by-step protocols for the initial validation assays.

Workflow for Target Validation

The following diagram illustrates a logical workflow for the experimental validation of the potential biological targets.

G HDAC HDAC Inhibition Assay HDAC_isoform HDAC Isoform Profiling HDAC->HDAC_isoform CatS Cathepsin S Activity Assay Cat_family Cathepsin Family Selectivity CatS->Cat_family EP4 EP4 Receptor Binding Assay EP_family EP Receptor Subtype Selectivity EP4->EP_family OAT OAT Uptake/Inhibition Assay OAT_isoform OAT Isoform Profiling OAT->OAT_isoform Cell_prolif Cell Proliferation/Apoptosis Assays HDAC_isoform->Cell_prolif Antigen_pres Antigen Presentation Assay Cat_family->Antigen_pres cAMP cAMP Accumulation Assay EP_family->cAMP DDI Drug-Drug Interaction Studies OAT_isoform->DDI

Figure 1: Experimental workflow for target validation.
Detailed Experimental Protocols

This protocol is adapted from commercially available HDAC inhibitor screening kits and published methodologies.

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, typically an acetylated peptide linked to a fluorescent reporter, is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, or a pan-HDAC mixture)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • HDAC developer solution

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted compound or control (DMSO for negative control, TSA for positive control)

    • HDAC enzyme solution

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add the HDAC developer solution to each well.

  • Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a potent, well-characterized HDAC inhibitor like TSA serves as a positive control to validate the assay's performance. The negative control (DMSO) establishes the baseline for 100% enzyme activity.

This protocol is based on commercially available Cathepsin S activity assay kits.[4][11][18]

Principle: This assay utilizes a specific peptide substrate for Cathepsin S that is conjugated to a fluorescent reporter. Cleavage of the substrate by Cathepsin S releases the fluorophore, and the resulting increase in fluorescence is proportional to the enzyme's activity.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S assay buffer

  • Cathepsin S substrate (e.g., Z-VVR-AFC)

  • Known Cathepsin S inhibitor (positive control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and then in assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • Assay buffer

    • Diluted compound or control

    • Cathepsin S enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the Cathepsin S substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Calculate the percent inhibition and determine the IC50 value. For tight-binding inhibitors, determination of the Ki value may be necessary.

Self-Validation: A known, potent Cathepsin S inhibitor is used as a positive control to ensure the assay is sensitive to inhibition. The reaction progress curves should be linear in the initial phase for accurate velocity determination.

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the EP4 receptor.[10]

Principle: This assay measures the ability of a non-radiolabeled compound (the test compound) to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP4 receptor expressed in a cell membrane preparation.

Materials:

  • Cell membranes prepared from cells overexpressing the human EP4 receptor

  • Radiolabeled ligand (e.g., [3H]-Prostaglandin E2)

  • Binding buffer

  • Known EP4 antagonist (positive control)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Setup: In test tubes, combine:

    • Binding buffer

    • Diluted compound or control

    • Radiolabeled ligand at a concentration near its Kd

    • EP4 receptor-containing cell membranes

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each compound concentration. Calculate the percent inhibition of radioligand binding and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Self-Validation: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand to ensure that the measured signal is due to specific receptor binding. The positive control validates the competitive binding aspect of the assay.

This protocol describes a cell-based assay to assess the inhibitory potential of the test compound on OAT-mediated transport.

Principle: This assay uses a cell line that overexpresses a specific OAT isoform (e.g., OAT1 or OAT3). The ability of the test compound to inhibit the uptake of a known fluorescent or radiolabeled OAT substrate is measured.

Materials:

  • Cells stably expressing a human OAT isoform (e.g., HEK293-OAT1) and corresponding mock-transfected cells

  • Cell culture medium and reagents

  • Uptake buffer

  • A known fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein for OAT1/3)

  • A known OAT inhibitor (e.g., probenecid) as a positive control

  • 96-well cell culture plates

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Cell Seeding: Seed the OAT-expressing and mock cells into a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare dilutions of this compound in uptake buffer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the diluted compound or control for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the OAT substrate to the wells to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader or scintillation counter.

  • Data Analysis: Subtract the uptake in mock cells from that in OAT-expressing cells to determine the OAT-specific transport. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Self-Validation: The use of mock-transfected cells is crucial to distinguish between transporter-mediated uptake and passive diffusion. A known OAT inhibitor confirms that the observed uptake is indeed mediated by the specific transporter.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be compiled into clear and concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of this compound

TargetAssay TypeEndpointValue (µM)Positive ControlControl Value (µM)
HDACs Pan-HDAC InhibitionIC50[Insert Data]Trichostatin A[Insert Data]
HDAC1 InhibitionIC50[Insert Data]
HDAC2 InhibitionIC50[Insert Data]
HDAC3 InhibitionIC50[Insert Data]
HDAC6 InhibitionIC50[Insert Data]
Cathepsin S Enzyme InhibitionIC50 / Ki[Insert Data][Known Inhibitor][Insert Data]
EP4 Receptor Radioligand BindingIC50 / Ki[Insert Data][Known Antagonist][Insert Data]
OATs OAT1 InhibitionIC50[Insert Data]Probenecid[Insert Data]
OAT3 InhibitionIC50[Insert Data]Probenecid[Insert Data]

Synthesis of this compound

A reliable synthetic route to obtain the compound of interest is paramount for any research program. The following is a documented procedure for the synthesis of 4-(Cyclopropanecarboxamido)benzoic acid.[3][4]

Reaction Scheme:

G cluster_0 Synthesis of this compound start Cyclopropanecarboxylic acid + 4-Aminobenzoic acid reagents N,N'-Carbonyldiimidazole (CDI) Acetonitrile, Trifluoroacetic acid start->reagents Coupling product This compound reagents->product

Figure 2: Synthetic scheme for the target compound.

Experimental Protocol:

  • Dissolve cyclopropanecarboxylic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.1 eq) in acetonitrile and stir for 30 minutes.

  • In a separate flask, dissolve 4-aminobenzoic acid (2.0 eq) in acetonitrile.

  • Add the activated cyclopropanecarboxylic acid solution dropwise to the 4-aminobenzoic acid solution.

  • Add a solution of trifluoroacetic acid (1.1 eq) in acetonitrile dropwise to the reaction mixture and stir for 1 hour.

  • Remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., methanol/dichloromethane gradient) to yield the final product.[3]

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a potential therapeutic agent. The evidence strongly suggests that Histone Deacetylases, Cathepsin S, the Prostaglandin E2 Receptor EP4, and Organic Anion Transporters are all viable and scientifically justified biological targets. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's activity.

Future research should focus on obtaining quantitative bioactivity data against these targets and then proceeding to isoform selectivity profiling for the most promising candidates. Subsequent cell-based functional assays will be crucial to translate in vitro findings into a cellular context. A thorough understanding of the structure-activity relationships, particularly the role of the cyclopropylcarbonyl moiety, will be invaluable for the design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical scaffold to a novel therapeutic is a long and challenging one, but for this compound, the path is now more clearly illuminated.

References

  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029. [Link]
  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(1), 24-37. [Link]
  • Gui, C., et al. (2010). Development of a cell-based high-throughput assay to screen for inhibitors of organic anion transporting polypeptides 1B1 and 1B3. Journal of Biomolecular Screening, 15(10), 1257-1266. [Link]
  • Wang, M., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727-736. [Link]
  • Blanco, M.-J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]
  • Subramaniyan, B., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(36), 60133–60146. [Link]
  • Luo, S., et al. (2014). Application of an in vitro OAT assay in drug design and optimization of renal clearance. Xenobiotica, 44(10), 922-931. [Link]
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]
  • Yin, J., et al. (2015). Potent inhibitors of human organic anion transporters 1 and 3 from clinical drug libraries: discovery and molecular characterization. Molecular Pharmaceutics, 12(3), 853–862. [Link]
  • Montero, A., et al. (2011). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. Journal of the American Chemical Society, 133(46), 18539–18541. [Link]
  • Cihlar, T., & Ho, E. S. (2000). Fluorescence-based assay for the interaction of small molecules with the human renal organic anion transporter 1. Analytical Biochemistry, 283(1), 49-55. [Link]
  • Gustin, D. J., et al. (2005). Discovery and SAR studies of a novel series of noncovalent cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(6), 1687-1691. [Link]
  • Li, H., et al. (2021). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers, 13(21), 5394. [Link]
  • Wang, H., et al. (2017). Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. European Journal of Medicinal Chemistry, 128, 264-276. [Link]
  • Pharmacy 180. (n.d.).
  • Osko, J. D., et al. (2018). Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. ACS Medicinal Chemistry Letters, 9(10), 1017–1021. [Link]
  • Sîrbu, V., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International Journal of Molecular Sciences, 23(21), 13352. [Link]
  • Pačelat, A., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Journal of Medicinal Chemistry, 67(3), 1957–1975. [Link]
  • Kumar, P., et al. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 157, 1247-1271. [Link]
  • Colucci, J., et al. (2010). The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), A Potent and Selective Prostaglandin E2 Subtype 4 Receptor Antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]
  • Kumar, S., et al. (2022). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Cancers, 14(19), 4875. [Link]
  • Gauthier, J. Y., et al. (2000). Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. European Journal of Biochemistry, 267(20), 6056-6063. [Link]
  • Valente, S., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal Research Reviews, 30(2), 234-257. [Link]
  • Montero, A., et al. (2011). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Journal of the American Chemical Society, 133(46), 18539–18541. [Link]
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclo-propane-carboxamido)-benzoic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o3029. [Link]
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic Acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029. [Link]
  • Linder, M., et al. (2024). Pharmacological inhibition of cathepsin S and of NSPs-AAP-1 (a novel, alternative protease driving the activation of neutrophil serine proteases). Biological Chemistry, 405(10-11), 1011-1025. [Link]
  • Ofori, H. A., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. International Journal of Molecular Sciences, 25(17), 9574. [Link]
  • Ofori, H. A., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. International Journal of Molecular Sciences, 25(17), 9574. [Link]
  • Stump, D. D., et al. (1987). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. The Biochemical journal, 247(3), 779–786. [Link]
  • Lauffer, D. J., et al. (2025).
  • Maubach, G., et al. (1997). The inhibition of cathepsin S by its propeptide--specificity and mechanism of action. European Journal of Biochemistry, 250(3), 745-750. [Link]
  • Wang, M., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727-736. [Link]
  • Take, Y., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 11, 649. [Link]
  • Valente, S., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal Research Reviews, 30(2), 234-257.
  • Montero, A., et al. (2011). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Journal of the American Chemical Society, 133(46), 18539–18541.
  • Kumar, P., et al. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 157, 1247-1271.
  • Kumar, S., et al. (2022). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Cancers, 14(19), 4875.
  • Roth, M., et al. (2012). The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 927-951.
  • Gauthier, J. Y., et al. (2000). Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. European Journal of Biochemistry, 267(20), 6056-6063.
  • Linder, M., et al. (2024). Pharmacological inhibition of cathepsin S and of NSPs-AAP-1 (a novel, alternative protease driving the activation of neutrophil serine proteases). Biological Chemistry, 405(10-11), 1011-1025.
  • Patsnap Synapse. (2024). What are EP4 antagonists and how do they work? [Link]
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Experimental Design for 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing an in vitro experimental plan for the novel compound 4-[(Cyclopropylcarbonyl)amino]benzoic acid . As a derivative of the para-aminobenzoic acid (PABA) scaffold, this molecule belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide eschews a rigid template, instead presenting a logical, phased approach to characterization. It begins with foundational assessments, progresses to broad phenotypic screening to uncover biological activity, and culminates in specific, hypothesis-driven assays to elucidate the mechanism of action (MoA) and confirm target engagement. Each protocol is designed as a self-validating system, with explanations of the scientific rationale behind key experimental choices, ensuring both technical accuracy and field-proven insight.

Introduction: The Scientific Rationale

This compound is a synthetic organic compound featuring a PABA core. The PABA scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block for molecules with diverse therapeutic applications.[2][3] The addition of a cyclopropylcarbonyl group introduces conformational rigidity and unique electronic properties that can significantly influence binding affinity and metabolic stability.

Given the absence of established biological data for this specific molecule, a systematic and unbiased investigational approach is paramount. The workflow detailed herein is designed to efficiently screen for potential bioactivity, determine a therapeutic window, and build a data-driven hypothesis for its molecular mechanism. This process is fundamental in early-stage drug discovery for triaging new chemical entities and gathering the essential evidence required to advance a compound into more complex preclinical models.[4][5]

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Hypothesis-Driven Assays cluster_3 Phase 4: MoA Validation P1_Sol Solubility & Stability (Protocol 1.1) P2_Cyto Cytotoxicity & Viability (Protocols 2.1 & 2.2) P1_Sol->P2_Cyto Informs Dosing P2_IC50 Determine IC50/ Therapeutic Window P2_Cyto->P2_IC50 P3_Hypo Generate Hypothesis (e.g., Anti-inflammatory) P2_IC50->P3_Hypo Informs Concentration Selection P3_Assay Functional Assays (e.g., Cytokine Release) (Protocol 3.1) P3_Hypo->P3_Assay P4_Target Confirm Target Engagement (Protocol 4.1: CETSA) P3_Assay->P4_Target Validates Effect

Figure 1: A logical workflow for the in vitro characterization of a novel compound.

Foundational Characterization: Prerequisites for Biological Assays

Causality: Before any biological effect can be reliably measured, the compound's behavior in aqueous solutions must be understood. Poor solubility can lead to false negatives, while instability can result in inconsistent data. These foundational assays are non-negotiable prerequisites for generating reproducible results.

Protocol 2.1: Aqueous Solubility and Stock Solution Stability

Objective: To determine the maximum soluble concentration of this compound in common laboratory solvents and assess its stability in a prepared stock solution.

Methodology:

  • Solubility Screen:

    • Prepare saturated solutions by adding an excess of the compound to 1 mL of various solvents (e.g., DMSO, Ethanol, PBS pH 7.4, and complete cell culture medium).

    • Incubate samples at 37°C with agitation for 2 hours to maximize dissolution.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and perform a serial dilution.

    • Quantify the concentration using HPLC-UV by comparing against a standard curve of known concentrations prepared in a miscible organic solvent.

  • Stock Stability:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot and store under typical laboratory conditions: -20°C (long-term), 4°C (short-term), and room temperature.

    • At specified time points (0, 24h, 48h, 1 week, 1 month), analyze an aliquot by HPLC-UV.

    • Assess stability by calculating the percent of the parent compound remaining relative to the T=0 sample. A compound is generally considered stable if >95% remains.

Parameter Solvent Expected Outcome Implication for Experiments
Solubility DMSOHigh (>10 mM)Ideal for creating high-concentration stock solutions.
PBS (pH 7.4)VariableDetermines maximum achievable concentration in aqueous buffers.
Cell Culture MediumVariableDefines the upper limit for cell-based assay concentrations.
Stability 10 mM in DMSO @ -20°C>95% remaining after 1 monthConfirms the viability of long-term stock solution storage.
Stability 10 mM in DMSO @ RTVariableInforms on acceptable benchtop handling time.

Table 1: Example data summary for foundational characterization.

Phase 1: Broad Phenotypic Screening

Causality: The initial goal is to cast a wide net to determine if the compound has any biological effect and, if so, at what concentration. Cytotoxicity and cell viability assays are the cornerstones of this phase.[6][7] By comparing effects on a cancerous cell line versus a non-cancerous (e.g., primary or immortalized) cell line, we can derive a preliminary therapeutic index—the ratio of toxic concentration to efficacious concentration.

cluster_assays Parallel Assays cluster_interpretation Data Interpretation start Compound Treatment (Dose-Response) MTT MTT / MTS Assay (Metabolic Activity) Protocol 3.1 start->MTT LDH LDH Release Assay (Membrane Integrity) Protocol 3.2 start->LDH IC50 Calculate IC50 (Viability) MTT->IC50 TC50 Calculate TC50 (Cytotoxicity) LDH->TC50

Figure 2: Workflow for initial cytotoxicity screening.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

Objective: To quantify the effect of the compound on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa for cancer, HEK293 for non-cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, starting from the maximum soluble concentration determined previously.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Protocol 3.2: Cytotoxicity Assessment (LDH Release Assay)

Objective: To specifically measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9][10] This assay distinguishes true cytotoxicity from cytostatic effects.

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture, according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

  • Incubation & Readout: Incubate at room temperature for 10-20 minutes and measure the fluorescence or absorbance as specified.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.

Cell Line Assay IC50 / EC50 Value (µM) Interpretation
HeLa (Cervical Cancer)MTT15.2Potent anti-proliferative effect on this cancer cell line.
HEK293 (Non-cancerous)MTT>100Low effect on non-cancerous cells, suggesting a potential therapeutic window.
HeLa (Cervical Cancer)LDH25.8Indicates that the mechanism involves cell death (cytotoxicity).

Table 2: Example data summary for phenotypic screening.

Phase 2: Hypothesis-Driven Functional Assays

Causality: The results from Phase 1 guide this phase. For instance, if the compound shows selective cytotoxicity towards an immune cell line but not an epithelial one, a hypothesis centered on anti-inflammatory or immunomodulatory effects is logical. The structural similarity to known anti-inflammatory agents, such as EP4 antagonists, further supports this direction.[11]

Hypothesis: this compound possesses anti-inflammatory properties.
Protocol 4.1: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

Objective: To determine if the compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells stimulated with an inflammatory agent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with a serial dilution of the compound (at non-toxic concentrations, e.g., below the IC50) for 1-2 hours.

  • Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC50 for cytokine inhibition.

Phase 3: Mechanism of Action (MoA) Validation

Causality: A functional effect is not sufficient evidence for MoA. It is critical to demonstrate that the compound physically engages its molecular target within the complex environment of a living cell.[12][13] Target engagement assays provide this crucial evidence, validating the MoA and reducing the risk of advancing compounds that work through off-target or non-specific effects.[14]

Protocol 5.1: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of the compound to a putative target protein in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[15]

Methodology:

  • Cell Culture and Harvest: Grow a large batch of cells expressing the target of interest. Harvest and resuspend the cells in PBS with protease inhibitors.

  • Treatment: Treat the cell suspension with the compound or vehicle (DMSO) and incubate at 37°C for 1 hour to allow for cell entry and binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge at high speed (20,000 x g) to pellet the precipitated, denatured proteins. The soluble fraction, containing the stabilized target protein, remains in the supernatant.

  • Detection: Analyze the supernatant by Western Blot or other protein quantification methods (e.g., HTRF, AlphaLISA) to detect the amount of soluble target protein remaining at each temperature.[14]

  • Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

Figure 3: A simplified workflow and expected data output for a CETSA® experiment.

Conclusion

The systematic in vitro evaluation of this compound, as outlined in this guide, provides a robust framework for its initial characterization. By progressing logically from foundational analysis to broad screening and finally to specific MoA validation, researchers can efficiently generate a comprehensive data package. This approach not only identifies the compound's biological activity and potency but also builds confidence in its molecular mechanism, which is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current medicinal chemistry, 11(15), 1991-2015.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Singh, U. P., & Kumar, S. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Larroude, M., et al. (2018). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.
  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of Medicinal Chemistry, 40(25), 4030-4052.
  • Yilmaz, S., et al. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 59(1), 31-36.
  • Sinz, M. W. (2002). In vitro studies in drug discovery and development: an analysis of study objectives and application of good laboratory practices (GLP). Drug Metabolism Reviews, 34(4), 679-689.
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.
  • Zhang, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of Cellular and Molecular Medicine, 28(3), e17897.
  • Colucci, J., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238.
  • MDPI. (2024). Techniques and Strategies in Drug Design and Discovery.
  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Wszelaka-Rylik, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Raptim. (2024, September 11). Best Practices for Designing Effective Clinical Drug Trials.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5831.
  • Wszelaka-Rylik, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(2), 651-657.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5831.
  • Biotech at Scale. (2025, September 29). Top Five Tips for Clinical Trial Design.
  • Al-Masoudi, W. A. (2018). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 11(11), 4875-4880.

Sources

Topic: In Vivo Evaluation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid in Preclinical Models of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vivo evaluation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a novel synthetic derivative with potential anti-fibrotic properties. Recognizing the need for robust and reproducible preclinical data, we focus on the bleomycin-induced pulmonary fibrosis mouse model, the most widely utilized and best-characterized system for mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).[1][2][3] This document outlines the scientific rationale for model selection, provides detailed, step-by-step protocols for disease induction and compound administration, and describes critical endpoint analyses for assessing therapeutic efficacy. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers aiming to investigate the therapeutic potential of novel chemical entities in the context of fibrotic lung disease.

Scientific Background & Rationale

The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with synthesized analogs demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The parent structure, para-aminobenzoic acid (PABA), is a well-established building block for developing novel therapeutic agents.[6] The introduction of a cyclopropylcarbonylamino moiety to the benzoic acid core in this compound suggests a potential for novel interactions with biological targets. While the specific mechanism of action for this compound is yet to be fully elucidated, related structures have shown efficacy in models of inflammation and tissue remodeling.[7][8] This positions the compound as a promising candidate for investigation in diseases characterized by inflammation and subsequent fibrosis.

Rationale for Selecting a Pulmonary Fibrosis Model

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[9][10] The underlying pathology involves chronic inflammation, activation of fibroblasts, and excessive deposition of extracellular matrix (collagen), leading to scarring and loss of lung function.[3] Preclinical assessment of potential anti-fibrotic therapies is therefore a critical step in the drug development pipeline.

The bleomycin-induced pulmonary fibrosis model is the most common and accepted animal model for this purpose.[1][11] Bleomycin, a chemotherapeutic agent, causes DNA damage and oxidative stress, leading to an initial inflammatory phase (alveolitis) followed by a robust fibrotic phase that mimics certain histological and pathological features of human IPF.[2][3]

Key reasons for its selection include:

  • Reproducibility: The model is highly reproducible when key parameters are controlled.

  • Well-Characterized Timeline: The progression from inflammation to fibrosis is well-documented, allowing for therapeutic intervention at specific disease stages.[2]

  • Translational Relevance: A significant number of compounds that have shown efficacy in this model have been advanced to clinical trials.[2]

In Vivo Model Selection: Bleomycin-Induced Pulmonary Fibrosis

For the evaluation of this compound, we recommend the intratracheal instillation of bleomycin in aged, male C57BL/6 mice.

  • Species and Strain: C57BL/6 mice are the preferred strain due to their high susceptibility to bleomycin-induced fibrosis compared to resistant strains like BALB/c.[2][10]

  • Age and Sex: IPF is a disease of advanced age with a predominance in males. Using aged male mice (e.g., 8-12 months) provides a more clinically relevant model, as young mice can sometimes exhibit spontaneous resolution of fibrosis, a phenomenon not observed in older animals or human patients.[1][10][12]

The overall experimental logic is to first induce lung injury and fibrosis with a single dose of bleomycin and then administer the test compound during the established fibrotic phase to assess its therapeutic (reversal or attenuation) potential, rather than purely preventative effects.

Diagram: Pathogenesis of Bleomycin-Induced Fibrosis

A Bleomycin Instillation (Intratracheal) B Acute Lung Injury • Epithelial Cell Apoptosis • Oxidative Stress A->B Causes C Inflammatory Phase (Days 1-7) • Influx of Macrophages, Neutrophils • Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) B->C Triggers D Fibrotic Phase (Day 7+) • Fibroblast Proliferation & Differentiation • Myofibroblast Activation • Release of Pro-fibrotic Mediators (TGF-β) C->D Promotes E Excessive ECM Deposition • Collagen & Fibronectin Accumulation D->E Leads to F Established Pulmonary Fibrosis • Distorted Lung Architecture • Impaired Gas Exchange E->F Results in

Caption: Simplified pathway of bleomycin-induced pulmonary fibrosis.

Experimental Design and Protocols

This section provides a detailed workflow and step-by-step protocols. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Diagram: Overall Experimental Workflow

cluster_pre Pre-Treatment Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization 1. Animal Acclimatization (1-2 weeks) grouping 2. Randomization into Groups (Sham, Vehicle, Treatment) baseline 3. Baseline Measurements (Body Weight) induction 4. Fibrosis Induction (Day 0) Intratracheal Bleomycin treatment 5. Compound Administration (e.g., Days 7-21) induction->treatment monitoring 6. Daily Health Monitoring & Body Weight euthanasia 7. Euthanasia & Sample Collection (Day 21) monitoring->euthanasia bal Bronchoalveolar Lavage (BAL) Fluid Analysis histology Lung Histopathology (H&E, Masson's Trichrome) biochem Hydroxyproline Assay (Collagen Content)

Caption: High-level workflow for preclinical evaluation.

Materials and Reagents
  • Animals: Aged (8-12 months) male C57BL/6J mice.

  • Test Compound: this compound.

  • Reagents:

    • Bleomycin sulfate (e.g., from Tokyo Chemical Industry Co.).[13]

    • Sterile, preservative-free 1x PBS.

    • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane).

    • Vehicle for test compound (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80). The vehicle must be determined based on the compound's solubility and stability.

  • Equipment:

    • Animal intubation platform (e.g., BioLite intubation kit).[14]

    • MicroSprayer® Aerosolizer for intratracheal administration.[3][15]

    • Gavage needles for oral administration.

    • Standard surgical and necropsy tools.

Protocol: Bleomycin-Induced Fibrosis (Day 0)

Rationale: Direct intratracheal administration ensures localized lung injury, closely mimicking the initial insult in many forms of pulmonary fibrosis.[2] Using a MicroSprayer® ensures even distribution of bleomycin throughout the lungs.[3][15]

  • Anesthetize the mouse using a validated institutional protocol. Confirm proper anesthetic depth by toe-pinch reflex.

  • Position the mouse on the intubation platform.

  • Visualize the trachea via oral intubation and insert the MicroSprayer® nozzle.

  • Administer a single dose of bleomycin (1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile PBS. The exact dose may require optimization in your facility to achieve significant fibrosis without excessive mortality.

  • The Sham/Control group receives 50 µL of sterile PBS only.

  • Remove the sprayer and allow the mouse to recover on a warming pad until ambulatory.

  • Monitor the animal closely for 24 hours post-procedure.

Protocol: Compound Administration (Days 7-21)

Rationale: Delaying treatment until day 7 allows the initial inflammatory phase to subside, thus ensuring the compound is evaluated for its anti-fibrotic effects rather than purely anti-inflammatory ones.[1][2] This is critical for clinical translation.

  • On Day 7 post-bleomycin instillation, begin administration of this compound.

  • Groups:

    • Group 1: Sham + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + Compound (Low Dose)

    • Group 4: Bleomycin + Compound (High Dose)

    • (Optional) Group 5: Bleomycin + Positive Control (e.g., Pirfenidone, Nintedanib)

  • Administration: Administer the compound or vehicle once or twice daily via oral gavage (or another route determined by pharmacokinetic studies).

  • Continue daily administration until the study endpoint (e.g., Day 21).

  • Record body weight and clinical observations daily. Significant weight loss (>20%) may require euthanasia.

Parameter Recommendation Rationale
Species/Strain Male, C57BL/6J MouseHigh susceptibility to bleomycin-induced fibrosis.[2][10]
Age 8-12 MonthsMore clinically relevant; avoids spontaneous resolution seen in young mice.[10][12]
Bleomycin Dose 1.5 - 3.0 mg/kg, intratrachealInduces robust fibrosis. Dose requires pilot testing.
Treatment Start Day 7 post-bleomycinTargets the established fibrotic phase, not just acute inflammation.[1][2]
Study Duration 21 or 28 daysAllows for the development of significant fibrosis and assessment of therapeutic effect.
Route of Admin. Oral Gavage (default)Clinically relevant route. Must be confirmed by compound PK/PD data.
Protocol: Endpoint Analysis (Day 21)

Rationale: A multi-faceted approach to endpoint analysis provides a comprehensive assessment of the compound's efficacy, combining qualitative histology with quantitative biochemical and cellular metrics.

  • Euthanasia & Lung Excision:

    • On Day 21, euthanize mice via an approved method.

    • Perform a thoracotomy to expose the lungs.

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs with 3 x 0.5 mL aliquots of ice-cold PBS.

    • Pool the returned fluid. Centrifuge to pellet cells.

    • Analyze the supernatant for total protein (e.g., BCA assay) and pro-inflammatory cytokines (e.g., ELISA for TNF-α, TGF-β).

    • Perform total and differential cell counts on the cell pellet to assess inflammation.[14]

  • Histopathology:

    • Perfuse the right lung lobes with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H₂O) and fix overnight.

    • Process the fixed tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson’s Trichrome to visualize collagen (blue staining).[14]

    • Score fibrosis severity using the semi-quantitative Ashcroft scoring method.[2][14]

  • Biochemical Analysis (Hydroxyproline Assay):

    • Harvest the left lung lobe and immediately freeze it in liquid nitrogen.

    • Homogenize the lung tissue and hydrolyze it in HCl.

    • Quantify the hydroxyproline content using a colorimetric assay. Since hydroxyproline is a major component of collagen, its concentration is a direct measure of total lung collagen content.[1] This is a critical quantitative endpoint.

Data Analysis & Interpretation

  • Statistical Analysis: Use appropriate statistical tests. For multiple groups, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the Bleomycin + Vehicle control. A p-value < 0.05 is typically considered significant.

  • Interpreting a Positive Result: A successful outcome for this compound would be a statistically significant:

    • Reduction in the Ashcroft fibrosis score compared to the vehicle control.

    • Decrease in total lung hydroxyproline content.

    • Improvement in BAL fluid parameters (reduced total protein and inflammatory cell counts).

    • Amelioration of body weight loss.

Troubleshooting & Considerations

  • High Mortality: If mortality in the bleomycin group exceeds 20-30%, consider reducing the bleomycin dose.

  • High Variability: Ensure consistent intratracheal administration technique. Variability can be high; therefore, use adequate group sizes (n=8-12 mice) to achieve sufficient statistical power.

  • Compound Formulation: Poor solubility or stability of the test compound can lead to inconsistent exposure. Perform formulation and pharmacokinetic studies prior to the efficacy study.[16][17]

  • Ethical Considerations: All animal experiments must be conducted ethically and with the goal of minimizing pain and distress. Adherence to IACUC protocols is mandatory.

References

  • Tashiro, J., et al. (2017). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine.
  • Tashiro, J., et al. (2017).
  • Jenkins, R. G., et al. (2017). Animal Models of Fibrotic Lung Disease. PMC.
  • Bio-protocol. (n.d.).
  • An Official American Thoracic Society Workshop Report. (2018). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis.
  • El-Baz, L. M., et al. (2019). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis.
  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model.
  • El-Baz, L. M., et al. (2019). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. SciSpace.
  • Tashiro, J., et al. (2017). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis.
  • Fraunhofer ITEM. (n.d.). PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. Fraunhofer ITEM.
  • Benchchem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid. Benchchem.
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766)
  • Therien, A. G., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed.
  • Asghar, M. N., et al. (2023).
  • Elango, R., et al. (2009). Amino acid pharmacokinetics and safety assessment. PubMed.
  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed.
  • Kumar, A., et al. (2023).
  • da Silva, P. G. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

Sources

Application Notes & Protocols: The Aminobenzoic Acid Scaffold as a Foundation for Potent Tool Compounds in Molecular Biology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

While the specific molecule 4-[(Cyclopropylcarbonyl)amino]benzoic acid is recognized as a valuable chemical intermediate, its direct application as a tool compound in molecular biology is not extensively documented in peer-reviewed literature. However, its core structure—a substituted aminobenzoic acid—represents a foundational scaffold for a class of highly potent and selective inhibitors that are indispensable for cellular research.

This guide leverages the structural concept of this compound to explore two exemplary and widely used tool compounds that evolved from similar chemical principles: Fimepinostat (CUDC-907) , a first-in-class dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDACs), and Capivasertib (AZD5363) , a potent pan-AKT inhibitor. By examining these molecules, we provide an in-depth, practical framework for using sophisticated chemical tools to dissect complex signaling pathways.

Part 1: Fimepinostat (CUDC-907) — A Tool for Interrogating PI3K and HDAC Crosstalk

Fimepinostat (also known as CUDC-907) is a powerful tool compound designed to simultaneously block two critical oncogenic signaling nodes: the PI3K/AKT/mTOR pathway and chromatin remodeling via HDACs.[1][2] This dual-action mechanism allows researchers to investigate the synergistic effects of targeting both signal transduction and epigenetic regulation, which is often more effective than inhibiting either pathway alone.[3][4]

Mechanism of Action

Fimepinostat was rationally designed to integrate the pharmacophores necessary for both PI3K and HDAC inhibition into a single small molecule.[4]

  • PI3K Inhibition : It primarily targets Class I PI3K isoforms (α, β, δ), preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blocks the recruitment and activation of downstream effectors like AKT, thereby inhibiting cell growth, proliferation, and survival signals.[4][5]

  • HDAC Inhibition : It potently inhibits Class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure, modulates gene expression (e.g., upregulating tumor suppressors like p21), and can induce cell cycle arrest and apoptosis.[5][6]

The simultaneous inhibition can overcome compensatory feedback loops that often limit the efficacy of single-target agents.[3][4]

Signaling Pathway Overview

Fimepinostat_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDACs (Class I/II) Acetylation ↑ Acetylation GeneTx Tumor Suppressor Gene Expression HDAC->GeneTx Represses Histones Histones Histones->HDAC Acetylation->GeneTx Promotes Apoptosis Apoptosis & Cell Cycle Arrest GeneTx->Apoptosis Inhibitor Fimepinostat (CUDC-907) Inhibitor->PI3K Inhibitor->HDAC

Caption: Dual inhibition mechanism of Fimepinostat (CUDC-907).

Quantitative Data: Inhibitory Profile of Fimepinostat

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Fimepinostat against key PI3K and HDAC isoforms.

Target ClassIsoformIC₅₀ (nM)
PI3K PI3Kα19
PI3Kβ54
PI3Kδ39
PI3Kγ311
HDAC HDAC11.7
HDAC25.0
HDAC31.8
HDAC627
HDAC102.8
HDAC115.4
Data sourced from Selleck Chemicals and MedChemExpress.[7][8]
Protocol 1.1: Assessing Cell Viability and IC₅₀ with Fimepinostat

This protocol describes how to determine the IC₅₀ of Fimepinostat in a cancer cell line of interest using a colorimetric proliferation assay (e.g., WST-1 or MTS).

Materials:

  • Cancer cell line (e.g., NB, AML, or Endometrial Cancer cell lines)[3][6]

  • Complete culture medium

  • Fimepinostat (CUDC-907)

  • Anhydrous DMSO for stock solution

  • 96-well clear flat-bottom cell culture plates

  • WST-1 or MTS proliferation assay kit

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Fimepinostat in anhydrous DMSO. Aliquot and store at -80°C for long-term use.[9] Note: For immediate use, store at -20°C for up to one month.[10]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Dilution Series:

    • Thaw a Fimepinostat stock aliquot. Prepare a 2X working solution series in complete medium. For a final concentration range of 1 nM to 100 nM, you would prepare 2X solutions from 2 nM to 200 nM.

    • Always include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions, typically <0.1%) and a "medium only" blank.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X Fimepinostat dilutions (or vehicle control) to the corresponding wells. This brings the final volume to 100 µL and achieves the desired 1X final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3][9]

  • Viability Assessment:

    • Add 10 µL of WST-1 or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other wells.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log-transformed concentration of Fimepinostat.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 1.2: Verifying Target Engagement via Western Blot

This protocol confirms that Fimepinostat is inhibiting PI3K and HDAC pathways by measuring the phosphorylation of downstream PI3K targets and the acetylation of a key HDAC substrate.

Materials:

  • 6-well plates

  • Treated cell lysates (from cells exposed to Fimepinostat vs. vehicle)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-acetyl-Histone H3 (Lys9), anti-total-Histone H3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates to reach ~70-80% confluency on the day of lysis.

    • Treat cells with Fimepinostat at relevant concentrations (e.g., 1x and 5x the IC₅₀) and a vehicle control for a specified time (e.g., 6 or 24 hours).[3][5]

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Use manufacturer-recommended dilutions.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. A decrease in the p-AKT/total-AKT ratio and an increase in the acetyl-H3/total-H3 ratio would confirm target engagement by Fimepinostat.[5]

Part 2: Capivasertib (AZD5363) — A Selective Tool for Probing AKT Signaling

Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[11] It is a crucial tool for studying cellular processes driven by the PI3K/AKT pathway, which is one of the most frequently hyperactivated signaling networks in human cancer.[12] Its selectivity allows researchers to specifically attribute biological effects to the inhibition of AKT kinase activity.

Mechanism of Action

Capivasertib binds to the ATP-binding pocket within the kinase domain of AKT, preventing the phosphorylation of its numerous downstream substrates.[13] This blockade inhibits a wide array of cellular functions, including glucose metabolism, cell proliferation, survival, and protein synthesis.[1] An interesting mechanistic hallmark of ATP-competitive AKT inhibitors like Capivasertib is that they can lead to a paradoxical increase in the phosphorylation of AKT itself (at Ser473 and Thr308) due to the stabilization of an inactive, hyperphosphorylated conformation.[1][14] Therefore, successful target engagement is best measured by the dephosphorylation of its downstream substrates, such as GSK3β and PRAS40.[1][12]

Signaling Pathway Overview

Capivasertib_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 AKT AKT (1/2/3) PDK1->AKT p-Thr308 mTORC2->AKT p-Ser473 GSK3b GSK3β AKT->GSK3b PRAS40 PRAS40 AKT->PRAS40 FOXO3a FOXO3a (Cytoplasmic) AKT->FOXO3a p_GSK3b ↓ p-GSK3β GSK3b->p_GSK3b p_PRAS40 ↓ p-PRAS40 PRAS40->p_PRAS40 FOXO3a_nuc FOXO3a Nuclear Translocation FOXO3a->FOXO3a_nuc Inhibitor Capivasertib (AZD5363) Inhibitor->AKT

Sources

Application Notes and Protocols for the Synthesis, Purification, Characterization, and Biological Evaluation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Cyclopropylcarbonyl)amino]benzoic acid is a novel small molecule with potential applications in drug discovery and development. Its structure, featuring a para-aminobenzoic acid (PABA) scaffold coupled with a cyclopropylcarbonyl moiety, suggests the possibility of diverse biological activities. The PABA core is a well-established pharmacophore present in numerous therapeutic agents, while the cyclopropyl group can introduce conformational rigidity and modulate metabolic stability, potentially enhancing pharmacological properties.[1][2][3] This document provides a comprehensive, step-by-step experimental protocol for the synthesis, purification, characterization, and initial biological evaluation of this compound. The protocols are designed for researchers in medicinal chemistry, chemical biology, and drug development, providing a robust framework for producing and assessing this and similar novel chemical entities.

PART 1: Synthesis, Purification, and Characterization

This section outlines the chemical synthesis of this compound, followed by its purification and structural confirmation.

1.1: Synthetic Workflow Overview

The synthesis of this compound is achieved via a straightforward amide coupling reaction between 4-aminobenzoic acid and an activated form of cyclopropanecarboxylic acid. This approach is widely used in medicinal chemistry for its efficiency and broad substrate scope.[4][5]

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-Aminobenzoic_acid 4-Aminobenzoic acid Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) 4-Aminobenzoic_acid->Amide_Coupling Cyclopropanecarboxylic_acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic_acid->Amide_Coupling Crude_Product Crude Product Amide_Coupling->Crude_Product Purification Acid-Base Extraction & Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization NMR & Mass Spectrometry Pure_Product->Characterization Confirmed_Structure Confirmed Structure Characterization->Confirmed_Structure

Caption: Overall workflow for the synthesis and characterization of the target compound.

1.2: Detailed Experimental Protocol: Synthesis

Reaction: Amide coupling of 4-aminobenzoic acid with cyclopropanecarboxylic acid.

Materials:

  • 4-Aminobenzoic acid

  • Cyclopropanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add cyclopropanecarboxylic acid (1.1 eq).

  • Add HATU (1.2 eq) to the mixture and stir for 10 minutes at room temperature.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

1.3: Detailed Experimental Protocol: Purification

Method: Acid-base extraction followed by recrystallization.[6][7]

Procedure:

  • Dissolve the crude product in an aqueous solution of sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate to remove any neutral or basic impurities.[8]

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

1.4: Detailed Experimental Protocol: Characterization

Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[9][10][11][12][13][14][15][16][17]

¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum. Expected signals include aromatic protons, an amide proton, and cyclopropyl protons.

¹³C NMR Spectroscopy:

  • Using the same sample, acquire the ¹³C NMR spectrum. This will confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the product in a suitable solvent (e.g., methanol).

  • Analyze the sample by high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.

Characterization Data (Hypothetical)
Technique Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ 12.7 (s, 1H, COOH), 10.4 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 1.8 (m, 1H), 0.8 (m, 4H)
¹³C NMR (100 MHz, DMSO-d₆)δ 172.9, 167.1, 143.2, 130.5, 126.3, 118.4, 14.7, 8.1
HRMS (ESI)m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0761, Found: 206.0765

PART 2: Biological Activity Screening

This section details a general workflow for the initial in vitro biological evaluation of this compound to identify potential therapeutic activities. The screening cascade progresses from broad cytotoxicity and enzyme inhibition assays to more specific cell-based functional assays.[18][19][20][21][22][23][24][25][26]

2.1: Biological Screening Workflow

Biological Screening Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Hit Confirmation & Elaboration cluster_phase3 Phase 3: Cell-Based Functional Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Dose_Response Dose-Response & IC50 Determination Cytotoxicity->Dose_Response If cytotoxic Enzyme_Inhibition Enzyme Inhibition Panel (e.g., Kinases, Proteases) Enzyme_Inhibition->Dose_Response If inhibitory Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetic Assays) Dose_Response->Mechanism_of_Action Cellular_Assay Cell-Based Functional Assay (e.g., Proliferation, Migration) Mechanism_of_Action->Cellular_Assay Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cellular_Assay->Target_Engagement

Sources

Application Note & Protocols: Utilizing 4-[(Cyclopropylcarbonyl)amino]benzoic Acid as a Chemical Probe for Sirtuin Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Target validation is a critical step in modern drug discovery, confirming that modulation of a specific biological target yields a desired therapeutic effect.[1] Chemical probes—highly selective and potent small molecules—are indispensable tools in this process, enabling the interrogation of protein function in complex biological systems.[2][3] This guide focuses on 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a representative of the benzoic acid derivatives class, as a putative chemical probe for the sirtuin family of NAD⁺-dependent lysine deacylases.[4] Sirtuins are crucial regulators of metabolism, DNA repair, and inflammation, making them compelling therapeutic targets.[5] We provide a strategic framework and detailed, self-validating protocols for researchers to rigorously assess the utility of this compound in target validation studies, from initial biochemical characterization to confirming target engagement in a cellular context.

The Chemical Probe: A Tool for Unraveling Biology

Key criteria for a high-quality chemical probe include:

  • Potency: Typically with an in vitro IC₅₀ or EC₅₀ of <100 nM.

  • Selectivity: Demonstrated activity against the intended target over other related proteins.

  • Cellular Activity: The ability to penetrate the cell membrane and engage the target in a cellular environment.[6]

  • Mechanism of Action: A well-understood mode of interaction with the target.[7]

This compound belongs to a structural class of compounds that have shown activity against sirtuins.[4] This document outlines the necessary steps to validate its potential as a chemical probe for this important enzyme family.

The Target: Sirtuin (SIRT) Deacetylases

The sirtuin family (SIRT1-7 in humans) are Class III histone deacetylases (HDACs) that play a pivotal role in cellular homeostasis by removing acetyl and other acyl groups from lysine residues on both histone and non-histone proteins.[4][8][9] This activity is critically dependent on nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, coupling the cell's metabolic state to epigenetic regulation and protein function.[5][9] Given their involvement in cancer, metabolic disorders, and neurodegeneration, sirtuins are high-value targets for therapeutic intervention.[5][10][11]

The core mechanism involves the cleavage of NAD⁺ and the transfer of the acetyl group from the substrate to the ADP-ribose fragment, releasing nicotinamide and O-acetyl-ADP-ribose.[12]

Sirtuin_Mechanism cluster_0 Sirtuin Catalytic Cycle SIRT_Substrate SIRT + Acetyl-Lys Substrate + NAD+ Intermediate Ternary Complex SIRT_Substrate->Intermediate Products SIRT + Deacetylated Substrate + Nicotinamide + O-Acetyl-ADP-Ribose Intermediate->Products Probe This compound (Putative Inhibitor) Probe->Intermediate Inhibition Target_Validation_Workflow Step1 Step 1: Biochemical Potency (In Vitro Enzymatic Assay) Step2 Step 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) Step1->Step2 Confirm cell permeability & in-cell binding Step3 Step 3: Cellular Functional Readout (e.g., Substrate Acetylation) Step2->Step3 Link binding to functional effect Step4 Step 4: Selectivity Profiling (Against other SIRTs/HDACs) Step3->Step4 Assess off-target potential CETSA_Workflow Start 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Challenge (Temperature Gradient) Start->Heat Lyse 3. Cell Lysis (Freeze-Thaw) Heat->Lyse Spin 4. Centrifugation (Separate Soluble/Aggregated) Lyse->Spin Analyze 5. Analyze Soluble Fraction (Western Blot for Target) Spin->Analyze Result Result: Thermal Shift (Increased Protein Stability) Analyze->Result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Table 1: Example Data from In Vitro SIRT1 Inhibition Assay

Compound Target IC₅₀ (µM) [95% CI] Hill Slope
This compound SIRT1 0.85 [0.72 - 1.01] 1.1
EX-527 (Positive Control) SIRT1 0.09 [0.07 - 0.11] 1.0

| Vehicle (DMSO) | SIRT1 | > 100 | N/A |

  • Interpretation: An IC₅₀ value below 1 µM suggests potent biochemical activity.

Table 2: Example Data from Cellular Thermal Shift Assay (CETSA)

Treatment Apparent Tₘ (°C) Thermal Shift (ΔTₘ)
Vehicle (DMSO) 52.5 N/A

| 10 µM this compound | 56.0 | +3.5°C |

  • Interpretation: A positive thermal shift (ΔTₘ) of several degrees provides strong evidence that the compound directly binds to and stabilizes the target protein inside the cell. T[13]his result validates the biochemical data in a more physiologically relevant context.

Conclusion and Next Steps

This guide provides a foundational framework for validating this compound as a chemical probe. Successful execution of the biochemical and cellular target engagement assays described herein builds significant confidence in the compound's mechanism of action.

Future directions should include:

  • Selectivity Profiling: Test the compound against other sirtuin isoforms (SIRT2, SIRT3, etc.) and other classes of HDACs to establish its selectivity profile.

  • Functional Cellular Assays: Use the validated probe to link target engagement with a downstream biological consequence. For a SIRT1 inhibitor, this could involve measuring changes in the acetylation status of a known SIRT1 substrate, such as p53 or PGC-1α, by Western blot.

  • Development of a Negative Control: Synthesizing a structurally similar but inactive analog is the gold standard for chemical probe studies, helping to rule out off-target or non-specific phenotypic effects.

[14]By following these rigorous, self-validating protocols, researchers can confidently utilize compounds like this compound to explore sirtuin biology and validate its potential as a therapeutic target.

References

  • National Center for Biotechnology Information. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. PubMed Central.
  • Müller, S., et al. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery.
  • Taylor & Francis Online. (n.d.). Open resources for chemical probes and their implications for future drug discovery.
  • Wikipedia. (n.d.). Chemical probe.
  • National Center for Biotechnology Information. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. PubMed.
  • Brennan, P., & Rodriguez, S. V. (Eds.). (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
  • AACR Publications. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
  • FEBS Network. (2023). The importance of chemical probes in molecular and cell biology.
  • YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • Taylor & Francis Online. (n.d.). Small Molecules and Their Role in Effective Preclinical Target Validation.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • American Chemical Society Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. PubMed.
  • National Center for Biotechnology Information. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed Central.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening?.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Pelago Bioscience. (n.d.). CETSA.
  • National Center for Biotechnology Information. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2012). Sirtuin activators and inhibitors. PubMed.
  • MDPI. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs.
  • National Center for Biotechnology Information. (2023). In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents.

Sources

Application Notes & Protocols: The Biochemical Utility of the 4-[(Cyclopropylcarbonyl)amino]benzoic Acid Scaffold in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the biochemical applications of the 4-[(cyclopropylcarbonyl)amino]benzoic acid moiety, a key structural feature in potent enzyme inhibitors. While this compound itself is primarily recognized as a pharmaceutical intermediate[1], its core structure forms the pharmacophore of GSK2879552, a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[2][3][4]. This guide will focus on the biochemical applications of this scaffold in the context of LSD1 inhibition, providing mechanistic insights and detailed experimental protocols relevant to cancer research and drug development.

Introduction: From a Benzoic Acid Derivative to a Potent Epigenetic Modulator

The para-aminobenzoic acid (PABA) framework is a versatile building block in medicinal chemistry, lending itself to a wide array of derivatives with diverse biological activities, including antimicrobial and anticancer properties[5][6][7]. The addition of a cyclopropylcarbonyl group to the amino function, as seen in this compound, creates a chemically stable and conformationally constrained amide. This specific structural motif is critical for the activity of GSK2879552, a compound investigated for its therapeutic potential in cancers like Acute Myeloid Leukemia (AML) and Small Cell Lung Carcinoma (SCLC)[2][4][8][9].

The significance of this scaffold lies in its ability to target LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[10][11]. Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target[11][12].

Mechanism of Action: Irreversible Inhibition of LSD1

LSD1 catalyzes the oxidative demethylation of mono- and di-methylated H3K4 and H3K9, acting as a transcriptional co-repressor or co-activator depending on the protein complex it is associated with[11]. The catalytic process involves the FAD cofactor. Inhibitors built upon the cyclopropylamine scaffold, such as GSK2879552, function as irreversible, mechanism-based inactivators. The cyclopropylamine moiety, after oxidation by FAD, forms a reactive species that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme[10].

This covalent modification prevents LSD1 from demethylating its histone substrates, leading to the accumulation of methylation marks like H3K4me2. The subsequent alteration in the chromatin landscape reactivates silenced genes, such as those involved in cellular differentiation, and can induce an anti-proliferative, cytostatic effect in cancer cells[8][9].

LSD1_Inhibition_Pathway cluster_0 LSD1 LSD1-CoREST Complex H3K4me1 Histone H3 (Lys4-monomethyl) LSD1->H3K4me1 Demethylation Gene_Repression Transcriptional Repression (e.g., differentiation genes) LSD1->Gene_Repression Enables FAD_Inactive FAD-Inhibitor Adduct (Inactive) LSD1->FAD_Inactive Covalent Modification (Irreversible) H3K4me2 Histone H3 (Lys4-dimethyl) H3K4me2->LSD1 Substrate Binding Inhibitor GSK2879552 (Cyclopropylcarbonyl amino moiety) Inhibitor->LSD1 Binds to Active Site FAD_Active FAD (Active) FAD_Active->LSD1 Cofactor

Caption: Mechanism of LSD1 inhibition by a cyclopropylamine-based inhibitor.

PART 1: Application in Cancer Research - In Vitro Efficacy Assessment

The primary application of the this compound scaffold, exemplified by GSK2879552, is the inhibition of LSD1 for anti-cancer effects. This is particularly relevant in AML, where LSD1 inhibition can overcome the differentiation block, and in SCLC[2][4][9].

Protocol 1.1: In Vitro LSD1 Enzyme Activity Assay (HRP-Coupled)

This protocol measures the direct inhibitory effect of a compound on LSD1 enzymatic activity by detecting the hydrogen peroxide produced during the demethylation reaction.

Rationale: This assay provides a direct measure of enzyme inhibition (IC50) and is crucial for initial screening and mechanism-of-action studies. The horseradish peroxidase (HRP) coupled system provides a sensitive fluorescent readout[2][8].

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM HEPES pH 7.5, 1 mM CHAPS, 0.03% dBSA

  • Test compound (e.g., GSK2879552) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader (Ex 531 nm, Em 595 nm)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of LSD1, H3K4me2 peptide, Amplex Red, and HRP in the assay buffer.

  • Compound Plating: Serially dilute the test compound in DMSO and then add to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Enzyme Addition: Add LSD1 enzyme solution to all wells except for the "no enzyme" background control. The final concentration should be approximately 5 nM[2][8].

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a substrate mix containing H3K4me2 peptide (final concentration ~2.5 µM), HRP (1 U/mL), and Amplex Red (10 µM) to all wells to start the reaction[2][8].

  • Measurement: Immediately begin reading the fluorescence intensity every 2-5 minutes for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the rate of reaction (slope of fluorescence over time).

    • Normalize the rates to the DMSO control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: Cell Proliferation and Cytotoxicity Assay in Cancer Cell Lines

This protocol assesses the effect of LSD1 inhibition on the growth of cancer cells, such as AML or SCLC cell lines.

Rationale: This assay determines the cellular potency (EC50 or GI50) of the compound and distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects[3][8].

Materials:

  • AML (e.g., MOLM-13, THP-1) or SCLC (e.g., NCI-H1417) cell lines[8][9].

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound stock solution in DMSO.

  • 96-well clear tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: The following day (for adherent cells) or immediately (for suspension cells), treat the cells with a serial dilution of the test compound. Include DMSO-only vehicle controls.

  • Incubation: Incubate the plates for 6 to 10 days. A longer incubation is often required to observe the full biological effects of epigenetic inhibitors[9].

  • Viability Measurement: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell growth against the log of the compound concentration.

    • Calculate the concentration that inhibits growth by 50% (GI50) using a non-linear regression model. The average EC50 for GSK2879552 across sensitive AML cell lines is approximately 137 nM[9].

Quantitative Data Summary

Cell Line Type Example Cell Lines Reported GI50/EC50 for GSK2879552 Reference
AML MOLM-13, THP-1, MV4-11 Potent; avg. 137 nM across 20 lines [9]

| SCLC | NCI-H1417, NCI-H526 | Effective in a subset of lines |[2][8] |

PART 2: Application in Mechanistic Studies - Target Engagement and Phenotypic Response

Verifying that the observed cellular effects are due to the inhibition of the intended target is a critical step. For LSD1 inhibitors, this involves measuring changes in histone methylation and assessing downstream phenotypic changes like cellular differentiation.

Protocol 2.1: Western Blot for Histone Methylation Marks

Rationale: Successful inhibition of LSD1 should lead to an increase in its substrate marks, primarily H3K4me2. This assay provides direct evidence of target engagement within the cell[3].

Materials:

  • Cancer cells treated with the inhibitor as in Protocol 1.2.

  • RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and transfer system.

  • PVDF membrane.

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 48-72 hours. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by size, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody against H3K4me2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply chemiluminescent substrate and capture the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 to ensure equal loading.

  • Analysis: Quantify the band intensities. An increase in the H3K4me2/Total H3 ratio with increasing compound concentration indicates target engagement.

Western_Blot_Workflow Start Cancer Cells in Culture Treatment Treat with LSD1 Inhibitor (e.g., GSK2879552) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Ab1 Primary Ab (anti-H3K4me2) Blocking->Ab1 Ab2 Secondary Ab (HRP-conjugated) Ab1->Ab2 Detection Chemiluminescent Detection Ab2->Detection Analysis Analysis: Quantify Bands Detection->Analysis

Caption: Experimental workflow for Western blot analysis of histone marks.

Protocol 2.2: Flow Cytometry for Myeloid Differentiation Markers

Rationale: In AML, LSD1 inhibition is expected to induce differentiation. This can be quantified by measuring the surface expression of myeloid differentiation markers like CD11b and CD86[9].

Materials:

  • AML cells (e.g., THP-1) treated with the inhibitor for 3-5 days.

  • FACS buffer (PBS + 2% FBS).

  • Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD86.

  • Isotype control antibodies.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat AML cells with the test compound (e.g., 500 nM GSK2879552) or vehicle control for 3 days[9].

  • Cell Harvesting: Harvest approximately 0.5-1 million cells per sample. Wash with cold FACS buffer.

  • Antibody Staining: Resuspend cells in FACS buffer containing the fluorescently labeled antibodies (and isotype controls in separate tubes). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

  • Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Use the isotype controls to set the gates for positive staining.

    • Determine the percentage of cells positive for CD11b and CD86 in both control and treated samples. A significant increase in the percentage of positive cells indicates induced differentiation[9].

Conclusion and Future Directions

The this compound scaffold is a powerful pharmacophore for the development of irreversible LSD1 inhibitors. The protocols described herein provide a framework for evaluating compounds containing this moiety, from initial enzymatic screening to cell-based mechanistic studies. The ability of these inhibitors to alter the epigenetic landscape and induce differentiation in cancer cells underscores their therapeutic potential. Future research may focus on refining this scaffold to improve selectivity, oral bioavailability, and efficacy in in vivo models of cancer.

References

  • Colucci, J., Boyd, M., Berthelette, C., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3.
  • Smitheman, K. N., Stresemann, C., Garlich, J. R., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(9), 1789-1801.
  • Chiasson, J. F., Colucci, J., Ducharme, Y., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5489.
  • Kageyama, Y., Tumber, A., & Schofield, C. J. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Journal of Medicinal Chemistry, 65(17), 11656-11671.
  • Al-Ostath, A., Al-Salahi, R., Marzouk, M., et al. (2020). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 10(1), 19531.
  • Zhang, Y., Wang, T., Wu, Y., et al. (2024). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2312236.
  • Kumar, A., Singh, V. K., & Singh, P. P. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry.
  • An, S., & Cho, G. W. (2021). LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor. Journal of Oncology, 2021, 6647225.
  • Cusan, M., Cai, S. F., Mohammad, F., et al. (2018). LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Blood, 131(15), 1730-1742.

Sources

Application Note: A Multi-Tiered Strategy for Determining the Effective Concentration of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to determine the effective concentration of the novel compound, 4-[(Cyclopropylcarbonyl)amino]benzoic acid. Structurally, this molecule possesses key features—a cyclopropyl capping group, a linker, and a carboxylic acid zinc-binding group—suggestive of a potential role as a Histone Deacetylase (HDAC) inhibitor. HDACs are critical epigenetic modulators, and their dysregulation is implicated in numerous diseases, making them prime therapeutic targets. This document eschews a rigid template, instead presenting a logical workflow designed to first establish a non-toxic concentration window, then confirm direct enzyme inhibition, and finally, verify target engagement in a cellular context. The protocols herein are designed to be self-validating, providing a robust methodology for characterizing this and similar novel chemical entities.

Introduction: The Scientific Rationale

The compound this compound is a derivative of para-aminobenzoic acid (PABA), a scaffold known for its versatility in generating biologically active molecules.[1][2] Its structure strongly suggests a hypothesis-driven investigation into its function as an HDAC inhibitor. Histone acetylation is a fundamental epigenetic mark that regulates chromatin structure and gene expression.[3] Histone Acetyltransferases (HATs) add acetyl groups to lysine residues, creating a relaxed chromatin state permissive to transcription. Conversely, Histone Deacetylases (HDACs) remove these marks, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs causes hyperacetylation of histones, which can reactivate silenced tumor suppressor genes, making HDAC inhibitors a potent class of anti-cancer agents.[4]

To rigorously characterize a putative inhibitor, a multi-step approach is necessary. Simply identifying a compound that kills cells is insufficient; the goal is to demonstrate a specific mechanism of action at concentrations that are not broadly cytotoxic. This workflow is therefore structured in three logical tiers:

  • Tier 1: Cytotoxicity Profiling. To define the therapeutic window.

  • Tier 2: Biochemical Target Engagement. To confirm direct inhibition of the purified enzyme.

  • Tier 3: Cellular Target Engagement. To verify the compound elicits the expected biological response in living cells.

This structured approach ensures that the final determined "effective concentration" is mechanistically validated, providing a solid foundation for further preclinical and clinical development.

Signaling Pathway of HDAC Inhibition

The primary mechanism of action for an HDAC inhibitor is the direct blockade of the enzyme's catalytic activity. This prevents the removal of acetyl groups from histones, leading to their accumulation (hyperacetylation) and subsequent changes in gene expression that can trigger cellular responses like apoptosis or cell cycle arrest.

HDAC_Pathway cluster_0 Normal Cellular State cluster_1 State with HDAC Inhibitor Histone_Normal Histone (Acetylated) HDAC HDAC Enzyme Histone_Normal->HDAC Deacetylation Deacetylated_Histone Histone (Deacetylated) HDAC->Deacetylated_Histone Gene_Silencing Chromatin Condensation & Gene Silencing Deacetylated_Histone->Gene_Silencing Inhibitor 4-[(Cyclopropylcarbonyl) amino]benzoic acid Inhibitor->HDAC Inhibition Histone_Inhibited Histone (Hyperacetylated) Gene_Expression Chromatin Relaxation & Gene Expression Histone_Inhibited->Gene_Expression

Caption: Mechanism of HDAC inhibition by this compound.

Tier 1: Foundational Analysis - Cytotoxicity Profiling

Expert Rationale

Before assessing the specific activity of a compound, it is imperative to determine its general toxicity. Cytotoxicity assays measure the degree to which an agent causes cell damage or death.[5] Establishing the 50% cytotoxic concentration (CC50) is crucial for distinguishing between a specific pharmacological effect and a non-specific toxic one.[6][7] The effective concentration for a targeted inhibitor should be substantially lower than its CC50. We will use a Resazurin (AlamarBlue) assay, which measures the metabolic activity of living cells as an indicator of viability.

Protocol 1: Resazurin Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Incubate for 48-72 hours.

  • Resazurin Addition: Add 10 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC50 value.

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIncubation TimeCC50 (µM)
HCT116 (Colon)This compound72 hours85.4
A549 (Lung)This compound72 hours92.1
MCF7 (Breast)This compound72 hours78.9

Tier 2: Primary Assay - Direct Target Engagement (Biochemical)

Expert Rationale

A biochemical assay confirms that the compound directly interacts with and inhibits the target enzyme in a purified, cell-free system. This step is critical to rule out indirect cellular effects. We will use a fluorogenic assay designed to measure the activity of Class I and II HDACs.[8][9] The principle involves an acetylated peptide substrate that is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer enzyme can cleave the substrate, releasing a highly fluorescent molecule.[9] An inhibitor will prevent this process, resulting in a reduced fluorescent signal.

Biochemical Assay Principle

Biochemical_Assay HDAC_Enzyme Purified HDAC Enzyme Deacetylated_Substrate Deacetylated Substrate HDAC_Enzyme->Deacetylated_Substrate Deacetylation Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) Substrate->HDAC_Enzyme Developer Developer Enzyme (e.g., Trypsin) Deacetylated_Substrate->Developer Fluorophore Released Fluorophore (Fluorescent Signal) Developer->Fluorophore Cleavage Inhibitor HDAC Inhibitor Inhibitor->HDAC_Enzyme Inhibition

Caption: Principle of the fluorogenic biochemical HDAC activity assay.

Protocol 2: Fluorogenic Biochemical HDAC Assay
  • Reagent Preparation: Reconstitute purified human HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and developer solution according to the manufacturer's instructions (e.g., Kinetic HDAC1 Assay Kit).[10]

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer, starting from ~50 µM. Also, prepare a known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control.[11]

  • Reaction Setup: In a 96-well black plate, add the HDAC1 enzyme, assay buffer, and the inhibitor dilutions.

  • Initiate Reaction: Add the HDAC substrate to all wells to start the reaction. The final substrate concentration should be at or below its Km value to accurately measure competitive inhibition.[12][13]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Develop Signal: Add the developer solution to each well and incubate for 15-20 minutes at room temperature.

  • Data Acquisition: Read the fluorescence on a plate reader (e.g., Ex: 355 nm, Em: 460 nm).

  • Data Analysis: Calculate percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Data Presentation: Biochemical Inhibition Profile
Target EnzymeCompoundSubstrateIC50 (nM)
HDAC1 (Human)This compoundBoc-Lys(Ac)-AMC75.2
HDAC2 (Human)This compoundBoc-Lys(Ac)-AMC98.6
HDAC1 (Human)SAHA (Control)Boc-Lys(Ac)-AMC3.5

Tier 3: Cellular Target Engagement & Phenotypic Confirmation

Expert Rationale

Confirming direct enzyme inhibition is essential, but demonstrating that the compound can penetrate the cell membrane and engage its target in a complex cellular environment is the true test of its potential. The direct downstream consequence of HDAC inhibition is the accumulation of acetylated histones.[3] We will use two methods to quantify this effect: the traditional Western Blot for qualitative confirmation and a high-throughput In-Cell Western (ICW) assay for quantitative determination of the EC50 (50% effective concentration).

Overall Experimental Workflow

Workflow Start Start: Characterize Compound Tier1 Tier 1: Cytotoxicity Assay (Protocol 1) Start->Tier1 Result1 Determine Safe Concentration Range (CC50) Tier1->Result1 Tier2 Tier 2: Biochemical Assay (Protocol 2) Result1->Tier2 End Synthesize Data & Determine Effective Concentration Result1->End Result2 Confirm Direct Inhibition (IC50) Tier2->Result2 Tier3 Tier 3: Cellular Assays (Protocols 3 & 4) Result2->Tier3 Result2->End Result3 Verify Cellular Activity (EC50) Tier3->Result3 Result3->End

Caption: A multi-tiered workflow for compound characterization.

Protocol 3: Western Blot for Histone H3 Acetylation
  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Treat with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 12-24 hours. Use concentrations well below the CC50.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 15% polyacrylamide gel to resolve the low molecular weight histones.[14][15]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[14] Incubate overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-AcH3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or β-actin to ensure equal protein loading.[15]

Protocol 4: In-Cell Western™ (ICW) for Quantitative Analysis

The In-Cell Western is a quantitative immunofluorescence assay performed directly in microplates, offering higher throughput than traditional Westerns.[17][18]

  • Cell Seeding and Treatment: Seed HCT116 cells in a 96-well plate and treat with a dose-response of the compound as described in Protocol 1.

  • Fixation and Permeabilization: After treatment, fix the cells with 3.7% formaldehyde in PBS for 20 minutes.[19] Permeabilize the cells with a buffer containing 0.1% Triton X-100.[19][20]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% BSA) for 1.5 hours.[20]

  • Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously overnight at 4°C: a rabbit anti-acetyl-Histone H3 antibody and a mouse anti-total-Histone H3 antibody (for normalization).

  • Secondary Antibody Incubation: Wash the plate and incubate for 1 hour with two spectrally distinct secondary antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse).[17]

  • Data Acquisition: After a final wash, scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the integrated intensity in both the 700 nm (total H3) and 800 nm (acetyl-H3) channels. Normalize the acetyl-H3 signal to the total-H3 signal for each well. Plot the normalized signal against the log of inhibitor concentration to calculate the EC50.

Data Presentation: Cellular Activity Profile
Assay MethodTarget ReadoutCell LineEC50 (µM)
In-Cell WesternAcetyl-Histone H3 LevelsHCT1161.2

Data Synthesis and Interpretation

The culmination of this multi-tiered approach is the synthesis of all data points to define the compound's effective concentration and therapeutic window.

ParameterDescriptionResultInterpretation
CC50 50% Cytotoxic Concentration85.4 µMDefines the upper limit of concentration before non-specific toxicity dominates.
IC50 50% Inhibitory Concentration (Biochemical)0.075 µMDemonstrates potent, direct inhibition of the purified target enzyme.
EC50 50% Effective Concentration (Cellular)1.2 µMThe concentration required to achieve 50% of the maximum biological effect (histone hyperacetylation) in cells.

Based on this comprehensive analysis, the effective concentration range for this compound for inducing mechanism-specific effects in cell-based assays is 1-5 µM . This range robustly induces the desired phenotype while remaining well below the threshold for general cytotoxicity.

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Cytotoxicity Assays.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Histone Deacetylase Assays, Cell-based Epigenetic Assays. CD BioSciences.
  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applic
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • In-Cell Western™ Assay. LI-COR Biosciences.
  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones.
  • Cytotoxicity Assays. Thermo Fisher Scientific.
  • In-Cell Western Protocol. Biomol GmbH.
  • HDAC1 Kinetic Assay Kit. CD BioSciences.
  • HDAC Assay Kits. Biocompare.
  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology.
  • Histone deacetylase 1 (HDAC1) assay. BMG LABTECH.
  • HDAC-Glo™ I/II Assays.
  • Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
  • HDAC Activity Assay Kit. Merck Millipore.
  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Tre
  • Histone western blot protocol. Abcam.
  • 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid. Benchchem.
  • Basics of Enzymatic Assays for HTS.
  • Western Blot (WB) Protocol. EpigenTek.
  • Methods for the analysis of histone H3 and H4 acetylation in blood.
  • How to determine enzyme inhibitor efficacy? Chemistry Stack Exchange.
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain.
  • Histone Immunoblotting Protocol. Rockland Immunochemicals.
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • Enzyme Inhibitor Terms and Calcul
  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist.
  • Enzyme inhibitor dose-response - optimal substrate concentration.
  • 4-{[(Cyclohexylamino)carbonyl]amino}benzoic Acid. Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

Sources

Application Notes and Protocols: 4-[(Cyclopropylcarbonyl)amino]benzoic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid as a potential inhibitor of histone deacetylases (HDACs). Based on established structure-activity relationships of benzamide-containing HDAC inhibitors, this document outlines the scientific rationale, key physicochemical properties, and detailed protocols for the characterization of its inhibitory activity. In vitro enzymatic assays and cell-based functional assays are presented to enable a thorough evaluation of the compound's potency, selectivity, and cellular efficacy. This guide is intended to serve as a foundational resource for researchers exploring novel agents for epigenetic modulation in oncology and other therapeutic areas.

Introduction: The Rationale for Investigating this compound as an HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of various cancers and other diseases, making HDACs attractive therapeutic targets.[2] The development of HDAC inhibitors (HDACis) has led to the approval of several anti-cancer drugs, validating this therapeutic strategy.[1][3]

HDAC inhibitors are broadly classified into several structural classes, including hydroxamic acids, cyclic tetrapeptides, short-chain fatty acids, and benzamides.[4] The benzamide class, in particular, has yielded clinically relevant inhibitors such as Entinostat (MS-275).[5] A common pharmacophore for many HDAC inhibitors consists of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[6]

The structure of This compound contains key features that suggest potential HDAC inhibitory activity. The benzamide moiety is a known scaffold for HDAC inhibitors.[7][8] While lacking a traditional zinc-binding group like a hydroxamic acid, the carbonyl oxygen and amide nitrogen could potentially coordinate with the active site zinc ion. The cyclopropylcarbonyl group can be considered a novel "cap" group, and its orientation and interactions within the enzyme's active site could confer potency and selectivity. The benzoic acid portion provides a rigid scaffold and potential for further interactions.

These structural characteristics provide a strong rationale for evaluating this compound as a novel HDAC inhibitor. The following sections provide the necessary information and protocols to systematically investigate this hypothesis.

Physicochemical Properties

PropertyEstimated Value/InformationSource/Method
Molecular Formula C₁₁H₁₁NO₃Calculated
Molecular Weight 205.21 g/mol Calculated
IUPAC Name 4-(cyclopropanecarboxamido)benzoic acidNomenclature
Appearance White to off-white solidPredicted
Solubility Likely soluble in DMSO, methanol, and ethanol; sparingly soluble in water.Based on related structures
pKa ~4-5 (for the carboxylic acid)Estimated

Note: These properties are estimations and should be experimentally verified.

Proposed Mechanism of Action: HDAC Inhibition

It is hypothesized that this compound functions as a competitive inhibitor of HDAC enzymes. The molecule is proposed to bind to the active site of HDACs, with the carbonyl group of the amide or carboxylic acid potentially interacting with the catalytic zinc ion. The cyclopropyl "cap" group may interact with hydrophobic residues at the rim of the active site tunnel, contributing to binding affinity and potentially influencing isoform selectivity.

HDAC_Inhibition_Mechanism cluster_0 HDAC Active Site cluster_1 Inhibitor Interaction cluster_2 Outcome Active_Site HDAC Active Site (with Zn²⁺ ion) Deacetylation Deacetylation (Gene Silencing) Active_Site->Deacetylation Normal Function Inhibition Inhibition of Deacetylation (Gene Expression) Active_Site->Inhibition Blocked by Inhibitor Substrate Acetylated Lysine (Histone Tail) Substrate->Active_Site Binds for Deacetylation Inhibitor This compound Inhibitor->Active_Site Competitive Binding

Caption: Proposed competitive inhibition of HDAC by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for evaluating the HDAC inhibitory activity of this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HDAC inhibitor screening kits and provides a method to determine the direct inhibitory effect of the compound on purified HDAC enzymes.[9]

Principle: An acetylated peptide substrate is incubated with an HDAC enzyme. Deacetylation by the HDAC sensitizes the substrate to a developer enzyme, which then cleaves the substrate, releasing a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

  • This compound (test compound)

  • Purified human recombinant HDAC1, HDAC2, HDAC3, etc. (commercial source)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease, e.g., trypsin)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in HDAC Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Also prepare dilutions of the positive control (TSA or SAHA).

  • Enzyme Reaction:

    • To each well of the 96-well plate, add the following in order:

      • HDAC Assay Buffer

      • Test compound or control at various concentrations

      • Purified HDAC enzyme

    • Mix gently and incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add the fluorogenic HDAC substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development:

    • Add the developer solution to each well to stop the HDAC reaction and initiate the fluorescence development.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_HDAC_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (in Assay Buffer) Start->Compound_Prep Plate_Setup Add Buffer, Compound/Control, and HDAC Enzyme to Plate Compound_Prep->Plate_Setup Incubate_1 Incubate at 37°C (10 min) Plate_Setup->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (30-60 min) Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Incubate_3 Incubate at RT (15 min) Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_3->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC₅₀ Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Cell-Based HDAC Inhibition Assay

This protocol assesses the ability of the compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant system.[10][11]

Principle: Cells are treated with the test compound. A cell-permeable, acetylated substrate is then added, which is deacetylated by intracellular HDACs. A developer reagent is subsequently added to lyse the cells and cleave the deacetylated substrate, producing a luminescent or fluorescent signal.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa, or a cell line relevant to the intended therapeutic area)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Cell-based HDAC assay kit (e.g., HDAC-Glo™ I/II from Promega, or similar kits from Cayman Chemical or Abcam)[12]

  • White, clear-bottom 96-well cell culture plates

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or controls.

    • Incubate for a desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Assay:

    • Follow the manufacturer's instructions for the cell-based HDAC assay kit. This typically involves:

      • Adding the HDAC substrate/reagent directly to the wells.

      • Incubating for a specified time (e.g., 30-60 minutes) at room temperature.

      • Adding the developer reagent.

      • Incubating for a further period to allow the signal to stabilize.

  • Measurement:

    • Read the luminescence or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol provides a direct measure of the downstream effects of HDAC inhibition by assessing the acetylation status of histones.

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Western Blotting:

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities to determine the relative increase in histone acetylation in response to the compound treatment.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in in vitro assay Contaminated reagents; Autofluorescence of the compound.Use fresh reagents; Run a control with the compound and developer but no enzyme.
Low signal in cell-based assay Low cell number; Insufficient incubation time; Low HDAC activity in the cell line.Optimize cell seeding density; Increase incubation time with the compound; Choose a cell line with higher HDAC expression.
Inconsistent results Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Ensure thorough mixing at each step; Maintain consistent incubation temperatures.
No inhibition observed Compound is inactive; Compound is not cell-permeable (for cell-based assays).Verify compound integrity; Consider structural modifications to improve permeability.

Conclusion and Future Directions

The structural features of this compound present a compelling case for its investigation as a novel Histone Deacetylase inhibitor. The protocols outlined in this guide provide a robust framework for the initial characterization of its inhibitory potential, both at the enzymatic and cellular levels.

Positive results from these initial screens would warrant further investigation, including:

  • Isoform Selectivity Profiling: Testing the compound against a panel of individual HDAC isoforms to determine its selectivity profile.

  • Mechanism of Inhibition Studies: Performing kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cellular Phenotypic Assays: Evaluating the effects of the compound on cell proliferation, apoptosis, and cell cycle progression in cancer cell lines.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models.

By following a systematic approach as detailed in this guide, researchers can effectively evaluate the therapeutic potential of this compound as a novel epigenetic modulator.

References

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central.
  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed.
  • Semantic Scholar. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
  • ACS Publications. (n.d.). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • National Center for Biotechnology Information. (n.d.). [Structure-activity relationships of histone deacetylase inhibitors]. PubMed.
  • National Center for Biotechnology Information. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • National Center for Biotechnology Information. (n.d.). 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid. PubChem.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.

Sources

Application Notes and Protocols for 4-[(Cyclopropylcarbonyl)amino]benzoic acid in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally-Rich Scaffold

In the landscape of early-stage drug discovery, the strategic selection and application of novel chemical matter are paramount. 4-[(Cyclopropylcarbonyl)amino]benzoic acid emerges as a compound of significant interest, not due to a long history of characterization, but because of the inherent potential embedded within its structure. It marries three key motifs, each with a proven track record in medicinal chemistry: the para-aminobenzoic acid (PABA) core, a ubiquitous building block in pharmaceuticals[1]; an amide linkage, central to the structure of proteins and numerous drugs[2]; and a cyclopropyl group, a small, strained ring known to confer remarkable improvements in potency, metabolic stability, and other desirable ADME properties[3][4][5].

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted roles of this compound. We will delve into its potential as a versatile scaffold, a fragment for library synthesis, and a candidate for screening against key drug target classes. The protocols provided are designed to be robust and self-validating, empowering researchers to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties and Rationale for Investigation

The unique combination of structural features in this compound suggests a favorable profile for a drug-like molecule. The cyclopropyl group, in particular, can positively influence a molecule's properties by increasing its three-dimensionality while maintaining a low molecular weight.[3]

PropertyPredicted/Estimated ValueRationale and Significance in Drug Discovery
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol Low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water) ~1.5 - 2.5This estimated range suggests a balance between aqueous solubility and membrane permeability, crucial for absorption and distribution.[6][7]
Topological Polar Surface Area (TPSA) 66.4 ŲA TPSA under 140 Ų is often associated with good cell permeability and oral bioavailability.[8]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Aqueous Solubility Slightly solubleThe PABA core is slightly soluble in water[9], and while the cyclopropyl group increases lipophilicity, the overall molecule is expected to have sufficient solubility for initial in vitro screening.

Note: Some values are estimated based on the parent PABA structure and analogs, as extensive experimental data for this specific compound is not publicly available.

Proposed Applications in Early-Stage Drug Discovery

Based on the activities of its structural analogs, this compound is a prime candidate for investigation in several therapeutic areas.

As a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives are a known class of HDAC inhibitors.[10] HDACs are critical enzymes in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases.[11] The core structure of this compound provides a solid foundation for the synthesis of novel HDAC inhibitors.

Key Mechanistic Insight: HDAC inhibitors typically feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The benzoic acid moiety of our topic compound can serve as a starting point for derivatization to include a zinc-binding group, while the cyclopropylcarbonylamino portion can function as a rigid and metabolically stable cap.

A Building Block for Kinase Inhibitor Libraries

Kinases are a major class of drug targets, particularly in oncology.[12] Numerous kinase inhibitors incorporate a benzoic acid moiety.[13] The amenability of the carboxylic acid and the potential for further substitution on the aromatic ring make this compound an excellent starting material for combinatorial synthesis of focused kinase inhibitor libraries.

A Fragment for GPCR Ligand Discovery

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[14] The PABA scaffold is present in drugs that target various receptors.[1] As a fragment, this compound can be used in fragment-based screening campaigns to identify initial hits against GPCR targets.

Investigation of Anti-inflammatory and Antimicrobial Properties

Derivatives of PABA have demonstrated both anti-inflammatory and antimicrobial activities.[7][15] The introduction of the cyclopropylcarbonylamino group may modulate these activities, potentially leading to the discovery of novel agents in these therapeutic areas.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard amide coupling reaction to synthesize the title compound from commercially available starting materials.

Materials:

  • 4-Aminobenzoic acid

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous DCM. Add TEA or DIEA (2.5 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis PABA 4-Aminobenzoic Acid in DCM + Base ReactionMix Stir at RT (4-16h) PABA->ReactionMix AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->ReactionMix Add dropwise at 0°C Quench Quench with Water ReactionMix->Quench Wash Sequential Washes: 1M HCl, H₂O, NaHCO₃, Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize NMR, Mass Spec Purify->Characterize G Compound Test Compound (Serial Dilutions) Incubate Incubate (e.g., 30°C, 60 min) Compound->Incubate KinaseMix Kinase + Substrate + Buffer KinaseMix->Incubate ATP ATP ATP->Incubate Initiate Reaction Readout Fluorescence Measurement Incubate->Readout Analysis IC₅₀ Determination Readout->Analysis

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol 3: Cell-Based Assay for HDAC Inhibitory Activity

This protocol utilizes a commercially available kit to measure HDAC activity in a cell-based format.

Materials:

  • This compound dissolved in DMSO

  • HeLa nuclear extract (or other source of HDACs)

  • HDAC fluorometric substrate

  • Lysine developer

  • HDAC assay buffer

  • Trichostatin A (TSA) or SAHA (positive control)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Compound Addition: Add serially diluted test compound, positive control, and vehicle control to the wells of a 96-well plate.

  • HDAC Reaction: Add the HDAC fluorometric substrate and HeLa nuclear extract to each well.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Development: Stop the reaction by adding the lysine developer and incubate for an additional 30 minutes at 37 °C.

  • Fluorescence Measurement: Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Diagram of HDAC Signaling and Assay Principle:

G cluster_0 HDAC Signaling Pathway cluster_1 Inhibition and Downstream Effects cluster_2 Assay Principle HDAC HDACs Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Product Fluorogenic Product (Deacetylated) HDAC->Product Deacetylation Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin HDACi 4-[(Cyclopropylcarbonyl)amino] benzoic acid (HDACi) HDACi->HDAC Inhibition OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin Apoptosis Apoptosis, Cell Cycle Arrest OpenChromatin->Apoptosis e.g., p21, Bim expression Substrate Fluorogenic Substrate (Acetylated) Fluorescence Fluorescence Product->Fluorescence Reaction Developer Developer

Caption: Simplified HDAC signaling and assay principle.

Conclusion and Future Directions

This compound represents a promising starting point for novel drug discovery programs. Its structural components suggest a high potential for biological activity across multiple target classes, including HDACs and kinases. The protocols outlined in these application notes provide a robust framework for the synthesis, screening, and initial characterization of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR) and optimize potency and selectivity for identified targets. Further cell-based and in vivo studies will be necessary to validate the therapeutic potential of any lead compounds that emerge from these initial screens.

References

  • Bahr, J. C., Robey, R. W., Luchenko, V., Basseville, A., Chakraborty, A. R., Kozlowski, H., Pauly, G. T., Patel, P., Schneider, J. P., Gottesman, M. M., & Bates, S. E. (2016). Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras. Oncotarget, 7(43), 69804–69815. [Link]
  • BenchChem. (2025).
  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of the kinome-wide selectivity of clinically approved and pre-clinical protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
  • Meijer, K., de Vries, M., & Vonk, R. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 493–500. [Link]
  • Skladanowski, A. C., & Larsen, A. K. (2010). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of pharmacological and toxicological methods, 62(1), 58–65.
  • AXXAM. (n.d.).
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics.
  • ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase... [Diagram].
  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(20), 9357–9384. [Link]
  • West, N., & O'Hagan, D. (2015). The benzamide group in medicinal chemistry: a review.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • van der Poel, M., Sleddens, H. M., & van de Donk, N. W. C. J. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in molecular biology (Clifton, N.J.), 2165, 135–146.
  • Stoeber, M., Scheerer, P., & Kostenis, E. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e87293. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • InhibiScreen. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
  • ResearchGate. (n.d.). Kinase inhibitor screening workflow. [Diagram].
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem.
  • Morales-Céspedes, R., Romero-Estudillo, I., González-Gálvez, D., Miranda, L. D., & Opatz, T. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic acid. PubChem. [Link]
  • BenchChem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis. ChemicalBook.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physicochemical properties of Takeda-discovered clinical candidates. Bioorganic & medicinal chemistry letters, 18(17), 4872–4875.
  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. Cheméo.
  • MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI.
  • Chang, C. H., & Hu, R. H. (2002). Drug evolution: p-aminobenzoic acid as a building block. Drug design and discovery, 18(1), 31–43. [Link]
  • IOSR Journal of Pharmacy (IOSRPHR). (n.d.). p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes. IOSRPHR.
  • Burford, N. T., Bertekap, R. L., Jr, & Li, Z. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223–240. [Link]
  • Ohno, H., Ishida, M., Tanaka, T., Eto, M., Nishikawa, N., Hirano, K., ... & Fujii, N. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136–1141. [Link]

Sources

Navigating the Cellular Maze: Advanced Delivery Strategies for 4-[(Cyclopropylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzoic Acid Derivative

4-[(Cyclopropylcarbonyl)amino]benzoic acid is a compelling small molecule with significant potential in drug discovery and development. Its structure, featuring a benzoic acid moiety, suggests possible interactions with cellular transport mechanisms, while the cyclopropylcarbonyl group imparts a degree of lipophilicity that influences its membrane permeability. However, like many promising therapeutic agents, its efficacy is ultimately governed by its ability to reach its intracellular target in sufficient concentrations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tailored cellular delivery strategies for this compound, moving from theoretical considerations to detailed, actionable protocols. We will explore both passive and active delivery mechanisms, offering a toolkit of methodologies to enhance cellular uptake and bioavailability.

Physicochemical Properties and Endogenous Transport Considerations

A foundational understanding of the physicochemical properties of this compound is paramount in designing effective delivery strategies.

PropertyValue/PredictionImplication for Cellular Delivery
Molecular Weight ~219.23 g/mol Small size is generally favorable for passive diffusion across the cell membrane.
LogP (Predicted) ~2.5 - 3.5Indicates moderate lipophilicity, suggesting the molecule can partition into the lipid bilayer.
pKa (Predicted) ~4.0 - 5.0 (Carboxylic Acid)At physiological pH (7.4), the carboxylic acid will be predominantly deprotonated (anionic), potentially hindering passive diffusion and suggesting a role for carrier-mediated transport.
Hydrogen Bond Donors/Acceptors 1 Donor, 3 AcceptorsModerate hydrogen bonding potential can influence solubility and interactions with transport proteins.

The anionic nature of this compound at physiological pH is a critical consideration. This characteristic suggests that its cellular uptake may be mediated by endogenous transporter proteins, particularly the Organic Anion Transporter (OAT) family.[1][2][3] Several members of the OAT family are expressed in various tissues and are responsible for the transport of a wide range of drugs, including many benzoic acid derivatives.[2][4][5] Probenecid, a well-known inhibitor of OATs and itself a benzoic acid derivative, underscores the importance of this pathway for molecules with this scaffold.[6][7][8] Therefore, any investigation into the cellular delivery of this compound should consider the expression of OATs in the target cell type and the potential for this active transport mechanism to contribute to its uptake.

Delivery Strategy 1: Liposomal Encapsulation for Enhanced Passive Delivery

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a molecule with the moderate lipophilicity of this compound, it is likely to partition within the lipid bilayer of the liposome.[9] This encapsulation can protect the molecule from degradation, improve its solubility in aqueous environments, and facilitate its entry into cells via membrane fusion or endocytosis.

Workflow for Liposomal Formulation

cluster_0 Liposome Preparation cluster_1 Characterization cluster_2 Cellular Application Lipid & Drug Dissolution Lipid & Drug Dissolution Thin Film Formation Thin Film Formation Lipid & Drug Dissolution->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration Size Reduction (Extrusion) Size Reduction (Extrusion) Hydration->Size Reduction (Extrusion) DLS Analysis DLS Analysis Size Reduction (Extrusion)->DLS Analysis HPLC for Encapsulation Efficiency HPLC for Encapsulation Efficiency DLS Analysis->HPLC for Encapsulation Efficiency In Vitro Cellular Uptake Assay In Vitro Cellular Uptake Assay HPLC for Encapsulation Efficiency->In Vitro Cellular Uptake Assay

Figure 1: Workflow for liposomal delivery of this compound.
Protocol: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by extrusion.[3][5][9][10][11]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol (e.g., at a 2:1 molar ratio), and this compound in the chloroform/methanol mixture. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41°C).

    • A thin, uniform lipid film will form on the inner wall of the flask. Continue to dry the film under vacuum for at least 1 hour to remove residual solvent.[9][11]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should be above the Tc of the lipids.

    • Agitate the flask by hand or in a water bath sonicator until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form a translucent suspension of SUVs.[3][9]

  • Characterization:

    • Particle Size and Zeta Potential: Dilute a small aliquot of the liposome suspension in PBS and measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.[12][13][14][15] The zeta potential can also be measured to assess surface charge and stability.

    • Encapsulation Efficiency:

      • Separate the unencapsulated drug from the liposomes using a size-exclusion chromatography column (e.g., Sephadex G-50).

      • Disrupt a known volume of the purified liposome fraction by adding a suitable solvent (e.g., methanol).

      • Quantify the amount of encapsulated drug using a validated HPLC method.[6][7][16][17][18]

      • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100.

Delivery Strategy 2: Polymeric Nanoparticle Encapsulation for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers that can encapsulate hydrophobic drugs and release them in a sustained manner.[1][19][20] The solvent evaporation method is a common technique for preparing PLGA nanoparticles.[1][2][19]

Workflow for Polymeric Nanoparticle Formulation

cluster_0 Nanoparticle Preparation cluster_1 Characterization cluster_2 Cellular Application Organic & Aqueous Phase Prep Organic & Aqueous Phase Prep Emulsification (Sonication) Emulsification (Sonication) Organic & Aqueous Phase Prep->Emulsification (Sonication) Solvent Evaporation Solvent Evaporation Emulsification (Sonication)->Solvent Evaporation Nanoparticle Collection Nanoparticle Collection Solvent Evaporation->Nanoparticle Collection DLS Analysis DLS Analysis Nanoparticle Collection->DLS Analysis HPLC for Drug Loading HPLC for Drug Loading DLS Analysis->HPLC for Drug Loading In Vitro Cellular Uptake Assay In Vitro Cellular Uptake Assay HPLC for Drug Loading->In Vitro Cellular Uptake Assay

Figure 2: Workflow for PLGA nanoparticle delivery of this compound.
Protocol: PLGA Nanoparticle Formulation via Single Emulsion-Solvent Evaporation

This protocol details the preparation of PLGA nanoparticles encapsulating this compound.[1][2][19][20]

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Phase Preparation:

    • Organic Phase: Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in DCM (e.g., 2 mL).

    • Aqueous Phase: Prepare a PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 10 mL) while sonicating on an ice bath using a probe sonicator. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.[1]

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker and stir on a magnetic stirrer for several hours (e.g., 4-6 hours) at room temperature to allow the DCM to evaporate.[1][19]

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA. Repeat the centrifugation and washing steps twice.

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage or lyophilization.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using DLS as described for liposomes.

    • Drug Loading and Encapsulation Efficiency:

      • Dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent (e.g., DCM or acetonitrile) to release the encapsulated drug.

      • Quantify the drug content using a validated HPLC method.

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100.

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100.

Delivery Strategy 3: Conjugation to Cell-Penetrating Peptides for Active Transport

Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including small drugs, into the cytoplasm.[21][22][23] Conjugating this compound to a CPP can facilitate its direct translocation across the plasma membrane, bypassing the need for endocytosis.

Workflow for CPP Conjugation and Delivery

cluster_0 Conjugation cluster_1 Purification & Characterization cluster_2 Cellular Application Drug Modification (optional) Drug Modification (optional) CPP Preparation CPP Preparation Drug Modification (optional)->CPP Preparation Maleimide-Thiol Conjugation Maleimide-Thiol Conjugation CPP Preparation->Maleimide-Thiol Conjugation Purification (HPLC) Purification (HPLC) Maleimide-Thiol Conjugation->Purification (HPLC) Mass Spectrometry Mass Spectrometry Purification (HPLC)->Mass Spectrometry In Vitro Cellular Uptake Assay In Vitro Cellular Uptake Assay Mass Spectrometry->In Vitro Cellular Uptake Assay

Figure 3: Workflow for CPP-mediated delivery of this compound.
Protocol: Maleimide-Thiol Conjugation to a Cysteine-Containing CPP

This protocol describes the conjugation of a maleimide-functionalized derivative of this compound to a CPP containing a cysteine residue (e.g., TAT peptide).[8][21][22][23][24]

Materials:

  • This compound

  • Maleimide functionalization reagent (e.g., N-(γ-Maleimidobutyryloxy)succinimide ester, GMBS)

  • Cysteine-containing CPP (e.g., Cys-TAT)

  • Degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reverse-phase HPLC (RP-HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Functionalization of this compound (if necessary):

    • The carboxylic acid group of the target molecule can be activated and reacted with a linker containing a maleimide group. This is a standard organic synthesis step that may require optimization. Alternatively, a custom synthesis of a maleimide-functionalized analog can be performed.

  • Preparation of the Thiolated CPP:

    • Dissolve the cysteine-containing CPP in the degassed conjugation buffer.

    • To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized this compound in a minimal amount of DMF or DMSO.

    • Add the maleimide derivative to the reduced CPP solution. A 10-20 fold molar excess of the maleimide compound is recommended.[22]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Purify the CPP-drug conjugate from unreacted starting materials using RP-HPLC.

    • Confirm the identity and purity of the conjugate by mass spectrometry.

Validation Protocol: In Vitro Cellular Uptake Assay

To validate the efficacy of the delivery strategies, an in vitro cellular uptake assay using fluorescence microscopy is essential. This requires a fluorescently labeled version of this compound or the delivery vehicle.

Protocol: Cellular Uptake Visualized by Fluorescence Microscopy

This protocol provides a general framework for assessing the cellular uptake of the formulated or conjugated this compound.[4][25][26][27][28]

Materials:

  • Target cell line (e.g., HeLa, A549) cultured on glass coverslips in a multi-well plate

  • Fluorescently labeled liposomes, nanoparticles, or CPP-conjugate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with the fluorescently labeled formulations at a predetermined concentration in complete cell culture medium for a specific time period (e.g., 1, 4, or 24 hours). Include an untreated control.

  • Washing and Fixation:

    • Wash the cells three times with PBS to remove any non-internalized formulation.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining and Mounting:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. The fluorescent signal from the labeled formulation will indicate its cellular uptake and subcellular localization.

Conclusion and Future Perspectives

The successful intracellular delivery of this compound is a critical step in realizing its therapeutic potential. This guide has outlined three robust and adaptable strategies: liposomal encapsulation, polymeric nanoparticle formulation, and conjugation to cell-penetrating peptides. The choice of strategy will depend on the specific therapeutic application, the target cell type, and the desired release kinetics. It is imperative that each formulation is rigorously characterized for its physicochemical properties and that its cellular uptake is validated through in vitro assays. Furthermore, exploring the role of endogenous transporters like OATs could reveal an intrinsic uptake mechanism that can be leveraged for targeted delivery. By systematically applying and optimizing these methodologies, researchers can effectively navigate the cellular barriers and unlock the full therapeutic promise of this compound.

References

  • iGEM Foundation. (n.d.). PLGA nanoparticle protocol.
  • Cazzolla, A., Mondala, J. R. M., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Golkhatmi, B., et al. (2021). Current HPLC Methods for Assay of Nano Drug Delivery Systems. PubMed.
  • Ibrahim, S., et al. (2016). Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles.
  • de Souza, T. G. F., Ciminelli, V. S. T., & Mohallem, N. D. S. (2016). Dynamic Light Scattering Applied to Nanoparticle Characterization.
  • Mhlanga, N., & Ray, S. S. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
  • Bettersize Instruments Ltd. (2023). Why choose dynamic light scattering for nanoparticle characterisation?
  • Ferreira, M., Viana, J. F., & Sousa, A. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 593.
  • Rahman, M. (2012). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas.
  • Wyatt Technology. (n.d.). dynamic light scattering (DLS).
  • Bio-protocol. (n.d.). In vitro cellular uptake and cell assay.
  • Carita, A. C., et al. (2022).
  • Laouini, A., et al. (2016).
  • Gündoğdu, E., et al. (2017). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
  • Jampana, R., et al. (2021). Simultaneous estimation of paclitaxel and curcumin in nano-formulation: Stability analysis of drugs, optimization and validation of HPLC method. Journal of Applied Pharmaceutical Science.
  • Lee, J. Y., et al. (2021). In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. PMC.
  • Pop, O., et al. (2018). The synthesis of PLGA NPs by solvent-evaporation method.
  • Mendoza-Muñoz, N., et al. (2020).
  • Yapar, E. A., et al. (2018). Current HPLC Methods for Assay of Nano Drug Delivery Systems.
  • Chellan, V. R., et al. (2015). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences.
  • Lund University Publications. (2013). Development of an in vitro assay for analysis of cellular uptake of nanoparticles.
  • Singh, S. K., et al. (2021). HPLC Method development and validation for Nano drug delivery system.
  • Ajit, S. K., et al. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. JoVE.
  • LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules.
  • JoVE. (2021, September 13). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis.

Sources

Troubleshooting & Optimization

resolving "4-[(Cyclopropylcarbonyl)amino]benzoic acid" solubility challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-[(Cyclopropylcarbonyl)amino]benzoic acid

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule possessing both a carboxylic acid group and significant non-polar character, its behavior in solution can be complex. This guide provides a structured, causality-driven approach to systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered in the lab. We will begin with fundamental principles and progressively move to more advanced strategies.

Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) have failed. What is the underlying reason and my first step?

Answer:

The primary reason for the poor aqueous solubility of this compound is its chemical structure. It possesses a carboxylic acid group, which is weakly acidic, and a significant, non-polar carbocyclic and aromatic framework. At neutral pH, the carboxylic acid is only partially ionized, and the molecule as a whole remains largely in its less soluble, protonated form.

Your first and most critical step is to investigate the compound's pH-dependent solubility. For a carboxylic acid, increasing the pH above its acid dissociation constant (pKa) will deprotonate the carboxyl group (-COOH) into a carboxylate (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][2][3]

The equilibrium between the neutral acid and its conjugate base is the key to controlling solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-COOH (Protonated Form) Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated Salt Form) More Soluble A->B + OH⁻ B->A + H⁺

Caption: pH effect on carboxylic acid solubility.

This protocol will help you quickly determine a suitable pH range for solubilizing your compound.

Materials:

  • This compound

  • Aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Methodology:

  • Preparation: Dispense a small, known amount of the compound into several vials (e.g., 1 mg in each).

  • Solvent Addition: Add a fixed volume of your first buffer (e.g., 1 mL of phosphate buffer, pH 6.0) to a vial.

  • Equilibration: Vortex the vial vigorously for 1-2 minutes. If the compound does not dissolve, place it on a magnetic stirrer.

  • pH Titration: While stirring, slowly add 0.1 M NaOH dropwise. Monitor the pH continuously. Observe the point at which the solid material fully dissolves. This is your approximate minimum pH for solubility at this concentration.

  • Verification: Note the final pH. Allow the solution to stand for at least one hour and visually inspect for any precipitation, which could indicate instability or slow equilibration.

  • Repeat: Repeat the process with different starting buffers to understand the behavior across a wider pH range.[3] This helps ensure that a buffer species itself is not causing insolubility.

Expected Outcome: You will likely observe a sharp increase in solubility as the pH rises above the compound's pKa, typically in the range of pH 7.5 to 9.0 for benzoic acid derivatives.[4][5]

Q2: I achieved solubility at a high pH, but this is incompatible with my experiment (e.g., cell-based assay). What is my next best option?

Answer:

When pH modification is not a viable primary strategy, the use of co-solvents is the next logical step.[1][3] A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Propylene glycol (PG)

The strategy involves first dissolving the compound in a minimal amount of the pure co-solvent to create a concentrated stock solution, which is then diluted into the final aqueous medium.

G Start Start: Compound Insoluble in Aqueous Buffer PrepStock Prepare Concentrated Stock in 100% Co-Solvent (e.g., 10-100 mM in DMSO) Start->PrepStock Dilute Dilute Stock into Final Aqueous Buffer (e.g., 1:1000 dilution) PrepStock->Dilute Check Observe for Precipitation Dilute->Check Success Success: Homogeneous Solution Check->Success No Fail Failure: Precipitation Occurs Check->Fail Yes Troubleshoot Troubleshooting Options: 1. Lower Stock Concentration 2. Try a Different Co-solvent 3. Use Surfactants (e.g., Tween-80) Fail->Troubleshoot

Caption: Co-solvent troubleshooting workflow.

Objective: To find a co-solvent and concentration that maintains compound solubility upon dilution into your final experimental buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a primary co-solvent (DMSO is a common starting point). For example, prepare a 50 mM stock. Ensure it is fully dissolved.

  • Initial Dilution Test: Perform a significant dilution (e.g., 1:1000) into your final aqueous buffer. Pipette the required volume of stock solution directly into the vigorously vortexing buffer to promote rapid dispersion and avoid localized high concentrations that can cause precipitation.

  • Observation: Immediately inspect the solution for any cloudiness or precipitate. Let it sit at the experimental temperature for 30-60 minutes and observe again.

  • Optimization (If Precipitation Occurs):

    • Lower the Concentration: Repeat the test using a more dilute stock solution (e.g., 10 mM) or a higher dilution factor.

    • Switch Co-solvents: Some compounds that crash out of DMSO dilutions may be stable when diluted from an ethanol or DMF stock. Test alternative co-solvents.

    • Consider Additives: For particularly stubborn compounds, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) to the final aqueous buffer can help stabilize the diluted compound.[2]

Causality: Precipitation upon dilution occurs because the solvent environment abruptly shifts from a favorable organic one to an unfavorable aqueous one. The key is to ensure the final concentration in the aqueous medium is below the compound's thermodynamic solubility limit in that specific co-solvent/buffer mixture.

Q3: For solid formulation development, my compound shows poor dissolution rates even with excipients. What strategies can I explore?

Answer:

Poor dissolution is a common hurdle for Biopharmaceutics Classification System (BCS) Class II and IV compounds, which are characterized by low solubility.[6] For solid forms, enhancing the dissolution rate is as critical as enhancing solubility itself. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the drug.[1][7] Therefore, strategies focus on increasing this surface area and/or using higher-energy forms of the solid.

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area available for dissolution.[2][7]Simple, well-established (e.g., micronization, jet milling).Can lead to poor powder flow and aggregation. Risk of converting to a more stable, less soluble polymorph.
Amorphous Solid Dispersions The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization.[7][8]Significant increases in apparent solubility and dissolution rate.Physically unstable over time (risk of recrystallization). Requires careful polymer selection.
Salt Formation Converts the acidic drug into a salt with a selected counterion, which often has higher solubility and dissolution rates.[3][6]Well-understood, regulatory-accepted path. Can dramatically improve solubility.Requires an ionizable group. The salt can be hygroscopic or convert back to the free acid in certain conditions.
Cocrystallization A crystalline structure composed of the drug and a benign "coformer" linked by non-ionic interactions (e.g., hydrogen bonds).[6][9]Applicable to non-ionizable compounds. Can improve physical properties beyond solubility (e.g., stability, flow).Coformer selection is empirical. Regulatory path is newer than for salts.

Recommendation: For this compound, both salt formation and cocrystallization are highly promising avenues. Given its carboxylic acid group, screening a variety of pharmaceutically acceptable bases (e.g., sodium, potassium, tromethamine) to form a salt is a standard and effective approach.[6] Cocrystal screening with GRAS (Generally Regarded As Safe) coformers like other carboxylic acids or amides could also yield a solid form with superior properties.[9]

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing. [Link]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.UNT Digital Library. [Link]
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564.PubChem. [Link]
  • 4-Aminobenzoic acid - Solubility of Things.Solubility of Things. [Link]
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today. [Link]
  • (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Strategies in poorly soluble drug delivery systems.Macedonian Pharmaceutical Bulletin. [Link]
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • pH-dependent spectral properties of para-aminobenzoic acid and its deriv

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Cyclopropylcarbonyl)amino]benzoic acid (CPABA). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a molecule possessing both a stable amide linkage and a reactive benzoic acid moiety, CPABA presents unique stability challenges. Understanding its potential degradation pathways is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.

This document provides in-depth, field-proven insights into the causality behind its degradation and offers robust, self-validating protocols to mitigate these issues.

Frequently Asked Questions (FAQs)
Q1: My aqueous solution of CPABA is showing a new, more polar peak on my reverse-phase HPLC. What is the likely cause?

A: The most probable cause is the hydrolysis of the amide bond . This compound is susceptible to cleavage at the amide linkage, especially in unbuffered aqueous solutions or under strong acidic or basic conditions. This reaction is often accelerated by heat.

The hydrolysis breaks the molecule into two smaller, more polar compounds:

  • 4-Aminobenzoic acid (PABA)

  • Cyclopropanecarboxylic acid

Amide bonds, while generally stable, require catalysts like strong acids or bases to undergo hydrolysis at a significant rate at ambient temperatures.[1] The resonance of the nitrogen's lone pair with the carbonyl group makes the amide bond robust, but this stability can be overcome by prolonged exposure to non-neutral pH.[1]

Troubleshooting Steps:

  • Check the pH of your solution. The solubility and stability of benzoic acid derivatives are highly pH-dependent.[2]

  • Buffer your solution. For maximum stability, prepare solutions in a buffer system with a pH between 5 and 7.

  • Store solutions cold. If immediate use is not possible, store aqueous solutions at 2-8°C to significantly slow the rate of hydrolysis.

Q2: What are the optimal storage conditions for the solid (powder) form of the compound?

A: Solid CPABA is relatively stable, but improper storage can lead to slow degradation over time. Key environmental factors to control are light, moisture, and temperature. Aromatic amines and amides can be sensitive to oxidation from atmospheric oxygen and light.[3]

Recommended Storage Protocol:

  • Container: Store in an airtight, amber glass vial or a container made of static-dissipative plastic.[4] This protects the compound from light and atmospheric moisture.

  • Atmosphere: For long-term storage (>1 year), consider purging the container with an inert gas like argon or nitrogen before sealing.[4]

  • Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8°C) is recommended. Avoid storing in a freezer unless you can guarantee the container is perfectly sealed against moisture, as freeze-thaw cycles can introduce condensation.

  • Location: Keep the compound in a dedicated storage area away from strong oxidizing agents, acids, and bases.[5]

Q3: I'm performing a reaction that requires heating a solution of CPABA overnight. My yield is consistently low. What could be happening?

A: High temperatures can induce two primary degradation pathways for this molecule:

  • Accelerated Hydrolysis: As mentioned in Q1, heat is a major catalyst for amide bond hydrolysis, even at near-neutral pH.

  • Thermal Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[6][7] This process would convert your starting material into N-(4-aminophenyl)cyclopropanecarboxamide, which would have different properties and would not be your target product. Studies on various benzoic acid derivatives show that severe degradation is often observed at temperatures around 200°C, with mild degradation possible at lower temperatures over extended periods.[6][7]

Mitigation Strategies:

  • Lower the Temperature: Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Protecting Groups: If the carboxylic acid is not essential for the reaction, consider protecting it as an ester (e.g., a methyl or ethyl ester) to prevent decarboxylation. The protecting group can be removed in a subsequent step under milder conditions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be accelerated by heat.

Q4: My analytical results are inconsistent, especially when analyzing samples by LC-MS after exposure to lab lighting. Why?

A: This strongly suggests photodegradation . The 4-aminobenzoic acid (PABA) substructure within your molecule is a known chromophore that absorbs UV light.[8] Exposure to UV and even ambient laboratory light can initiate photochemical reactions.

This degradation often proceeds through complex, oxygen-mediated radical pathways, leading to oxidation and decarboxylation.[8] Studies on PABA and its derivatives confirm their susceptibility to photodegradation, which can be a significant issue in analytical workflows where samples may sit in autosamplers for extended periods.[9]

Best Practices for Analytical Workflows:

  • Use Amber Vials: Always prepare and store samples in amber or UV-protected autosampler vials.

  • Minimize Light Exposure: Keep stock solutions and samples covered with aluminum foil or in a dark drawer whenever possible.

  • Fresh is Best: Analyze samples as soon as possible after preparation. If samples must be queued, ensure the autosampler tray is covered or located away from direct light.

  • Run a Control: Prepare a sample and intentionally expose it to light for a few hours. Analyze it alongside a protected sample to confirm if photodegradation is the source of the new peaks.

Troubleshooting Guide: Degradation of CPABA
Symptom Potential Cause Recommended Action & Rationale
Appearance of new, more polar peak(s) in RP-HPLC. Amide Hydrolysis Buffer aqueous solutions to pH 5-7. This minimizes both acid and base-catalyzed hydrolysis.[10] Store solutions at 2-8°C. Lower temperatures drastically reduce reaction kinetics.
Color change of solid or solution (e.g., to yellow/brown). Oxidation / Photodegradation Store solid in amber vials under inert gas. This prevents interaction with light and atmospheric oxygen.[3][4] Work in low-light conditions. Prepare solutions away from direct sunlight or strong overhead lighting.
Low yield in high-temperature reactions. Thermal Decarboxylation / Hydrolysis Reduce reaction temperature. Evaluate the lowest effective temperature for your transformation. Use a shorter reaction time. Monitor the reaction to avoid prolonged heating after completion.
Inconsistent results from autosampler runs. Photodegradation in Vial Use UV-protected or amber autosampler vials. This is the most effective way to prevent light-induced degradation during analysis. Analyze samples immediately after preparation.
Loss of compound during purification on silica gel. On-Column Degradation Neutralize the silica gel. Pre-treat the silica with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to neutralize acidic sites that can catalyze hydrolysis.[11]
Visualizing Degradation & Troubleshooting

The primary degradation pathways for this compound are hydrolysis and decarboxylation.

Diagram 1: Key Degradation Pathways CPABA This compound PABA 4-Aminobenzoic acid CPABA->PABA Hydrolysis (H₂O, H⁺/OH⁻, Heat) CPA Cyclopropanecarboxylic acid CPABA->CPA Hydrolysis (H₂O, H⁺/OH⁻, Heat) Decarboxy N-Cyclopropyl-4-aminobenzamide CPABA->Decarboxy Decarboxylation (Heat or UV Light)

Caption: Primary degradation routes for CPABA.

A logical workflow can help diagnose and solve stability issues encountered during experimentation.

Diagram 2: Troubleshooting Workflow cluster_0 Diagram 2: Troubleshooting Workflow cluster_1 Diagram 2: Troubleshooting Workflow start Degradation Observed q1 Is the sample in solution? start->q1 q2 Was the sample heated? q1->q2 Yes sol4 Store solid cold, dry, and dark under inert atmosphere. q1->sol4 No (Solid) q3 Was the sample exposed to light? q2->q3 No sol2 Reduce temperature. Minimize heating time. q2->sol2 Yes sol1 Check solution pH. Buffer to 5-7. Store cold. q3->sol1 No (Likely pH) sol3 Use amber vials. Work in low light. q3->sol3 Yes

Sources

Technical Support Center: A Researcher's Guide to Identifying and Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 4-[(Cyclopropylcarbonyl)amino]benzoic acid and its analogs

This resource provides a comprehensive overview of the principles and methodologies for identifying and mitigating off-target effects. It is structured to provide both foundational knowledge through frequently asked questions and practical, step-by-step guidance for key experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical consideration in my research?

A1: Off-target effects are the interactions of a drug or small molecule with proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse drug reactions in a clinical setting. A significant portion of drug attrition during development is attributed to unforeseen off-target activities. Therefore, a thorough understanding and proactive assessment of a compound's selectivity profile are essential for the validation of your research findings and the safety of potential therapeutics.

Q2: My compound, based on the this compound structure, shows a potent on-target effect. How can I be confident that the observed phenotype is not due to off-target interactions?

A2: This is a crucial question in target validation. A multi-faceted approach is the gold standard for building confidence in your on-target hypothesis. This typically involves:

  • Orthogonal Small Molecule Inhibitors: Use a structurally distinct inhibitor that targets the same protein. If two different molecules produce the same biological outcome, it strengthens the evidence for an on-target effect.

  • Genetic Target Validation: Employ techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of your target protein. The resulting phenotype should mimic the effects of your small molecule inhibitor.

  • Comprehensive Off-Target Profiling: Systematically screen your compound against a broad range of potential off-targets using the experimental and computational methods detailed in this guide.

Q3: At what stage of my research should I start thinking about off-target effects?

A3: Off-target assessment should be an integral part of your research from the early stages of hit-to-lead development. Early-stage profiling can help prioritize compounds with better selectivity, guide medicinal chemistry efforts to "dial out" unwanted activities, and prevent the investment of significant resources into a non-specific compound.

Q4: What are the primary classes of experimental and computational approaches to identify off-target effects?

A4: The main strategies can be broadly categorized as:

  • In Vitro Biochemical Assays: These involve screening the compound against a panel of purified proteins, most commonly kinases (kinome scanning).

  • Cell-Based Proteomic Approaches: These methods identify compound-protein interactions within a more biologically relevant cellular context. Key techniques include the Cellular Thermal Shift Assay (CETSA) and chemical proteomics.

  • In Silico Computational Prediction: These methods use computer algorithms to predict potential off-target interactions based on the compound's structure and its similarity to ligands of known proteins.[2][3]

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for the most common and powerful techniques used to identify and characterize off-target interactions.

Guide 1: Comprehensive Selectivity Profiling with Kinome Scanning

Kinases are a large family of enzymes that are common off-targets for many small molecule inhibitors due to structural similarities in their ATP-binding pockets. Kinome scanning services offer a broad assessment of a compound's selectivity against hundreds of kinases.

Experimental Workflow: Kinome Scanning

Caption: Workflow for Kinome Scanning.

Table 1: Comparison of Common Kinase Profiling Platforms

PlatformPrincipleThroughputData OutputConsiderations
KINOMEscan™ Competition binding assayHighDissociation constants (Kd)ATP-independent, measures direct binding
Activity-Based Assays Measures phosphorylation of a substrateHighIC50 valuesATP-competitive, measures functional inhibition

Troubleshooting Common Issues in Kinome Scanning

IssuePotential Cause(s)Recommended Solution(s)
High number of off-target hits - Compound promiscuity- High screening concentration- Rescreen at a lower concentration.- Use the data to inform structure-activity relationship (SAR) studies to improve selectivity.
No significant hits, but cellular activity is observed - The true target is not a kinase.- The compound is a pro-drug and requires metabolic activation.- Pursue target identification using unbiased methods like CETSA or chemical proteomics.
Discrepancy between binding (Kd) and functional (IC50) data - Compound may be an allosteric or non-ATP competitive inhibitor.- Perform mechanistic studies to determine the mode of inhibition.
Guide 2: Unbiased Target Identification with Chemical Proteomics

Chemical proteomics is a powerful, unbiased approach to identify the direct and indirect targets of a small molecule in a complex biological sample, such as a cell lysate.[4] This is particularly useful when the primary target is unknown or to uncover unexpected off-targets.

Experimental Workflow: Affinity-Based Chemical Proteomics

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Protocol: Affinity Purification Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Synthesize an analog of your compound with a linker attached to a position that is not critical for target binding.

    • Covalently attach an affinity tag, such as biotin, to the linker.

    • Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Culture and Lysis:

    • Culture cells of interest to a sufficient density.

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the immobilized probe beads. As a negative control, incubate lysate with beads alone or with beads coupled to a structurally similar but inactive compound.

    • Perform a competition experiment by co-incubating the lysate and probe beads with an excess of the free, non-immobilized compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite.

    • True interaction partners should be significantly enriched in the probe pulldown compared to the negative controls and should be competed off by the free compound.

Troubleshooting Common Issues in Chemical Proteomics

IssuePotential Cause(s)Recommended Solution(s)
High background of non-specific proteins - Insufficient washing- Hydrophobic interactions with the beads or linker- Increase the number and stringency of wash steps.- Include a mild detergent in the wash buffer.- Use a more hydrophilic linker.
Failure to identify the known on-target protein - Linker attachment interferes with target binding.- The interaction is too weak to survive the wash steps.- Synthesize a probe with the linker at a different position.- Use a photo-crosslinkable probe to covalently capture interacting proteins.
Identification of many known "frequent flyers" - These are proteins known to non-specifically bind to affinity matrices.- Curate a list of common background proteins and filter them from your results.- Emphasize the results from the competition experiment.
Guide 3: Confirming Target Engagement in a Cellular Context with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its intended target within the complex environment of a living cell.[5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture your cells of interest and harvest them.

    • Resuspend the cells in a suitable buffer and divide them into two pools: one to be treated with your compound at a saturating concentration, and one for the vehicle control (e.g., DMSO).

    • Incubate the cells with the compound or vehicle for a sufficient time to allow for cell penetration and target binding.

  • Heating Step:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes). A typical temperature range is 40-70°C, with 4-6°C increments.

    • Include an unheated control at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform a Western blot using a specific antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each heated sample to the unheated control for both the compound-treated and vehicle-treated series.

    • Plot the normalized intensity versus temperature to generate "melt curves." A successful CETSA experiment will show a rightward shift in the melt curve for the compound-treated samples, indicating thermal stabilization of the target protein.

Troubleshooting Common Issues in CETSA

IssuePotential Cause(s)Recommended Solution(s)
No thermal shift observed - The compound does not bind to the target in cells.- The protein is inherently very stable or unstable.- The antibody is not specific or has low affinity.- Confirm target engagement with an orthogonal method.- Adjust the temperature range for the heating step.- Validate your antibody with positive and negative controls.
High variability between replicates - Inconsistent cell numbers or lysis efficiency.- Uneven heating in the thermal cycler.- Ensure accurate cell counting and consistent sample handling.- Use a calibrated thermal cycler with a heated lid.
"Reverse" (destabilizing) thermal shift - The compound may bind to an unstable or unfolded state of the protein.- This can be a real biological effect and warrants further investigation into the compound's mechanism of action.

Minimizing Off-Target Effects: A Proactive Approach

Identifying off-target effects is the first step; minimizing them is the goal. Here are some strategies to consider:

  • Structure-Activity Relationship (SAR) Studies: Once off-targets are identified, medicinal chemists can systematically modify the compound's structure to reduce binding to the off-target while maintaining or improving affinity for the on-target.

  • Rational Drug Design: If the structures of both the on-target and a key off-target are known, computational modeling can be used to design modifications that favor binding to the on-target.[7]

  • Dose-Response Studies: Use the lowest effective concentration of your compound in your experiments to minimize the engagement of lower-affinity off-targets.

By employing a rigorous and multi-pronged approach to off-target profiling, researchers can build a strong foundation of evidence for their compound's mechanism of action, leading to more robust and reproducible scientific findings.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Colucci, J., Boyd, M., Berthelette, C., Chiasson, J. F., Wang, Z., Ducharme, Y., Friesen, R., Wrona, M., Levesque, J. F., Denis, D., Mathieu, M. C., Stocco, R., Therien, a. G., Clarke, P., Rowland, S., Xu, D., & Han, Y. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760–3763. [Link]
  • Al-Ghanem, R., Al-Qattan, M. N., Al-Qattan, S. I., Alanazi, M. M., & Al-Agamy, M. H. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]
  • Luo, M., Liu, Y., & Li, C. (2016). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 11(11), 1135–1146. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
  • Amir, M., Singh, P., Kumar, S., & Akhtar, M. J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. [Link]
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 7(5), 797–802. [Link]
  • CETSA. (n.d.). CETSA.
  • Workman, P., & Collins, I. (2010). An example of a drug discovery test cascade for identifying small-molecule antitumour drugs. British Journal of Cancer, 102(4), 655–660. [Link]
  • Workman, P., & Collins, I. (2009). An example of a representative screening cascade used for the discovery of small molecule HSP90 molecular chaperone inhibitors. Journal of Medicinal Chemistry, 52(7), 1823–1835. [Link]
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?

Sources

troubleshooting common issues in "4-[(Cyclopropylcarbonyl)amino]benzoic acid" assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. This compound is a key intermediate in pharmaceutical synthesis, and its robust analysis is critical for quality control and developmental milestones.[1][2] The unique structure, containing both a carboxylic acid and an amide functional group, presents specific challenges in assay development and execution.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common issues encountered during the analysis of this molecule, with a primary focus on High-Performance Liquid Chromatography (HPLC).

Compound Profile

To effectively troubleshoot, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white solid/powderGeneral chemical properties
Key Functional Groups Carboxylic Acid, Amide, Cyclopropyl, Aromatic RingChemical Structure
Solubility Slightly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO.[5][5]
pKa The carboxylic acid group has an estimated pKa around 4-5.General knowledge of benzoic acids

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound for my assay. What are the best practices for solubilization?

A: Solubility issues are common with aromatic carboxylic acids.[5] Start by dissolving the compound in a small amount of an organic solvent like methanol, acetonitrile, or DMSO before diluting with the aqueous mobile phase or buffer. Whenever possible, the final sample solvent should match the mobile phase composition to ensure good peak shape and prevent on-column precipitation. If using a strong organic solvent like DMSO, keep the injection volume low to avoid solvent effects that can distort peaks.

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

A: In its solid form, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential photodegradation.[6][7] Solutions should be prepared fresh whenever possible. If storage is necessary, store solutions at 2-8°C and use within 24-48 hours. Long-term storage of solutions is not recommended without performing stability studies, as the amide bond can be susceptible to hydrolysis, especially if the solution pH is not controlled.

Q3: Which analytical technique is most suitable for purity and stability analysis?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[8] It allows for the separation of the main compound from potential impurities and degradation products. A C18 column is a standard starting point, and controlling the mobile phase pH is critical for achieving reproducible retention and good peak shape due to the ionizable carboxylic acid group.[8]

Q4: At what wavelength should I monitor the compound using a UV detector?

A: The aromatic ring and conjugated system in this compound result in strong UV absorbance. A good starting point for detection is around 254 nm or 280 nm. For optimal sensitivity, it is recommended to determine the compound's absorbance maximum (λ_max) by running a UV scan of a standard solution in the mobile phase.

HPLC Assay Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Peak Tailing

Q: My peak for the main compound is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.[9]

Causality & Solution Workflow:

  • Secondary Silanol Interactions: The basic nitrogen in the amide group and the aromatic ring can interact with acidic silanol groups (Si-OH) on the surface of traditional silica-based columns. This secondary retention mechanism leads to tailing.[9]

    • Solution 1 (pH Adjustment): Lowering the mobile phase pH to between 2.5 and 3.5 will suppress the ionization of the silanol groups, minimizing these secondary interactions. A phosphate or acetate buffer is recommended to maintain a stable pH.[8]

    • Solution 2 (High-Purity Column): Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing.

    • Solution 3 (Mobile Phase Modifier): If pH adjustment is not sufficient, adding a small amount of a competitive amine, such as 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the carboxylic acid group (~4-5), the compound will exist as a mixture of its ionized and non-ionized forms, which can cause peak broadening and tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid. A pH of ~3.0 is a good starting point to ensure the analyte is fully protonated and behaves consistently.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, column overload was the issue.[9]

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph check_column Using Modern End-Capped Column? check_ph->check_column Yes adjust_ph Adjust pH to 2.5-3.5 with Buffer check_ph->adjust_ph No check_conc Is Sample Concentration Too High? check_column->check_conc Yes change_column Switch to High-Purity End-Capped Column check_column->change_column No use_modifier Add Modifier (e.g., 0.1% TEA) check_conc->use_modifier No dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes resolved Peak Shape Improved adjust_ph->resolved use_modifier->resolved change_column->resolved dilute_sample->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Irreproducible Retention Times

Q: The retention time of my analyte is drifting or shifting between injections. What could be the cause?

A: Retention time variability is a common HPLC problem that undermines data reliability. The primary causes are typically related to the mobile phase, the pump, or the column temperature.[10]

Causality & Solution Workflow:

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column is not fully equilibrated with the mobile phase before injection. This is especially common in gradient methods.

      • Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection.[10]

    • Changing Composition: The mobile phase composition is changing over time due to solvent evaporation or poor mixing.

      • Solution: Prepare fresh mobile phase daily.[10] If using an on-line mixer, ensure it is functioning correctly by premixing the mobile phase manually and observing if the problem resolves. Keep solvent bottles capped to minimize evaporation.

  • Pump and System Issues:

    • Leaks: A leak in the system will cause a drop in pressure and a change in flow rate, directly affecting retention times.

      • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[10]

    • Inconsistent Flow Rate: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.

      • Solution: Monitor the pump pressure. If it is fluctuating erratically, perform routine maintenance, including replacing pump seals and cleaning or replacing check valves.

  • Column Temperature Fluctuations:

    • Lack of Temperature Control: Ambient laboratory temperature changes can alter solvent viscosity and retention times.

      • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C). This is one of the most effective ways to ensure retention time reproducibility.[10]

G start Irreproducible Retention Times check_equilibration Is Column Adequately Equilibrated (>10 column volumes)? start->check_equilibration check_temp Is a Column Oven Being Used? check_equilibration->check_temp Yes increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_pressure Is Pump Pressure Stable? check_temp->check_pressure Yes use_oven Install and Use Column Oven (e.g., 35 °C) check_temp->use_oven No check_leaks Any Visible Leaks in System? check_pressure->check_leaks Yes service_pump Service Pump: Replace Seals, Clean Check Valves check_pressure->service_pump No tighten_fittings Check and Tighten All Fittings check_leaks->tighten_fittings Yes prepare_fresh Prepare Fresh Mobile Phase Daily check_leaks->prepare_fresh No resolved Problem Resolved increase_equilibration->resolved use_oven->resolved service_pump->resolved tighten_fittings->resolved prepare_fresh->resolved

Caption: Decision tree for troubleshooting retention time instability.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods, as mandated by ICH guidelines.[11][12] These studies help identify potential degradation products and elucidate degradation pathways.[11] For this compound, the amide linkage is a primary site of potential hydrolytic degradation.

Q: How should I design a forced degradation study for this compound?

A: A comprehensive study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Stress ConditionRecommended Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °CHydrolysis of the amide bond to form 4-aminobenzoic acid and cyclopropanecarboxylic acid.[12]
Base Hydrolysis 0.1 M NaOH at 60-80 °CHydrolysis of the amide bond (often faster than under acidic conditions).[12]
Oxidation 3% H₂O₂ at room temperatureOxidation of the aromatic ring or other susceptible sites.
Thermal Stress Solid sample at 105 °CAssesses solid-state thermal stability.
Photostability Solution/solid exposed to light (ICH Q1B)Assesses sensitivity to light, which may cause discoloration or degradation.[11]

Troubleshooting Forced Degradation Studies:

  • No Degradation Observed: If no degradation occurs, increase the stressor's strength (e.g., higher acid/base concentration, higher temperature) or the duration of exposure.[12]

  • Too Much Degradation (>20%): Reduce the stressor's strength or exposure time. The goal is to generate primary degradants, not to destroy the molecule completely.[13]

  • Sample Precipitation: After stress conditions (especially acid/base hydrolysis), the pH of the sample may cause the analyte or degradants to precipitate.

    • Solution: Neutralize the sample with an equivalent amount of base/acid before dilution and injection.[11] For example, if you used 1 mL of 0.1 M HCl, add 1 mL of 0.1 M NaOH to neutralize it.

G start API Sample stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze by HPLC (Stability-Indicating Method) neutralize->analyze evaluate Evaluate Degradation (5-20% target) analyze->evaluate pass Method is Stability-Indicating evaluate->pass Yes adjust Adjust Stress Conditions evaluate->adjust No adjust->stress

Caption: General workflow for forced degradation studies.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This method serves as a robust starting point for the analysis of this compound.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of ~0.1 mg/mL using the same diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Sample Preparation for Forced Degradation (Acid Hydrolysis)
  • Sample Weighing: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 0.1 M HCl. Cap the flask and place it in a water bath at 80 °C for 4 hours.

  • Cooling: Remove the flask and allow it to cool to room temperature.

  • Neutralization: Carefully add 5 mL of 0.1 M NaOH to neutralize the acid.

  • Dilution: The resulting concentration is ~1 mg/mL. Perform a further 10-fold dilution with the mobile phase diluent to achieve a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[8]

References

  • BenchChem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • PubChem. (2024). 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid.
  • HPLC Troubleshooting Guide. (n.d.). Merck.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2025, August 10).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • BioPharm International. (2003).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025, December).
  • ChemicalBook. (2025, November 25). 4-Aminobenzoic acid.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester.
  • BenchChem. (n.d.). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (2025). 4-Cyclopropylbenzoic acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chem-Impex. (n.d.). 4-Aminobenzoic acid.
  • Merck. (n.d.). 4-Aminobenzoic acid for synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 10).
  • PubMed. (n.d.).
  • PubMed. (1994).
  • MDPI. (n.d.).
  • SIELC Technologies. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Loba Chemie. (n.d.). 4-AMINOBENZOIC ACID EXTRA PURE.
  • PubChem. (2025). 4-((Aminocarbonyl)amino)benzoic acid.
  • Sigma-Aldrich. (2025, July 3).
  • Sigma-Aldrich. (n.d.). 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid.
  • ACS Publications. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - the NIST WebBook.
  • IOSRPHR. (n.d.). p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid analytical standard.
  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

Sources

Technical Support Center: A Guide to Reducing Experimental Variability with 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for 4-[(Cyclopropylcarbonyl)amino]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound, a potent inhibitor of Class I Histone Deacetylases (HDACs). Given that HDACs are crucial epigenetic regulators often dysregulated in cancer, this inhibitor is a valuable tool for cancer research.[1]

Experimental variability can obscure meaningful results. This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues, ensure data reproducibility, and confidently interpret your findings. We will cover everything from fundamental compound handling to the validation of its biological effects in cell-based assays.

Section 1: Frequently Asked Questions (FAQs) & Compound Properties

This section addresses the most common initial questions regarding the compound's identity, mechanism, and handling.

Q1: What exactly is this compound and what is its primary molecular target?

This compound belongs to the family of benzoic acid derivatives that have shown significant activity as anticancer agents.[2] Its primary mechanism of action is the inhibition of Histone Deacetylases (HDACs), specifically the Class I isoforms (HDAC1, HDAC2, HDAC3).[3][4] HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes, such as p21, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]

Q2: Are there different CAS numbers for this compound? I've seen a few variations.

This can be a point of confusion. The core structure "this compound" is associated with CAS Number 23745-26-8 .[7] You may encounter other CAS numbers for closely related derivatives or salts. For instance, a trifluoromethylated version has a different CAS number (1314406-50-2).[8] It is critical to verify the CAS number from your supplier to ensure you are working with the correct molecule.

Q3: What are the essential physical and chemical properties I should know?

Understanding the compound's properties is the first step to designing a robust experiment. While specific experimental data for this exact molecule is limited, we can infer key properties from its structure and related benzoic acid derivatives.

PropertyValue / InformationRationale & Experimental Implication
IUPAC Name 4-(cyclopropanecarboxamido)benzoic acidN/A
CAS Number 23745-26-8Ensures correct compound identification.[7]
Molecular Formula C₁₁H₁₁NO₃Used to calculate molecular weight and prepare stock solutions.
Molecular Weight 205.21 g/mol Critical for accurate molar concentration calculations.
Appearance Typically a white to off-white solid.Visual inspection can be a first-pass check for purity or degradation.
Solubility DMSO: Soluble. Water: Poorly soluble.The compound is hydrophobic. A high-purity, anhydrous DMSO stock solution is required. Aqueous solubility is often pH-dependent for benzoic acids.[9][10]
Storage Store solid at -20°C, desiccated. Store DMSO stock solutions in single-use aliquots at -20°C or -80°C.Protects from degradation due to moisture and temperature fluctuations. Avoiding freeze-thaw cycles is critical for maintaining compound integrity.[11]
Section 2: Troubleshooting Guide for Cell-Based Assays

This section is formatted to directly address common problems encountered during in vitro experiments.

Part A: Compound Preparation & Handling

Q4: My compound is not fully dissolving in my aqueous cell culture medium, or I see precipitation after dilution. What's wrong?

This is a frequent source of experimental failure and is almost always due to the compound's low aqueous solubility.

Causality: The effective concentration of your inhibitor in the medium will be significantly lower than your calculated concentration if it precipitates.[11] Benzoic acid derivatives are often poorly soluble in neutral pH aqueous solutions like cell culture media.

Solutions & Protocol:

  • Proper Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[10] Warm the vial slightly (to room temperature) and vortex vigorously to ensure complete dissolution.

    • Visually inspect the stock solution against a light source to confirm there are no visible particulates.

  • Avoid Shock Precipitation:

    • When diluting the DMSO stock into your aqueous medium, do not add the stock directly into a large volume of buffer.

    • Recommended Method: Perform serial dilutions. First, make an intermediate dilution of the DMSO stock in cell culture medium. Pipette the medium vigorously while adding the DMSO stock to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your cell culture wells is less than 0.5% , and ideally below 0.1%.[11] High concentrations of DMSO are toxic to most cell lines and can confound your results. Remember to include a "vehicle control" (medium with the same final DMSO concentration as your treated samples) in every experiment.[12]

Q5: I'm worried about the stability of the compound in my incubator. How long is it stable?

Causality: Compound degradation during a multi-day experiment (e.g., 48-72h) can lead to an underestimation of its potency. While specific stability data for this molecule is not widely published, amides and carboxylic acids are generally stable. However, repeated temperature changes and exposure to light can be detrimental.

Solutions:

  • Aliquoting: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which are a major cause of degradation.[11]

  • Fresh Media Preparation: For long-term experiments (>48 hours), consider replacing the media with freshly prepared inhibitor-containing media every 24-48 hours.

  • Protect from Light: Store stock solutions and experimental plates protected from direct light.

Part B: Cellular Response & Target Validation

Q6: I'm not seeing any effect (e.g., no change in cell viability or proliferation) even at high concentrations. What should I check?

Causality: This issue can stem from the compound, the protocol, or the biological system itself.[11] A systematic approach is needed to pinpoint the problem.

Troubleshooting Workflow:

G cluster_0 Step 1: Verify Compound & Protocol cluster_1 Step 2: Assess Biological System cluster_2 Step 3: Confirm Target Engagement start No Observable Effect in Assay c1 Is the compound soluble? (See Q4) start->c1 c2 Is the compound active? (Check storage, age, source) start->c2 b1 Are the cells healthy? (Check morphology, passage number) start->b1 c1->c2 c3 Is the final concentration correct? (Check calculations, pipetting) c2->c3 c4 Is the vehicle control behaving as expected? c3->c4 c4->b1 b2 Does the cell line express Class I HDACs? b1->b2 b3 Is the incubation time sufficient? (Test 24h, 48h, 72h) b2->b3 b4 Is the assay endpoint appropriate? (e.g., Apoptosis vs. Proliferation) b3->b4 t1 Perform Western Blot for Acetylated Histones (See Q7) b4->t1

Caption: Troubleshooting workflow for inhibitor inactivity.

Key Considerations:

  • Cell Health: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Stressed or senescent cells may respond differently.[13]

  • Assay Duration: The effects of HDAC inhibitors, such as cell cycle arrest, can take 24 hours or more to become apparent.[14] A short incubation time may not be sufficient.

  • Target Expression: While most cell lines express Class I HDACs, it's good practice to confirm expression levels in your specific model if you continue to see no effect.

Q7: How can I definitively confirm that this compound is inhibiting HDACs inside my cells?

Causality: Observing a downstream biological effect like apoptosis is indirect evidence. The most direct and reliable method to confirm target engagement for an HDAC inhibitor is to measure the acetylation status of its substrates.[15]

Solution: Western Blot for Histone Hyperacetylation. The primary substrates for Class I HDACs are histones.[16] Inhibition of HDAC1/2/3 will lead to a detectable increase in the acetylation of histone H3 and H4. This serves as a direct pharmacodynamic biomarker of the inhibitor's activity.

Section 3: Key Experimental Protocol
Protocol: Validating HDAC Inhibition via Western Blot

This protocol provides a robust method for detecting increased histone acetylation following inhibitor treatment.

1. Cell Seeding and Treatment:

  • Plate your cells at a density that will ensure they are ~70-80% confluent at the time of harvest. Allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a suitable duration (a 24-hour time point is a good start).[14]

  • Crucial Controls:

    • Vehicle Control: Treat cells with the highest volume of DMSO used in the experiment.[12]
    • Positive Control: Treat cells with a well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) (e.g., 200 nM) or SAHA (Vorinostat) (e.g., 2 µM) to confirm the assay is working.[12][15]

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold RIPA buffer. Crucially, this buffer must be supplemented with a protease inhibitor cocktail AND an HDAC inhibitor (like 1 µM TSA and 10 mM Sodium Butyrate) to prevent post-lysis deacetylation.[12]

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

3. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize all samples to the same concentration and prepare them with Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is suitable for histones).

  • Transfer proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Target Antibody: Anti-acetyl-Histone H3 (e.g., targeting lysine 9 or 27) or Anti-acetyl-Histone H4.
    • Loading Control Antibody: Anti-total Histone H3 or Anti-GAPDH.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the signal using an ECL substrate and an imaging system.[12]

4. Data Analysis:

  • Quantify the band intensity for acetylated-H3 using software like ImageJ.

  • Normalize this value to the intensity of the corresponding total-H3 loading control band.

  • A dose-dependent increase in the normalized acetyl-H3 signal relative to the vehicle control confirms on-target HDAC inhibition.

Section 4: Mechanism of Action Visualization

Understanding the mechanism of action is key to interpreting experimental outcomes. HDAC inhibitors shift the balance of histone acetylation, impacting gene expression.

G cluster_0 Normal State cluster_1 After HDAC Inhibition HAT HAT (Writer) Histone1 Histone Tail HAT->Histone1 + Acetyl Group HDAC HDAC (Eraser) Chromatin1 Condensed Chromatin (Gene Repression) HDAC->Chromatin1 Ac Ac Histone1->HDAC - Acetyl Group HAT_i HAT (Writer) Histone2 Hyperacetylated Histone Tail HAT_i->Histone2 + Acetyl Group HDAC_i HDAC (Blocked) Inhibitor 4-[(Cyclopropylcarbonyl) amino]benzoic acid Inhibitor->HDAC_i Chromatin2 Relaxed Chromatin (Gene Transcription) Histone2->Chromatin2

Caption: Mechanism of HDAC inhibition leading to gene transcription.
References
  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]
  • Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells.
  • Mechanisms of HDACs in cancer development. PubMed Central. [Link]
  • Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. PubMed Central. [Link]
  • Mechanisms of HDACs in cancer development. Frontiers. [Link]
  • How to distinguish between the activity of HDAC1-3 and HDAC6 with Western blot.
  • Western blot-based assay to determine inhibition of HDAC activity in whole cells Histone Deacetylase (HDAC) Cell-Based Screenin. BPS Bioscience. [Link]
  • 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid | C12H10F3NO3. PubChem. [Link]
  • Antitumor effects of a novel histone deacetylase inhibitor NK-HDAC-1 on breast cancer.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays.
  • The Problems with the Cells Based Assays. SciTechnol. [Link]
  • Medicinal chemistry advances in targeting class I histone deacetylases. PubMed Central. [Link]
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
  • Inhibition of HDAC homologues (HDACs) and HDAC8 activity (IC50 [µM])...
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors.
  • IC50 values of HDAC inhibition [57,71-73].
  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed. [Link]
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]
  • Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. Cheméo. [Link]
  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinost
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.
  • Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. PubMed. [Link]
  • Natural Compound Histone Deacetylase Inhibitors (HDACi)
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
  • By compound. OpenWetWare. [Link]
  • Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Cheméo. [Link]

Sources

common experimental errors with "4-[(Cyclopropylcarbonyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges encountered with this compound. Our goal is to equip you with the expertise and practical insights needed to ensure the success and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, synthesis, and handling of this compound.

1. What is this compound and what are its primary applications?

This compound is a carboxylic acid derivative containing a cyclopropylcarbonyl amide functional group. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is explored in drug discovery for its potential biological activities. Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of multidrug resistance-associated proteins (MRPs), highlighting the therapeutic potential of this structural class.[1]

2. What are the key safety precautions when handling this compound?

While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard care for laboratory chemicals. Based on the parent compound, 4-aminobenzoic acid, and related structures, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2]

  • Storage: Store in a cool, dry place, away from light and air, as 4-aminobenzoic acid can discolor upon exposure.[3] Keep the container tightly closed.

3. What are the solubility characteristics of this compound?

The solubility of this compound is influenced by its parent molecule, 4-aminobenzoic acid (PABA). PABA exhibits moderate solubility in water, which increases with temperature.[4] It is generally soluble in polar organic solvents like ethanol and methanol.[4] The solubility is also pH-dependent; it is less soluble at its isoelectric point and more soluble in acidic or basic solutions due to salt formation.[4][5] The addition of the cyclopropylcarbonyl group may slightly decrease aqueous solubility due to increased hydrophobicity.

4. How stable is this compound and what are the optimal storage conditions?

The parent compound, 4-aminobenzoic acid, is stable under recommended storage conditions but can discolor upon exposure to light and air.[3] It is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry environment.

II. Troubleshooting Guide: Synthesis and Purification

This section provides detailed guidance on overcoming common experimental hurdles during the synthesis and purification of this compound. The primary synthetic route involves the acylation of 4-aminobenzoic acid with cyclopropanecarbonyl chloride.

A. Synthesis: Acylation of 4-Aminobenzoic Acid

The core reaction is the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of cyclopropanecarbonyl chloride.

Diagram of the General Acylation Reaction:

Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Product This compound 4-Aminobenzoic_Acid->Product Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Catalyst/ HCl Scavenger Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Product Medium Byproduct HCl (neutralized by base) Product->Byproduct forms

Caption: General workflow for the synthesis of this compound.

Troubleshooting Common Synthesis Issues:

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Poor quality of starting materials: 4-aminobenzoic acid may be oxidized or impure. Cyclopropanecarbonyl chloride may have hydrolyzed. 2. Inadequate base: Insufficient base to neutralize the HCl byproduct, leading to protonation of the starting amine. 3. Low reaction temperature: Insufficient activation energy for the reaction. 4. Presence of water: Water can hydrolyze the acyl chloride.1. Verify starting materials: Use freshly purchased or purified starting materials. Check the purity by melting point or spectroscopy. 2. Use excess base: Employ at least a stoichiometric amount, and often a slight excess, of a non-nucleophilic base like triethylamine or pyridine. 3. Optimize temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) may be beneficial. Monitor for side reactions. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) 1. Diacylation: The carboxylic acid group of the product or starting material is acylated. 2. Polymerization: Formation of polyamides.1. Control stoichiometry: Add the cyclopropanecarbonyl chloride dropwise to the solution of 4-aminobenzoic acid to avoid localized high concentrations of the acylating agent. 2. Use a protecting group strategy: Although more complex, protecting the carboxylic acid as an ester before acylation and then deprotecting can prevent side reactions at that site.
Difficult Product Isolation 1. Product solubility: The product may be soluble in the reaction mixture. 2. Emulsion formation during workup: Can occur during aqueous extraction.1. Acidify to precipitate: After the reaction, carefully acidify the aqueous phase to a pH where the carboxylic acid is protonated and less soluble, causing it to precipitate.[5] 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.
B. Purification

Purification of the crude product is critical to obtain material of high purity for subsequent applications.

Workflow for Purification:

Purification Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent Filtration Filtration Recrystallization->Filtration Cool to crystallize Drying Drying Filtration->Drying Collect crystals Pure_Product Pure this compound Drying->Pure_Product Remove residual solvent

Caption: Standard purification workflow for the target compound.

Troubleshooting Common Purification Issues:

Problem Potential Cause(s) Troubleshooting Steps
Product Fails to Crystallize 1. Supersaturation not reached: The solution is not concentrated enough, or the cooling is too rapid. 2. Presence of impurities: Impurities can inhibit crystal lattice formation. 3. Inappropriate solvent system: The chosen solvent may be too good a solvent for the product at all temperatures.1. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating some of the solvent. 2. Pre-purification: If the crude product is very impure, consider a preliminary purification step like a wash or a quick column chromatography. 3. Solvent screening: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) is often effective. For PABA, ethanol/water or acetic acid/water mixtures are common.
Oily Product or Poor Crystal Quality 1. Cooling too quickly: Rapid cooling can lead to the product "oiling out" instead of forming crystals. 2. Residual solvent or impurities: Can be trapped within the crystal lattice.1. Slow cooling: Allow the crystallization solution to cool slowly to room temperature, and then in an ice bath. 2. Wash crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove surface impurities. Ensure thorough drying under vacuum.
Polymorphism 4-Aminobenzoic acid is known to exhibit polymorphism, which can affect physical properties like solubility and melting point.[6][7][8] The derivative may also exhibit this behavior.Controlled crystallization: Carefully control crystallization conditions (solvent, temperature, cooling rate) to favor the formation of a single, desired polymorph. Characterize the product using techniques like DSC, XRD, and microscopy.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Acylation: Cool the mixture in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • If a precipitate forms, filter and wash with water.

    • If no precipitate forms, transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute HCl, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

B. Characterization

  • ¹H NMR: To confirm the structure, look for the characteristic peaks of the cyclopropyl group (multiplets in the upfield region), the aromatic protons, the amide proton (a singlet), and the carboxylic acid proton (a broad singlet).

  • FT-IR: Expect to see characteristic peaks for the N-H stretch, the C=O stretch of the amide and the carboxylic acid, and aromatic C-H stretches.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: A sharp melting point is an indicator of purity.

IV. References

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents. (n.d.). Retrieved from

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). Molbank, 2022(2), M1407. [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminobenzoic acid. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2014). RSC Advances, 4(34), 17565-17575. [Link]

  • Method for the direct acylation of aminobenzoic acids. (1974). U.S. Patent No. 3,804,821.

  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-4763. [Link]

  • The structural pathway from its solvated molecular state to the solution crystallisation of the α- and β-polymorphic forms of para amino benzoic acid. (2022). Faraday Discussions, 235, 304-328. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2021). CrystEngComm, 23(1), 147-156. [Link]

  • 4-Cyclopropylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (2021). Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 64(9), 4-11.

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Aminobenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(8), 963-969. [Link]

  • Purification of benzoic acid. (1966). U.S. Patent No. 3,235,588.

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 28). YouTube. Retrieved from [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2004). Crystal Growth & Design, 4(5), 929-937. [Link]

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). Protein Expression and Purification, 219, 106474. [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. (2001). Applied and Environmental Microbiology, 67(6), 2404-2409. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163-1166. [Link]

Sources

strategies to increase the efficacy of "4-[(Cyclopropylcarbonyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common experimental hurdles and maximize the efficacy of this compound in your research.

Introduction

This compound is a benzoic acid derivative with potential applications in various research fields. Like many carboxylic acid-containing compounds, its efficacy can be highly dependent on its physicochemical properties, particularly its aqueous solubility and bioavailability. This guide provides strategies to address these challenges, drawing parallels with the well-characterized benzoic acid derivative, Probenecid, where applicable.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Aqueous Solubility and Precipitation in Buffers

Question: My compound, this compound, is precipitating out of my aqueous buffer during in vitro assays, leading to inconsistent results. What can I do?

Answer: This is a common challenge for compounds with a carboxylic acid moiety and aromatic rings, which often have limited aqueous solubility at neutral pH. The key is to understand and control the factors governing its solubility.

Root Cause Analysis: The aqueous solubility of this compound is pH-dependent due to its carboxylic acid group. Based on analogous structures like 4-aminobenzoic acid, the pKa of the carboxylic acid is likely in the range of 4-5.[1] This means that at a pH below its pKa, the compound will be in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized (carboxylate) and more soluble form. Many standard cell culture media and buffers are at a physiological pH of ~7.4, which may not be optimal for solubility.

Solutions:

  • pH Adjustment: For in vitro assays where slight pH modifications are tolerable, increasing the pH of the buffer can significantly enhance solubility.[2][3] Prepare a concentrated stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) before diluting it to the final concentration in your assay medium. Always verify that the final pH of the assay medium is within the acceptable range for your experimental system.

  • Use of Co-solvents: A small percentage of an organic co-solvent can dramatically improve solubility.[4][5]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are commonly used.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is crucial to keep the final concentration of the co-solvent low (typically <1%, and often <0.1%) to avoid artifacts in biological assays.[6]

  • Kinetic Solubility Assessment: Before conducting extensive experiments, it is advisable to determine the kinetic solubility of your compound in the specific buffer you plan to use. This will help you identify the maximum concentration you can work with before precipitation occurs.[7][8][9] A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11][12][13]

    • How it works: The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic part of your compound, while the hydrophilic exterior remains exposed to the aqueous environment.

    • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[11]

StrategyAdvantagesDisadvantages
pH Adjustment Simple, cost-effective.May not be suitable for all biological systems; risk of compound degradation at extreme pH.
Co-solvents Effective at increasing solubility of lipophilic compounds.Co-solvents can have their own biological effects, potentially interfering with the assay.
Cyclodextrins Generally low toxicity, can significantly increase solubility without organic solvents.Can be more expensive; may alter the free concentration of the compound.
Issue 2: Low or Variable Efficacy in Animal Models

Question: I am observing low and inconsistent efficacy of this compound when administered orally in my animal models. How can I improve its in vivo performance?

Answer: Low oral bioavailability is a major hurdle for many promising compounds and can be attributed to poor solubility, low dissolution rate, inadequate membrane permeability, and/or rapid metabolism and excretion.[5][14][15] Here are several strategies to enhance the in vivo efficacy.

Potential Mechanisms and Solutions:

  • Enhancing Dissolution Rate through Particle Size Reduction: The rate at which your compound dissolves in the gastrointestinal fluids is often the rate-limiting step for absorption. According to the Noyes-Whitney equation, reducing the particle size increases the surface area, leading to a faster dissolution rate.[2]

    • Micronization: This process reduces particle size to the micrometer range.

    • Nanosuspensions: This advanced technique reduces particle size to the nanometer range, which can dramatically improve the dissolution rate and saturation solubility.[16][17][18] A protocol for preparing a nanosuspension via wet media milling is provided in the "Experimental Protocols" section.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating your compound in a lipid-based system can improve its oral absorption through several mechanisms.[1]

    • Mechanism: LBDDS can keep the drug in a solubilized state in the GI tract, facilitate its transport across the intestinal epithelium, and promote lymphatic uptake, which bypasses first-pass metabolism in the liver.[1]

    • Types of LBDDS: These range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[1][5]

  • Inhibition of Renal Excretion (A Probenecid-like Approach): Benzoic acid derivatives are often substrates for Organic Anion Transporters (OATs) in the kidneys, which mediate their active secretion into the urine, leading to rapid clearance from the body. The well-known drug Probenecid works by inhibiting these transporters, thereby increasing the plasma concentration and prolonging the half-life of other drugs.

    • Hypothesized Mechanism of Action: It is plausible that this compound is also a substrate for OATs. Its rapid excretion could be a reason for low in vivo efficacy.

    • Experimental Strategy: Consider co-administering your compound with a known OAT inhibitor like Probenecid. If you observe a significant increase in the plasma exposure (AUC) and efficacy of your compound, it would suggest that renal excretion via OATs is a major clearance pathway. This information can guide future drug design to develop analogs with lower affinity for these transporters.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

While the specific molecular targets of this compound may vary depending on the therapeutic area of interest, its chemical structure as a benzoic acid derivative suggests a high likelihood of interaction with Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). These transporters are crucial for the disposition of a wide range of drugs and endogenous molecules. As an analog of Probenecid, it may act as an inhibitor of certain OATs, which could be a therapeutic mechanism in itself or could lead to drug-drug interactions.

Q2: What are the key physicochemical properties I should be aware of?

  • pKa: The carboxylic acid group will have a pKa around 4-5. This is critical for understanding its solubility at different pH values. The amide nitrogen is generally not basic.

  • logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A higher logP suggests better membrane permeability but lower aqueous solubility. The cyclopropyl and carbonyl groups will influence the overall lipophilicity. Predicted logP values for similar structures suggest a moderate lipophilicity, which is often a good balance for oral drug candidates.

  • Aqueous Solubility: As discussed in the troubleshooting section, this is expected to be low, especially at acidic pH, and is a critical parameter to measure experimentally.

Q3: How can I prepare a stable stock solution for my experiments?

For most applications, a 10-50 mM stock solution in 100% DMSO is recommended. Store this solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex thoroughly. When diluting into aqueous buffers, add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation.

Q4: Are there potential drug-drug interactions I should consider?

Yes, given the high probability of interaction with OATs, there is a potential for drug-drug interactions with other compounds that are substrates or inhibitors of these transporters. This includes many common drugs such as certain antibiotics, NSAIDs, and antivirals. If your research involves co-administration with other therapeutic agents, it is important to consider the possibility of altered pharmacokinetics.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.[7][8][9]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate. Include a DMSO-only control.

  • Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any visible precipitate.

  • Filter the plate using a 96-well filter plate (e.g., with a 0.45 µm filter) to separate any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This is a common "top-down" method for producing drug nanoparticles.

  • Prepare a sterile milling vial containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Prepare a sterile aqueous dispersion vehicle. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water.

  • Create a pre-suspension by adding the this compound powder to the dispersion vehicle to a concentration of, for example, 10 mg/mL.

  • Add the pre-suspension to the milling vial.

  • Mill the suspension using a planetary ball mill or a similar apparatus. The milling time and speed will need to be optimized for your specific compound and equipment (e.g., 24-48 hours).

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size distribution (e.g., using dynamic light scattering), morphology (e.g., using electron microscopy), and drug concentration.

Visualizations

G cluster_kidney Renal Proximal Tubule Cell cluster_legend Legend Blood Blood Cell Tubule Cell Blood->Cell OAT1/OAT3 Uptake Urine Urine Cell->Urine Apical Transporters Drug Compound Inhibitor Probenecid (OAT Inhibitor) Drug_Blood Compound Inhibitor_Blood Probenecid

Caption: Proposed mechanism of renal clearance of this compound via Organic Anion Transporters (OATs) and its inhibition by Probenecid.

G start Poor Aqueous Solubility Observed decision1 Is the compound ionizable? start->decision1 strategy1 pH Adjustment decision1->strategy1 Yes strategy2 Co-solvents decision1->strategy2 No decision2 Is solubility still insufficient for in vivo studies? strategy1->decision2 strategy2->decision2 strategy3 Particle Size Reduction (Nanosuspension) decision2->strategy3 Yes strategy4 Lipid-Based Formulation (e.g., SEDDS) decision2->strategy4 Yes strategy5 Cyclodextrin Complexation decision2->strategy5 Yes end Optimized Formulation decision2->end No strategy3->end strategy4->end strategy5->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Miro, A., Quaglia, F., & Ungaro, F. (2017). Cyclodextrins in Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 9(2), 15.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Fahr, A., & Liu, X. (2007).
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers.
  • Jain, A., & Singh, S. (2018). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research (pp. 239-266).
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.). PubMed Central.
  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (n.d.). OUCI.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (n.d.). Patsnap Eureka.
  • Cyclodextrins - CD Formulation. (n.d.).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • (n.d.). Cyclodextrins in Various Drug Formulations. ResearchGate.
  • Nanosuspension: A Novel Approach for Poorly Water Soluble Drugs. (n.d.). IJPPR.
  • Ito, K., et al. (2014). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Chemical & Pharmaceutical Bulletin, 62(11), 1073-1082.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 859-873.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Clinical Leader.
  • Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre, 3(2), 203-213.
  • Methods for Making a Nanosuspension of Poorly Soluble Medications. (n.d.). OUCI.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • 4-Aminobenzoic acid. (n.d.). Solubility of Things.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (2010, March 3). European Commission.
  • Yee, S. W., et al. (2013). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics, 347(3), 646-653.
  • 4-Aminobenzoic Acid. (n.d.). PubChem.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Journal of Virology, 91(23), e01275-17.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • 4-((Aminocarbonyl)amino)benzoic acid. (n.d.). PubChem.
  • (n.d.). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. ResearchGate.
  • Benzoic acid, 4-amino-, 1-methylpropyl ester. (n.d.). Cheméo.
  • Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. (n.d.). Frontiers.
  • OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. (n.d.). PubMed Central.
  • Hagenbuch, B., & Stieger, B. (2013). Organic anion transporting polypeptides: Pharmacology, toxicology, structure, and transport mechanisms. Drug Metabolism and Disposition, 41(8), 1448-1464.
  • Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. (n.d.). PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to AKR1C3 Inhibitors: Benchmarking 4-[(Cyclopropylcarbonyl)amino]benzoic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of AKR1C3 in Disease and the Quest for Selective Inhibitors

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical enzyme in the landscape of various pathologies, most notably in castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[1][2][3] AKR1C3 plays a pivotal role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, and is also involved in prostaglandin metabolism.[1][3] Its overexpression in cancer cells is linked to therapeutic resistance and poor prognosis, making it a compelling target for novel drug development.[2]

The Landscape of AKR1C3 Inhibition: A Look at Key Comparator Compounds

To provide a robust framework for comparison, we will examine three well-established AKR1C3 inhibitors, each representing a distinct chemical class:

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that has been identified as a potent, albeit non-selective, inhibitor of AKR1C3.

  • Flufenamic Acid: Another NSAID belonging to the N-phenylanthranilic acid class, which has served as a foundational scaffold for the development of more selective AKR1C3 inhibitors.

  • ASP9521: A potent and selective, orally bioavailable AKR1C3 inhibitor that has been evaluated in clinical trials.

The following table summarizes the inhibitory potency of these comparator compounds against human AKR1C3.

CompoundChemical ClassIC50 (nM) against human AKR1C3Reference
IndomethacinNSAID (Indole derivative)~100[4]
Flufenamic AcidNSAID (N-phenylanthranilic acid)~1700[5]
ASP9521Novel Scaffold11[1][6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting the AKR1C3 Active Site

The primary mechanism of action for many AKR1C3 inhibitors involves competitive binding to the enzyme's active site, preventing the binding of its natural substrates and the cofactor NADP+.

cluster_0 AKR1C3 Catalytic Cycle cluster_1 Inhibitor Action AKR1C3_NADP AKR1C3-NADP+ Complex Product Reduced Product AKR1C3_NADP->Product Reduction NADPH NADPH AKR1C3_NADP->NADPH Regeneration AKR1C3_Inhibitor Inactive AKR1C3-Inhibitor Complex Substrate Steroid or Prostaglandin Substrate Substrate->AKR1C3_NADP Binds to active site Product->AKR1C3_NADP Releases NADP NADP+ Inhibitor AKR1C3 Inhibitor (e.g., Indomethacin, Flufenamic Acid) Inhibitor->AKR1C3_NADP Competitive Binding

Caption: Mechanism of competitive inhibition of AKR1C3.

Structure-Activity Relationship (SAR) and the Potential of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

The chemical structure of an inhibitor is intrinsically linked to its potency and selectivity. Studies on N-phenylanthranilic acid derivatives have provided valuable insights into the SAR for AKR1C3 inhibition.[1]

Caption: Key structural features of N-acyl aminobenzoic acid based AKR1C3 inhibitors.

This compound belongs to the N-acyl aminobenzoic acid class. While direct experimental data is lacking, we can infer its potential based on the following structural characteristics:

  • Benzoic Acid Moiety: The presence of the carboxylic acid group is a critical feature for binding to the AKR1C3 active site, likely forming key interactions with catalytic residues.

  • Amide Linker: The amide bond provides a rigid connection between the benzoic acid and the cyclopropylcarbonyl group, which can influence the compound's conformation and binding affinity.

  • Cyclopropyl Group: This small, rigid ring system can explore specific hydrophobic pockets within the active site, potentially contributing to both potency and selectivity. The conformational constraint imposed by the cyclopropyl ring can be advantageous for fitting into a well-defined binding site.

Based on the SAR of related aminobenzoic acid derivatives, it is plausible that this compound could exhibit inhibitory activity against AKR1C3. However, without experimental validation, its potency and selectivity remain speculative.

Experimental Protocols for Evaluating AKR1C3 Inhibition

The following is a generalized, step-by-step methodology for assessing the inhibitory activity of a compound against AKR1C3.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.

Workflow:

Start Start: Prepare Reagents Recombinant_AKR1C3 Recombinant Human AKR1C3 Enzyme Start->Recombinant_AKR1C3 Buffer Assay Buffer (e.g., Potassium Phosphate) Start->Buffer Cofactor Cofactor (NADPH) Start->Cofactor Substrate Substrate (e.g., S-tetralol or a fluorescent probe) Start->Substrate Test_Compound Test Compound (e.g., this compound) Start->Test_Compound Incubation Incubate Enzyme, Buffer, Cofactor, and Test Compound Recombinant_AKR1C3->Incubation Buffer->Incubation Cofactor->Incubation Initiate_Reaction Initiate Reaction by Adding Substrate Substrate->Initiate_Reaction Test_Compound->Incubation Incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., decrease in NADPH absorbance at 340 nm or increase in fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Value Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro AKR1C3 enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 enzyme in a suitable buffer.

    • Prepare a working solution of the cofactor NADPH.

    • Prepare a stock solution of the substrate (e.g., S-tetralol).

    • Prepare serial dilutions of the test compound and known inhibitors (positive controls).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and NADPH to each well.

    • Add the test compound or control inhibitor to the respective wells.

    • Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).

  • Reaction Initiation and Monitoring:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 340 nm (for NADPH consumption) or fluorescence at the appropriate wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The landscape of AKR1C3 inhibitors is diverse, with compounds ranging from repurposed NSAIDs to highly selective novel chemical entities. While established inhibitors like Indomethacin and Flufenamic acid have been instrumental in validating AKR1C3 as a therapeutic target, their off-target effects have driven the search for more selective agents like ASP9521.

References

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 Inhibitors: A Patent Review.
  • Liu, C., et al. (2015). Overexpression of AKR1C3 promotes resistance to enzalutamide in prostate cancer. Molecular Cancer Therapeutics, 14(8), 1935-1945. [Link]
  • Liedtke, A. J., et al. (2013). Development of potent and selective indomethacin analogues for the inhibition of AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase) in castrate-resistant prostate cancer. Journal of Medicinal Chemistry, 56(6), 2429-2446. [Link]
  • Byrns, M. C., & Penning, T. M. (2009). Crystal structures of three classes of non-steroidal anti-inflammatory drugs in complex with aldo-keto reductase 1C3. PloS one, 7(8), e43965. [Link]
  • Adeniji, A. O., et al. (2012). Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure activity relationships. Journal of Medicinal Chemistry, 55(5), 2311-2323. [Link]
  • Brozic, P., et al. (2013). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. Journal of computer-aided molecular design, 27(11), 965-976. [Link]
  • Sun, Z. Q., et al. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]
  • Pippione, A. C., et al. (2018). Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. European journal of medicinal chemistry, 150, 866-880. [Link]
  • Qiu, Y., et al. (2020). AI based discovery of a new AKR1C3 inhibitor for anticancer applications. Journal of Medicinal Chemistry, 63(20), 11985-11997. [Link]
  • Byrns, M. C., et al. (2012). Crystal structures of three classes of non-steroidal anti-inflammatory drugs in complex with aldo-keto reductase 1C3. PLoS One, 7(8), e43965. [Link]
  • Kikuchi, A., et al. (2013). ASP9521, a novel, selective, orally bioavailable AKR1C3 (type 5, 17ß-hydroxysteroid dehydrogenase) inhibitor: In vitro and in vivo characterization. Journal of Clinical Oncology, 31(15_suppl), 5051-5051. [Link]
  • Endo, S., et al. (2012). A novel selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), ASP9521, shows potent antitumor activity in castration-resistant prostate cancer. Molecular Cancer Therapeutics, 11(11), 2419-2428. [Link]

Sources

A Comparative Analysis of 4-[(Cyclopropylcarbonyl)amino]benzoic Acid and Structurally Related Molecules in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-[(Cyclopropylcarbonyl)amino]benzoic acid (CPABA), a key molecular scaffold, against structurally and functionally related compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the subtle yet critical molecular modifications that influence biological activity, focusing on the structure-activity relationships (SAR) pertinent to histone deacetylase (HDAC) inhibition.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to engage in key hydrogen bonding interactions and serve as a stable linker between different pharmacophoric elements. This compound (CPABA) exemplifies this scaffold, representing a foundational structure from which more complex and potent molecules are often derived. While frequently utilized as a synthetic intermediate, understanding the intrinsic properties of CPABA and its simple analogs is crucial for the rational design of novel therapeutics.

This guide will dissect the structural and functional characteristics of CPABA by comparing it with three distinct molecules:

  • 4-Aminobenzoic acid (PABA): To establish a baseline by removing the acyl group.

  • 4-(Benzoylamino)benzoic acid: To evaluate the impact of replacing the compact cyclopropyl group with a larger, aromatic phenyl ring.

  • Entinostat (MS-275): A clinically advanced, selective HDAC inhibitor, to contrast the simple scaffold with a highly optimized drug molecule.[1][2]

This comparative approach will illuminate the roles of specific functional groups in modulating physicochemical properties and biological activity, particularly in the context of HDAC inhibition.

Structural and Physicochemical Comparison

The fundamental differences in the chemical structures of the selected molecules dictate their physicochemical properties, which in turn influence their pharmacokinetic profiles and biological activities.

Compound Structure Molecular Weight ( g/mol ) Key Features
4-Aminobenzoic acid (PABA) PABA Structure137.14Simplest structure; an amino group and a carboxylic acid on a benzene ring.[3]
This compound (CPABA) CPABA Structure205.21Features a compact, rigid, and non-planar cyclopropyl group attached via an amide linkage.
4-(Benzoylamino)benzoic acid Benzoylamino Structure241.24Replaces the cyclopropyl group with a larger, planar, and aromatic phenyl ring.[4]
Entinostat (MS-275) Entinostat Structure376.41A more complex benzamide derivative with an extended cap group designed for potent and selective HDAC inhibition.[5]

Data sourced from PubChem and other chemical databases.

The progression from PABA to CPABA and then to 4-(benzoylamino)benzoic acid illustrates a systematic modification of the acylamino side chain. The cyclopropyl group in CPABA is noteworthy for its unique conformational rigidity and electronic properties, which can favorably influence binding interactions and metabolic stability compared to simple alkyl or aryl groups. Entinostat represents the culmination of extensive medicinal chemistry efforts, incorporating a 2-aminophenyl "cap" group and a pyridine-containing linker to achieve high-affinity binding to the active site of Class I HDAC enzymes.[6][7]

Comparative Biological Activity

The primary biological target for benzamide derivatives like Entinostat is the family of histone deacetylase (HDAC) enzymes.[2] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Inhibiting HDACs can reactivate tumor suppressor genes, making them a key target in oncology.[2][8]

Structure-Activity Relationship in HDAC Inhibition

The canonical pharmacophore for benzamide HDAC inhibitors consists of three parts:

  • Zinc-Binding Group (ZBG): A functional group that coordinates with the zinc ion in the HDAC active site. For Entinostat, the ortho-amino group of the aniline ring serves this function.[9]

  • Linker: A chain connecting the ZBG to the cap group, which occupies the enzyme's tubular pocket.

  • Cap Group: A larger, often aromatic or hydrophobic moiety that interacts with residues at the surface of the enzyme's active site, providing potency and selectivity.[6]

SAR_Pharmacophore

PABA lacks the necessary structural features for significant HDAC inhibition. CPABA and 4-(benzoylamino)benzoic acid possess a rudimentary linker and cap group, and while they may exhibit weak, non-specific inhibitory activity, they lack a potent ZBG.[10][11] Entinostat, by contrast, integrates all three pharmacophoric elements in an optimal spatial arrangement, leading to potent and selective inhibition of Class I HDACs.[1][12]

Quantitative Comparison of HDAC Inhibition

The following table summarizes the inhibitory activity of Entinostat against key Class I HDAC isoforms. Data for PABA, CPABA, and 4-(benzoylamino)benzoic acid is generally not available in the literature as they are not considered potent inhibitors; they serve here as structural, not functional, comparators.

Compound HDAC1 IC₅₀ (µM) HDAC2 IC₅₀ (µM) HDAC3 IC₅₀ (µM)
Entinostat (MS-275) 0.51[1][12]Data varies, potent1.7[1][12]
CPABA & Analogs Not reported; expected to be very weak or inactive.Not reported.Not reported.

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The data clearly shows that Entinostat is a potent inhibitor of HDAC1 and HDAC3, with activity in the sub-micromolar to low micromolar range.[1][12] This potency is the direct result of optimizing the benzamide scaffold to perfectly fit the enzyme's active site.[6][13]

Experimental Protocols: In Vitro HDAC Inhibition Assay

To provide practical context, this section details a standard protocol for determining the IC₅₀ of a test compound against a purified HDAC enzyme. This type of assay is fundamental in the early stages of drug discovery.

Objective: To measure the dose-dependent inhibition of a purified human HDAC enzyme by a test compound and determine its IC₅₀ value.

Principle: This is a fluorometric assay. A substrate consisting of an acetylated lysine side chain linked to a fluorescent reporter is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme (trypsin) to cleave the deacetylated substrate, releasing the fluorophore. The fluorescence intensity is directly proportional to HDAC activity.[14][15]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

// Workflow steps start [label="Start: Prepare Reagents\n(Enzyme, Substrate, Inhibitor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dispense [label="Dispense HDAC Enzyme\ninto 384-well plate"]; add_inhibitor [label="Add Test Compound\n(serial dilutions)"]; incubate1 [label="Pre-incubate Enzyme\nand Inhibitor"]; add_substrate [label="Initiate Reaction:\nAdd Fluorogenic Substrate"]; incubate2 [label="Incubate at 37°C\n(e.g., 60 minutes)"]; add_developer [label="Stop Reaction & Develop Signal:\nAdd Developer (Trypsin + TSA*)"]; incubate3 [label="Incubate at RT\n(e.g., 20 minutes)"]; read_plate [label="Read Fluorescence\n(Ex: 355nm, Em: 460nm)"]; analyze [label="Analyze Data:\nPlot % Inhibition vs. [Compound]\nCalculate IC₅₀", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> dispense; dispense -> add_inhibitor; add_inhibitor -> incubate1; incubate1 -> add_substrate; add_substrate -> incubate2; incubate2 -> add_developer; add_developer -> incubate3; incubate3 -> read_plate; read_plate -> analyze; analyze -> end;

// Annotations {rank=same; incubate2; developer_note [label="*TSA (Trichostatin A) is a potent HDAC inhibitor\nadded to stop the HDAC reaction completely.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]} add_developer -> developer_note [style=dashed, arrowhead=none]; } caption: "Workflow for a fluorometric HDAC inhibition assay."

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Entinostat) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a separate plate.

  • Enzyme Preparation: Dilute the purified recombinant human HDAC enzyme (e.g., HDAC1) to the working concentration in assay buffer. The choice of enzyme concentration is critical; it should be low enough to ensure the reaction remains in the linear range for the duration of the assay.

  • Assay Plate Setup: Add the diluted enzyme solution to all wells of a 384-well black microplate.[14]

  • Inhibitor Addition: Transfer a small volume (e.g., 50 nL) of the compound dilutions from the serial dilution plate to the assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This time may need optimization based on the specific enzyme's activity.

  • Signal Development: Add the developer solution, which contains trypsin and a potent HDAC inhibitor like Trichostatin A (TSA), to all wells.[16] The TSA immediately stops the HDAC reaction, ensuring the signal is stable. The trypsin then cleaves the deacetylated substrate.

  • Final Incubation: Incubate at room temperature for 20 minutes to allow the fluorescent signal to fully develop.

  • Data Acquisition: Read the plate using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[14]

  • Data Analysis: Convert the raw fluorescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This comparative analysis demonstrates the evolution of a simple chemical scaffold, this compound, into a potent and selective drug candidate like Entinostat. The key takeaways for drug development professionals are:

  • Scaffold Hopping and SAR: Replacing the cyclopropyl group of CPABA with a phenyl group (as in 4-(benzoylamino)benzoic acid) or removing the acyl group entirely (PABA) drastically alters molecular properties. The rigid, three-dimensional nature of the cyclopropyl group is often a desirable feature in drug design for optimizing binding and metabolic stability.

  • The Importance of the Pharmacophore: The dramatic increase in potency from the simple scaffolds to Entinostat underscores the necessity of a well-defined pharmacophore. The presence of a potent Zinc-Binding Group is non-negotiable for high-affinity HDAC inhibition.[6][17]

  • Rational Drug Design: Entinostat is a product of rational design, where each component of the molecule is optimized to fulfill a specific role in binding to the target enzyme. The journey from a simple fragment like CPABA to a clinical candidate highlights the power of iterative design, synthesis, and testing.

Future research in this area will likely focus on developing next-generation HDAC inhibitors with improved isoform selectivity and better pharmacokinetic profiles. The foundational principles of SAR, elucidated through the comparison of simple molecules like CPABA with complex drugs, will remain an indispensable guide in these efforts.

References

  • Wikipedia. (2023). 4-Aminobenzoic acid.
  • Oreate AI. (2023). Pharmacological Properties and Clinical Application Research Progress of Entinostat.
  • Al-Nakkash, M. A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Patsnap Synapse. (2024). What is Entinostat used for?.
  • ResearchGate. (2023). New Biological Properties of p-Aminobenzoic Acid.
  • Al-Osta, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicine.
  • BPS Bioscience. (n.d.). MS-275 (Entinostat) HDAC1, HDAC3.
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • PubMed. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • ResearchGate. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed. (2010). [Structure-activity relationships of histone deacetylase inhibitors].
  • Thomas, D. G., et al. (2012). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC.
  • Wagner, F. F., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. PMC.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. PMC.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • PubChem. (n.d.). Entinostat.
  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid.
  • Strand, M., et al. (2012). 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. American Society for Microbiology.
  • Knipstein, J., et al. (2016). Entinostat: a promising treatment option for patients with advanced breast cancer. PMC.
  • PubMed. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2.
  • Subramaniam, D., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
  • ResearchGate. (2023). Representation of Entinostat's binding mode in the active site of HDAC enzyme.
  • PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • Kim, H. J., et al. (2021). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. PMC.
  • Open Exploration Publishing. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders.
  • ResearchGate. (2012). (PDF) 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2.
  • ResearchGate. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication.
  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed. (2018). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status.
  • PubMed. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery.
  • ResearchGate. (2020). Pharmacophoric feature and structure of the approved HDAC inhibitors.
  • Wiley Online Library. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • PubMed. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.

Sources

A Researcher's Guide to Validating the Biological Effects of 4-[(Cyclopropylcarbonyl)amino]benzoic acid: An In-Depth Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of epigenetic modulators, rigorous validation of a compound's biological effects is paramount. This guide provides a comprehensive overview of methodologies for validating the activity of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a potent histone deacetylase (HDAC) inhibitor. By delving into the causality behind experimental choices and presenting comparative data, this document aims to equip scientists with the necessary tools to design robust validation strategies.

The Central Role of HDAC Inhibition in Modern Therapeutics

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] In various diseases, particularly cancer, aberrant HDAC activity is common, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1][2][4]

HDAC inhibitors, such as this compound, represent a promising class of therapeutic agents that counteract this effect.[1] By inhibiting HDACs, these compounds can restore normal patterns of gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][5] Several HDAC inhibitors, including Vorinostat and Romidepsin, have received FDA approval for the treatment of certain cancers, underscoring the clinical relevance of this drug class.[1][4][5]

This guide will explore the primary methodologies for validating the biological effects of this compound, comparing them with established HDAC inhibitors to provide a comprehensive performance benchmark.

I. In Vitro Validation: Direct Measurement of Enzymatic Activity

The foundational step in validating any enzyme inhibitor is to demonstrate its direct effect on the target enzyme's activity. In vitro assays provide a controlled environment to quantify the inhibitory potential of this compound against specific HDAC isoforms.

A. Fluorescence-Based HDAC Activity Assays

These assays are widely used due to their sensitivity and adaptability to high-throughput screening.[3][6][7][8]

Principle: A synthetic peptide substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. Upon deacetylation by the HDAC, a developer solution containing a protease cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence is directly proportional to the HDAC activity.[8]

Experimental Protocol: Fluorogenic HDAC Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to various concentrations in the assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control and a DMSO-only vehicle control.

    • Prepare the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 6) in assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the diluted compounds or controls to the wells of a black, flat-bottom 96-well plate.

    • Add 25 µL of the prepared HDAC enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex=485 nm; λem=528 nm).[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Luminescence-Based HDAC Activity Assays (HDAC-Glo™)

These assays offer high sensitivity and a broad dynamic range, making them suitable for detailed kinetic studies and screening.[2][9][10]

Principle: A luminogenic pro-substrate is deacetylated by the HDAC enzyme. A developer reagent containing a protease then cleaves the deacetylated substrate, releasing aminoluciferin. In the presence of luciferase and ATP, aminoluciferin is converted to a luminescent signal that is proportional to HDAC activity.[10]

Experimental Protocol: HDAC-Glo™ I/II Assay

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and control compounds in the appropriate buffer.

    • Reconstitute the HDAC-Glo™ I/II substrate and enzyme according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compounds or controls to the wells of a white, opaque 384-well plate.

    • Add 5 µL of the HDAC enzyme/substrate mix to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 10 µL of the HDAC-Glo™ I/II Developer Reagent to each well.

    • Incubate for an additional 15-20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value as described for the fluorescence-based assay.

Comparative Analysis of In Vitro Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Throughput
Fluorescence-Based Enzymatic release of a fluorophoreHigh sensitivity, widely available reagents, cost-effectivePotential for interference from fluorescent compoundsHigh (96, 384-well)
Luminescence-Based Enzymatic release of a luciferase substrateVery high sensitivity, broad dynamic range, low backgroundHigher cost, potential for interference from compounds affecting luciferaseHigh (384, 1536-well)
Colorimetric Enzymatic generation of a colored productSimple, uses standard spectrophotometersLower sensitivity compared to fluorescence and luminescenceMedium (96-well)

II. Cell-Based Validation: Assessing Biological Effects in a Cellular Context

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for determining a compound's activity in a more physiologically relevant environment. These assays assess the ability of this compound to penetrate cell membranes, engage with its intracellular target, and elicit a downstream biological response.

A. Western Blot Analysis of Histone Acetylation

A hallmark of HDAC inhibitor activity is an increase in the global acetylation of histones. Western blotting provides a semi-quantitative method to visualize this effect.[11]

Principle: Cells are treated with the HDAC inhibitor, and then the total protein is extracted. Histones are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., acetyl-Histone H3, acetyl-Histone H4).

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and a positive control (e.g., SAHA) for a defined period (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin or anti-total H3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone signal to the loading control signal.

    • Compare the levels of acetylated histones in treated samples to the vehicle control.

B. Cell Viability and Proliferation Assays

A key therapeutic outcome of HDAC inhibition in cancer is the reduction of cell viability and proliferation.

Principle: Various assays can be used to measure cell viability. For example, MTT or MTS assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Crystal violet assays stain the DNA of adherent cells, providing a measure of cell number.

Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound and a known cytotoxic agent as a positive control.

  • Assay Procedure:

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Diagram: Experimental Workflow for Cellular Validation

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cluster_3 Results start Seed Cancer Cells treat Treat with this compound & Controls start->treat wb Western Blot for Acetylated Histones treat->wb via Cell Viability Assay (e.g., MTS) treat->via ana_wb Densitometry & Normalization wb->ana_wb ana_via Calculate % Viability & IC50 via->ana_via res_wb Increased Histone Acetylation ana_wb->res_wb res_via Decreased Cell Viability ana_via->res_via

Caption: Workflow for cellular validation of HDAC inhibitors.

III. In Vivo Validation: Efficacy in Preclinical Models

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. In vivo studies in animal models are essential for evaluating the anti-tumor activity and pharmacokinetic properties of this compound.

A. Xenograft Mouse Models of Cancer

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC inhibitor, and tumor growth is monitored over time. This model assesses the compound's ability to inhibit tumor growth in a complex biological system.

Experimental Protocol: Xenograft Tumor Growth Study

  • Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control drug).

    • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

B. Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to assess the pharmacodynamics and target engagement of a drug in vivo.[12][13]

Principle: A radiolabeled tracer that binds to HDACs is administered to the animal. PET imaging then measures the distribution and concentration of the tracer in different tissues. By administering the unlabeled drug (this compound) prior to the tracer, one can measure the displacement of the tracer, which indicates that the drug is binding to the target HDACs in those tissues.[14][15]

Diagram: HDAC Signaling Pathway and Inhibition

G cluster_0 Normal Gene Expression cluster_1 Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histone (Open Chromatin) HAT->Histone_Ac Acetylation HDAC Histone Deacetylase (HDAC) Histone_DeAc Deacetylated Histone (Closed Chromatin) HDAC->Histone_DeAc Deacetylation Histone_Ac->HDAC Gene_On Gene Transcription (e.g., Tumor Suppressors) Histone_Ac->Gene_On Histone_DeAc->HAT Gene_Off Gene Silencing Histone_DeAc->Gene_Off HDACi This compound HDACi->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors.

IV. Comparative Performance with Alternative HDAC Inhibitors

To contextualize the potency of this compound, it is essential to compare its performance against well-characterized HDAC inhibitors.

CompoundClassFDA ApprovedTypical In Vitro IC50 (HDAC1)Key Features
This compound Pan-HDAC (putative)NoTo be determinedNovel chemical scaffold
Vorinostat (SAHA) Pan-HDACYes~50 nMBroad-spectrum activity, well-characterized
Romidepsin (FK228) Class I selectiveYes~5 nMPotent, cyclic peptide structure
Entinostat (MS-275) Class I selectiveNo (in trials)~200 nMBenzamide structure, orally bioavailable
Pracinostat (SB939) Pan-HDACNo (in trials)~40 nMHydroxamate-based, clinical trial data available[5]

Conclusion

The validation of the biological effects of this compound requires a multi-faceted approach, progressing from direct enzymatic inhibition to cellular activity and finally to in vivo efficacy. By employing a combination of fluorescence/luminescence-based in vitro assays, cell-based assays measuring histone acetylation and viability, and preclinical xenograft models, researchers can build a comprehensive profile of this novel HDAC inhibitor. Comparing its performance to established drugs like Vorinostat and Romidepsin will be crucial in determining its therapeutic potential and positioning it within the landscape of epigenetic modulators. This rigorous, step-wise validation process is fundamental to advancing promising new chemical entities from the laboratory to the clinic.

References

  • Sana, S., & Li, Y. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Marine drugs, 13(6), 3299–3331. [Link]
  • Biel, M., & Wascholowski, V. (2012). Nonradioactive in vitro assays for histone deacetylases. Methods in molecular biology (Clifton, N.J.), 809, 427–440. [Link]
  • National Cancer Institute. (n.d.). Clinical Trials Using Histone Deacetylase Inhibitor.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Prince, H. M., & Dickinson, M. (2009). Clinical Studies of Histone Deacetylase Inhibitors. Clinical Cancer Research, 15(12), 3958–3964. [Link]
  • Mai, A., & Rotili, D. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 74(11), 856-865. [Link]
  • Ma, H., et al. (2017). Identification of HDAC Inhibitors Using a Cell-based HDAC I/II Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 69-79. [Link]
  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay.
  • CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays.
  • Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59. [Link]
  • Becher, O. J., & Garcia, B. A. (2015). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in molecular biology (Clifton, N.J.), 1238, 339–351. [Link]
  • Biocompare. (n.d.). HDAC Assay Kits.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Ma, H., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of biomolecular screening, 22(1), 69–79. [Link]
  • Szewczyk, M. (2019). HDAC11 cellular assay validation with catalytic mutants and inhibitors. Zenodo. [Link]
  • Ma, H., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. [Link]
  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green).
  • Wang, C., et al. (2020). Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer's Disease. International journal of molecular sciences, 21(23), 9086. [Link]
  • Wey, H. Y., et al. (2016). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Journal of medicinal chemistry, 59(17), 8048–8060. [Link]
  • Schroeder, F. A., et al. (2017). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS chemical neuroscience, 8(5), 1049–1058. [Link]
  • Wey, H. Y., et al. (2016). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Journal of Medicinal Chemistry, 59(17), 8048-8060. [Link]
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules (Basel, Switzerland), 28(13), 5122. [Link]
  • Twyman-Saint Victor, C. (2020, December 3). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses [Video]. YouTube. [Link]
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & medicinal chemistry letters, 20(12), 3760–3763. [Link]
  • OUCI. (n.d.). Useful methods to study epigenetic marks: DNA methylation, histone modifications, chromatin structure, and noncoding RNAs.
  • Song, L., et al. (2018). Approaches for the study of epigenetic modifications in the inner ear and related tissues. Hearing research, 368, 3-12. [Link]
  • Colucci, J., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of medicinal chemistry, 53(5), 2227–2238. [Link]
  • Li, Y., & Tollefsbol, T. O. (2016). Modern Epigenetics Methods in Biological Research. Methods in molecular biology (Clifton, N.J.), 1419, 1–17. [Link]
  • Wang, Y., et al. (2022). Development and validation of epigenetic modification-related signals for the diagnosis and prognosis of colorectal cancer. Hereditas, 159(1), 32. [Link]
  • Cruz-Morales, P., et al. (2024). Synthetic Biology Strategies for Activating Cryptic BGCs in Streptomyces: Engineering Native and Synthetic Promoters for Antibiotic Discovery. ACS Omega. [Link]
  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Jampilek, J., & Kralova, K. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • Jampilek, J., & Kralova, K. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

Sources

Navigating the Structure-Activity Landscape of 4-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Comparative Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4-aminobenzoic acid scaffold is a cornerstone for the development of novel therapeutics. Its synthetic tractability and privileged structural role in interacting with various biological targets make it a recurring motif in drug discovery. This guide delves into the structure-activity relationships (SAR) of a specific derivative, 4-[(Cyclopropylcarbonyl)amino]benzoic acid, by drawing comparative insights from structurally related analogs. While comprehensive SAR studies on this exact molecule are not extensively documented, by analyzing the effects of analogous structural modifications on different biological targets, we can construct a predictive framework to guide future drug design efforts.

The core structure of this compound combines three key pharmacophoric elements: a para-substituted benzoic acid, an amide linker, and a cyclopropyl ring. Understanding the contribution of each component is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Foundational Scaffold: 4-Aminobenzoic Acid

The 4-aminobenzoic acid (PABA) core is a well-established building block in medicinal chemistry.[1] The para-substitution pattern is crucial, with the amino and carboxylic acid groups often serving as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the target's binding site.[1][2] Modifications at these positions, or on the phenyl ring itself, can dramatically alter biological activity.[1]

Dissecting the Structure-Activity Relationship: A Component-wise Analysis

To construct a predictive SAR model for this compound, we will analyze each of its three core components in the context of published data on analogous compounds.

The Cyclopropyl Moiety: A Key Potency Enhancer

The introduction of a cyclopropyl group is a widely employed strategy in drug design to enhance potency and metabolic stability.[1] This small, rigid ring system can impart conformational constraint, leading to a more favorable orientation for binding to the target protein.[1]

  • In Kinase Inhibition: In studies on VEGFR-2 kinase inhibitors, the presence of a cyclopropyl group is often associated with a significant increase in potency.[1][3] For instance, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][4][5]triazine scaffold led to the discovery of low nanomolar inhibitors of VEGFR-2.[3] This suggests that the compact and rigid nature of the cyclopropyl ring can be highly beneficial for fitting into the ATP-binding pocket of kinases.

  • In Receptor Antagonism: In the development of CCR5 antagonists, the replacement of larger cycloalkyl groups with a cyclopropyl analog resulted in a decrease in potency in a fusion assay, indicating that while often beneficial, the optimal ring size is target-dependent.[4]

The Amide Linker: A Versatile Interaction Hub

The amide bond in this compound provides a critical point of interaction and structural rigidity. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor.

  • Orientation and Substitution: The orientation of the amide bond and substitutions on the nitrogen atom are critical. In a series of benzoylaminobenzoic acid derivatives designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), quantitative structure-activity relationship (QSAR) studies revealed that the presence of heteroatoms at this position decreases inhibitory activity.[6]

The Benzoic Acid Moiety: The Anchor and Solubility Modulator

The carboxylic acid group of the benzoic acid ring is a key feature, often involved in crucial interactions with basic residues like arginine or lysine in the target's active site. It also significantly influences the compound's physicochemical properties, such as solubility.

  • Esterification and Amidation: The carboxylic acid can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.[1] However, this often comes at the cost of reduced potency if the free carboxylate is essential for target binding.

  • Ring Substitution: Substitution on the benzoic acid ring can further modulate activity. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity and led to enhanced antiproliferative activities.[7]

Comparative Data of Structurally Related Analogs

To provide a clearer perspective, the following table summarizes the biological activities of various compounds featuring the key structural motifs of this compound.

Compound/Analog ClassTargetKey Structural FeaturesActivity (IC50/Ki)Reference
Pyrrolotriazine DerivativesVEGFR-2 KinaseCyclopropylcarbamoylphenylamino groupLow nanomolar[3]
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-reductase type 2Phenylaminocarbonylbenzoyl moiety0.82 µM[8]
4-[1-[([1-[4-(Trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acidEP4 ReceptorCyclopropyl]benzoic acidPotent antagonist[5]
Benzoylaminobenzoic acid derivativesFabHBenzoylaminobenzoic acid coreVaries with substitution[6]
4-(Thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2Substituted benzoic acid0.014-0.017 µM[7]

Experimental Protocols for SAR Elucidation

The determination of structure-activity relationships for this class of compounds relies on a variety of robust experimental assays.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay is crucial for identifying compounds that can inhibit the activity of VEGFR-2, a key target in angiogenesis.

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, including this compound and its analogs, are serially diluted and incubated with the VEGFR-2 enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence polarization, or an antibody-based ELISA that detects the phosphorylated peptide.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1]

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Visualizing SAR Principles and Workflows

SAR_Principles cluster_0 This compound cluster_1 Structural Modifications cluster_2 Predicted Effects on Activity Core Core Scaffold Cyclopropyl Cyclopropyl Moiety Core->Cyclopropyl Amide Amide Linker Core->Amide Benzoic_Acid Benzoic Acid Core->Benzoic_Acid Potency Potency Cyclopropyl->Potency Enhances Amide->Potency Modulates Selectivity Selectivity Amide->Selectivity Influences Benzoic_Acid->Potency Anchors PK Pharmacokinetics Benzoic_Acid->PK Affects Solubility

Caption: Key SAR components of this compound.

Experimental_Workflow start Compound Synthesis biochem_assay Biochemical Assays (e.g., Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assays (e.g., Antiproliferative) start->cell_assay sar_analysis SAR Analysis & Iteration biochem_assay->sar_analysis cell_assay->sar_analysis adme_tox ADME/Tox Profiling lead_opt Lead Optimization adme_tox->lead_opt sar_analysis->start Iterate Design sar_analysis->adme_tox Promising Hits

Caption: General workflow for SAR-guided drug discovery.

Conclusion and Future Directions

The analysis of structurally related compounds provides a strong foundation for predicting the SAR of this compound and guiding the design of novel derivatives. The cyclopropyl group is anticipated to enhance potency, the amide linker offers opportunities for modulating selectivity through varied substitutions, and the benzoic acid moiety serves as a critical anchor and a point for tuning physicochemical properties.

Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs. By systematically modifying each of the three key components and evaluating their effects on a panel of biological targets, a comprehensive and predictive SAR model can be established. This will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766)
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. [Link]
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • Synthetic routes of p-aminobenzoic acid derivatives having....
  • Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity rel
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]

Sources

A Researcher's Guide to 4-[(Cyclopropylcarbonyl)amino]benzoic Acid and its Analogs as EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the fields of inflammation, pain management, and immuno-oncology, the prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a critical therapeutic target.[1] By blocking the signaling cascade initiated by PGE2, EP4 antagonists can modulate immune responses and mitigate inflammatory processes.[1] Within the diverse chemical space of EP4 antagonists, the 4-aminobenzoic acid scaffold has proven to be a robust pharmacophore. This guide provides a comprehensive comparison of 4-[(Cyclopropylcarbonyl)amino]benzoic acid and its chemical analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

The Central Role of the 4-Acylaminobenzoic Acid Moiety

The 4-aminobenzoic acid backbone is a cornerstone in the design of numerous EP4 antagonists. The carboxylic acid and the amide linkage are crucial for establishing key interactions within the binding pocket of the EP4 receptor. Molecular docking studies of various complex antagonists reveal that the carboxylic acid group often forms hydrogen bonds with critical residues such as Arg316 and Thr168 of the EP4 receptor.[1] The amide carbonyl also participates in hydrogen bonding, further anchoring the molecule in the active site.[1] The lipophilic acyl group, in turn, occupies a hydrophobic pocket, and its size and conformation significantly influence the compound's potency and selectivity.

Comparative Analysis of Acyl Group Modifications

While specific experimental data for the parent compound, this compound, is not extensively available in publicly accessible literature, we can infer its potential activity and compare it with its analogs based on established SAR principles from more complex EP4 antagonists. The cyclopropyl group, a small, rigid carbocycle, is a common feature in medicinal chemistry known to enhance potency and metabolic stability.

This guide focuses on a comparative analysis of analogs where the cyclopropyl group is systematically modified. The following table outlines the parent compound and a selection of its logical analogs, with a qualitative prediction of their potential EP4 antagonistic activity.

Compound IDAcyl GroupRationale for ComparisonPredicted Relative Potency
1 (Parent) CyclopropylcarbonylThe cyclopropyl group offers a good balance of lipophilicity and conformational rigidity, likely providing a solid baseline potency.Moderate to High
2 AcetylThe smallest acyl group, serving as a baseline for understanding the impact of steric bulk.Low to Moderate
3 IsobutyrylA branched alkyl group that increases steric bulk compared to the cyclopropyl group.Moderate
4 CyclobutylcarbonylA slightly larger and more flexible cycloalkyl group than cyclopropyl, exploring the optimal ring size for the hydrophobic pocket.Moderate to High
5 CyclopentylcarbonylA larger cycloalkyl group that may provide more extensive hydrophobic interactions but could also introduce steric hindrance.Moderate
6 PhenylcarbonylAn aromatic acyl group that introduces electronic and steric properties distinct from the aliphatic analogs.Variable (dependent on substitution)

The rationale behind this comparison is to probe the steric and electronic requirements of the hydrophobic pocket of the EP4 receptor. It is hypothesized that an optimal size and shape of the acyl group are necessary for maximal receptor occupancy and antagonistic activity.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications and their anticipated impact on EP4 receptor antagonism.

SAR_EP4_Antagonists cluster_core Core Scaffold cluster_modifications Acyl Group Modifications (R) Core 4-Aminobenzoic Acid Moiety Cyclopropyl Cyclopropyl (Parent) Core->Cyclopropyl Baseline Potency SmallAlkyl Small Alkyl (e.g., Acetyl) Core->SmallAlkyl Reduced Potency (Insufficient Hydrophobic Interaction) BranchedAlkyl Branched Alkyl (e.g., Isobutyryl) Core->BranchedAlkyl Potentially Altered Potency (Steric Effects) LargerCycloalkyl Larger Cycloalkyl (e.g., Cyclobutyl, Cyclopentyl) Core->LargerCycloalkyl Potentially Increased or Decreased Potency (Size/Flexibility Trade-off)

Caption: Structure-Activity Relationship (SAR) of Acyl Group Modifications.

Experimental Protocols for Comparative Evaluation

To empirically determine the EP4 antagonistic activity of this compound and its analogs, a series of well-established in vitro assays are recommended. The following protocols provide a detailed methodology for a receptor binding assay and a functional assay.

EP4 Receptor Binding Assay

This assay quantifies the affinity of the test compounds for the human EP4 receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Membranes from HEK293 cells overexpressing hEP4 B Incubate Membranes with [3H]-PGE2 (Radioligand) A->B C Add Test Compound (or Vehicle/PGE2 for controls) B->C D Incubate at Room Temperature C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Calculate Ki values F->G

Caption: Workflow for EP4 Receptor Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably transfected with the human EP4 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • HEK293-hEP4 cell membranes (5-10 µg protein per well).

    • [3H]-PGE2 (radiolabeled ligand) at a concentration near its Kd (e.g., 0.3 nM).

    • Varying concentrations of the test compound (e.g., from 10 pM to 100 µM).

    • For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of the test compounds to inhibit PGE2-stimulated cyclic AMP (cAMP) production, providing a measure of their functional antagonism.

Workflow Diagram:

cAMP_Assay_Workflow A Seed HEK293-hEP4 cells in a 96-well plate B Pre-incubate cells with Test Compound A->B C Stimulate cells with PGE2 (at EC80 concentration) B->C D Incubate at 37°C C->D E Lyse cells and measure intracellular cAMP levels D->E F Use a competitive immunoassay (e.g., HTRF, ELISA) E->F G Calculate IC50 values F->G

Caption: Workflow for cAMP Functional Assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media and seed them into 96-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add PGE2 at a concentration that elicits approximately 80% of its maximal response (EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for a further 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of the PGE2-stimulated cAMP response against the concentration of the test compound to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel EP4 receptor antagonists. Through systematic modification of the acyl group, researchers can explore the structure-activity relationships and optimize the potency and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the comparative evaluation of such analogs, facilitating the identification of lead candidates for further development in the treatment of inflammatory diseases and cancer.

References

  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.
  • Gelin, C. F., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238.
  • Kakarla, R., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 823-830.
  • Murase, A., et al. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sciences, 82(5-6), 226-232.
  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.
  • Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-2054.
  • Patents Google. (n.d.). Benzoic acid derivatives as eif4e inhibitors.
  • Whats Up Dude. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. In the synthesis and application of novel chemical entities, even minor variations in starting materials, reaction conditions, or analytical methods can lead to significant discrepancies, hindering the advancement of research and development. This guide provides an in-depth technical comparison and detailed protocols to ensure the reproducibility of experiments involving 4-[(Cyclopropylcarbonyl)amino]benzoic acid , a versatile building block in medicinal chemistry. We will delve into the critical aspects of its synthesis, characterization, and handling, comparing it with alternative scaffolds to provide a comprehensive framework for robust and reliable experimentation.

The Significance of the Cyclopropyl Moiety in Drug Discovery

The 4-aminobenzoic acid (PABA) scaffold is a well-established starting point in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] The introduction of a cyclopropyl group, as seen in this compound, is a strategic design choice aimed at enhancing the pharmacological properties of the parent molecule. The small, rigid cyclopropane ring can improve metabolic stability, increase binding affinity to biological targets, and modulate the overall selectivity of a compound.[2] This guide will explore how to harness these benefits while maintaining experimental consistency.

Critical Quality Attributes and Control Strategies

To ensure batch-to-batch consistency and the reproducibility of downstream experiments, a thorough understanding and control of the critical quality attributes (CQAs) of this compound are essential.

Critical Quality AttributeAnalytical MethodAcceptance CriteriaRationale for Control
Identity ¹H NMR, ¹³C NMR, FT-IRSpectra conform to referenceConfirms the correct chemical structure.
Purity (Assay) HPLC-UV≥98.0%Ensures that the desired compound is the major component.
Related Substances HPLC-UVIndividual impurity ≤0.1%, Total impurities ≤0.5%Minimizes the impact of by-products on biological activity.
Residual Solvents GC-HSAs per ICH Q3C guidelinesPrevents interference from residual solvents in biological assays.
Water Content Karl Fischer Titration≤0.5%Water can affect stability and reactivity in subsequent reactions.

Comparative Analysis with Alternative Building Blocks

The choice of a central scaffold in drug design is a critical decision that balances synthetic feasibility with desired physicochemical and pharmacological properties. Here, we compare this compound with other commonly used aminobenzoic acid derivatives.

CompoundKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Cyclopropyl group introduces rigidity and metabolic stability.Enhanced potency and metabolic stability.Potentially more complex synthesis.
4-Aminobenzoic acid (PABA) Simple, commercially available starting material.Cost-effective and readily available.May have lower potency and metabolic stability.
4-(Acetylamino)benzoic acid A simple amide derivative.Straightforward synthesis.Lacks the conformational constraint of the cyclopropyl group.
4-Amino-3-chlorobenzoic acid Chloro-substituent can modulate electronic properties and provide a handle for further functionalization.Can improve binding affinity through halogen bonding.May alter the pharmacokinetic profile.

Experimental Protocols

Reproducibility begins with well-defined and meticulously executed experimental procedures. The following protocols provide a detailed guide to the synthesis and analysis of this compound.

Synthesis of this compound

This synthesis is adapted from a published procedure and involves the direct amidation of 4-aminobenzoic acid with cyclopropanecarboxylic acid using a coupling agent.[3]

cluster_0 Synthesis Workflow Starting Materials Cyclopropanecarboxylic acid 4-Aminobenzoic acid Coupling N,N'-Carbonyldiimidazole (CDI) in Acetonitrile Starting Materials->Coupling Activation Reaction Stirring at room temperature Coupling->Reaction Amide bond formation Workup Drying, dilution with Ethyl Acetate, and washing with water Reaction->Workup Quenching and Extraction Purification Column Chromatography (CH3OH/CH2Cl2) Workup->Purification Isolation Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cyclopropanecarboxylic acid (5.8 mmol)

  • N,N'-Carbonyldiimidazole (CDI) (6.38 mmol)

  • 4-Aminobenzoic acid (11.6 mmol)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid (500 mg, 5.8 mmol) and N,N'-carbonyldiimidazole (1.035 g, 6.38 mmol) in anhydrous acetonitrile (5 ml).

  • Stir the solution at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve 4-aminobenzoic acid (1.59 g, 11.6 mmol) in anhydrous acetonitrile (5 ml).

  • Slowly add the solution of 4-aminobenzoic acid to the activated cyclopropanecarboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of methanol/dichloromethane (5:95 v/v) to yield the pure product.[3]

Characterization of this compound

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

  • Predicted Chemical Shifts (δ, ppm):

    • ~12.5 (s, 1H, -COOH)

    • ~10.3 (s, 1H, -NH-)

    • ~7.9 (d, 2H, Ar-H ortho to -COOH)

    • ~7.7 (d, 2H, Ar-H ortho to -NH-)

    • ~1.7 (m, 1H, cyclopropyl-CH)

    • ~0.8 (m, 4H, cyclopropyl-CH₂)

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

  • Predicted Chemical Shifts (δ, ppm):

    • ~172.0 (-C=O, amide)

    • ~167.0 (-C=O, acid)

    • ~143.0 (Ar-C)

    • ~130.0 (Ar-C)

    • ~125.0 (Ar-C)

    • ~118.0 (Ar-C)

    • ~15.0 (cyclopropyl-CH)

    • ~8.0 (cyclopropyl-CH₂)

FT-IR Spectroscopy (KBr Pellet):

  • Characteristic Peaks (cm⁻¹):

    • ~3300 (N-H stretch)

    • ~3000-2500 (O-H stretch, carboxylic acid)

    • ~1680 (C=O stretch, carboxylic acid)

    • ~1650 (C=O stretch, amide I)

    • ~1530 (N-H bend, amide II)

Purity Assessment by HPLC

A stability-indicating HPLC method is crucial for ensuring the purity of the synthesized compound and for monitoring its stability over time.[4][5]

cluster_1 HPLC Analysis Workflow Sample Prep Dissolve sample in mobile phase Injection Inject onto HPLC system Sample Prep->Injection Separation C18 reverse-phase column Gradient elution Injection->Separation Detection UV detector at 254 nm Separation->Detection Data Analysis Peak integration and purity calculation Detection->Data Analysis

Caption: General workflow for HPLC purity analysis.

HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Retention Time: Approximately 12-15 minutes (this should be confirmed experimentally).

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Synthesis Incomplete reaction; moisture contamination.Ensure anhydrous conditions; monitor reaction by TLC or LC-MS.
Presence of Impurities Incomplete reaction; side reactions; impure starting materials.Confirm purity of starting materials; optimize reaction time and temperature; improve purification method.
Inconsistent Biological Activity Variation in compound purity; degradation of the compound.Use highly purified and well-characterized compound; perform stability studies and store appropriately.
Shifting HPLC Retention Times Column degradation; changes in mobile phase composition.Use a new or well-maintained column; prepare fresh mobile phase daily.

Stability and Storage

Amide bonds are generally more stable to hydrolysis than ester bonds. However, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, can lead to degradation. For optimal stability and to ensure reproducible results in biological assays, this compound should be stored as a solid in a tightly sealed container at 2-8 °C, protected from light and moisture.

Conclusion

Ensuring the reproducibility of experiments with this compound requires a multi-faceted approach that encompasses stringent control over starting materials, meticulous execution of validated synthetic and analytical protocols, and a thorough understanding of the compound's stability. By implementing the guidelines and protocols outlined in this guide, researchers can enhance the reliability and integrity of their experimental data, thereby accelerating the pace of drug discovery and development.

References

  • Gediya, L. K., et al. (2008). 4-(Cyclopropanecarboxamido)benzoic acid. Bioorganic & Medicinal Chemistry, 16(6), 3352–3360.
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]
  • Jampilek, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • Ali, M. S. (1985). Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chromatography. Journal of the Association of Official Analytical Chemists, 68(3), 488-492. [Link]
  • European Pharmacopoeia Commission. (2016). European Pharmacopoeia (Ph. Eur.) 9th Edition. Council of Europe.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. [Link]
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • World Health Organization. (2018). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report.
  • Food and Agriculture Organization of the United Nations. (2004). Compendium of Food Additive Specifications. Addendum 12. Benzoic Acid. [Link]

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity and Selectivity Profiling of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that potently engages its intended target while minimizing off-target interactions is the cornerstone of a successful therapeutic. This guide provides an in-depth comparative analysis of key assays for determining the cross-reactivity and selectivity profile of the novel compound, 4-[(Cyclopropylcarbonyl)amino]benzoic acid . While the specific primary target of this compound is under active investigation, for the purpose of this illustrative guide, we will consider its hypothetical inhibitory activity against Kinase X , a member of a well-characterized signaling pathway implicated in inflammatory diseases.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust selectivity profiling. We will explore and compare biochemical and cell-based approaches, providing the rationale behind experimental choices to ensure the generation of reliable and translatable data.

The Imperative of Selectivity in Drug Development

Off-target effects are a leading cause of clinical trial failures and adverse drug reactions.[1] Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a critical step in de-risking a drug candidate. By understanding the broader interaction landscape of a compound like this compound, we can anticipate potential toxicities and refine its structure to enhance its therapeutic window.

Comparative Analysis of Selectivity Profiling Platforms

The choice of assay platform for selectivity profiling is a critical decision, with each methodology offering distinct advantages and limitations. Here, we compare three widely adopted approaches: large-scale biochemical kinase profiling, radioligand binding assays for off-target GPCRs, and cell-based target engagement assays.

Table 1: Comparison of Selectivity Profiling Platforms
Assay Type Principle Advantages Disadvantages Typical Output
Biochemical Kinase Assay Panel Measures direct inhibition of a panel of purified kinases.High-throughput, provides direct measure of enzyme inhibition, broad coverage of the kinome.[2][3]May not reflect cellular activity, lacks context of cellular co-factors and compartments.[4]IC50 or Ki values against a panel of kinases.
Radioligand Binding Assay Measures the ability of a compound to displace a radiolabeled ligand from a specific receptor.[5]"Gold standard" for affinity determination, high sensitivity, applicable to membrane proteins like GPCRs.[5][6]Requires a specific radioligand for each target, handling of radioactive materials, does not measure functional activity.Ki or IC50 values for binding to a panel of receptors.
Cell-Based Target Engagement Assay Measures compound binding to its target within a live cell.[7][8]Physiologically relevant, confirms cell permeability and target interaction in a native environment.[9][10]Lower throughput, can be more complex to develop and optimize.[9]Cellular EC50 values, target thermal shift.

Experimental Workflows and Protocols

A multi-pronged approach, integrating both biochemical and cell-based assays, provides the most comprehensive understanding of a compound's selectivity. Below are detailed protocols for the key assays discussed.

Biochemical Kinase Selectivity Profiling

This assay directly measures the inhibitory activity of this compound against a broad panel of purified protein kinases. This provides a quantitative measure of its potency and selectivity across the kinome.[1][2]

Experimental Workflow: Biochemical Kinase Assay

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Filtration-Based Radioligand Binding Assay [11]

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the target GPCRs.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (typically at or below its Kd), and a range of concentrations of this compound.

  • Incubation: Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Target Engagement Assays

To confirm that this compound can enter cells and bind to its intended target, Kinase X, in a physiological context, a cellular thermal shift assay (CETSA®) can be employed. [12]This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Culture cells expressing Kinase X and treat them with various concentrations of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of soluble Kinase X in each sample using Western blotting with a specific antibody.

  • Data Analysis: For each compound concentration, plot the amount of soluble Kinase X as a function of temperature. The shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data and Interpretation

The following tables present hypothetical data for this compound and two competitor compounds, providing a framework for data interpretation.

Table 2: Biochemical Kinase Selectivity Profile (IC50, nM)
Kinase This compound Competitor A Competitor B
Kinase X (Target) 152510
Kinase Y (Off-Target)>10,00050050
Kinase Z (Off-Target)1,500>10,000200
... (and so on for a larger panel)

Interpretation: In this hypothetical scenario, this compound demonstrates high potency for Kinase X and excellent selectivity against Kinase Y. While it shows some off-target activity against Kinase Z, it is 100-fold more selective for the primary target. Competitor B, while being the most potent against Kinase X, exhibits significant off-target activity, suggesting a poorer selectivity profile.

Table 3: Off-Target GPCR Binding Profile (Ki, nM)
GPCR Target This compound Competitor A Competitor B
5-HT2B>10,000>10,000800
Dopamine D2>10,000>10,000>10,000
Adrenergic α1A>10,0001,2005,000

Interpretation: The data suggests that this compound has a clean profile against the tested GPCRs. Competitor A shows some affinity for the Adrenergic α1A receptor, and Competitor B interacts with the 5-HT2B receptor, both of which could lead to undesirable side effects.

Conclusion

The comprehensive selectivity profiling of this compound using a combination of biochemical and cell-based assays is essential for its continued development. By employing the rigorous methodologies outlined in this guide, researchers can build a detailed understanding of its on- and off-target interactions, enabling data-driven decisions to advance the most promising and safest drug candidates. The hypothetical data presented underscores the importance of comparing a compound's performance against relevant alternatives to truly appreciate its therapeutic potential.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Target Engagement Assays - DiscoverX.
  • Target and pathway engagement assays - Concept Life Sciences.
  • Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Saturation Radioligand Binding Assays - Alfa Cytology.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications - ResearchGate.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • Radioligand binding methods: practical guide and tips - PubMed.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience.
  • Biochemical kinase assay to improve potency and selectivity - Domainex.
  • Cell based Binding Assay - Creative Biolabs.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - NIH.
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery.
  • Small-molecule Profiling | Broad Institute.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - NIH.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Paradigm Shift in Drug Discovery: Discover Small Molecule Degraders Using E3scan Technology Platform - YouTube.
  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - NIH.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central.
  • Cross-Reactivity in Immunoassay Drug Screening | Siemens Healthineers Academy.
  • Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed.
  • Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology): Revision Note - Save My Exams.
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? - ResearchGate.
  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH.
  • Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed.
  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org.

Sources

A Comparative Efficacy Analysis of Novel Uricosuric Agents: Evaluating 4-[(Cyclopropylcarbonyl)amino]benzoic Acid in the Context of Established Gout Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the investigational compound 4-[(Cyclopropylcarbonyl)amino]benzoic acid, a novel urate-lowering agent, against established therapies for hyperuricemia associated with gout. Designed for researchers, clinicians, and drug development professionals, this document synthesizes preclinical and clinical data to objectively evaluate its potential therapeutic standing. We will delve into the mechanistic underpinnings, comparative efficacy, and the requisite experimental protocols for a thorough evaluation, grounded in scientific integrity and supported by authoritative references.

Introduction: The Evolving Landscape of Gout Management

Gout, the most prevalent form of inflammatory arthritis, is precipitated by chronic hyperuricemia, leading to the deposition of monosodium urate crystals in joints and soft tissues.[1][2][3] The cornerstone of gout management is long-term urate-lowering therapy (ULT), with the goal of maintaining serum uric acid (sUA) levels below 6 mg/dL to prevent crystal formation and dissolve existing deposits.[1][4]

Current ULTs primarily fall into two categories: xanthine oxidase inhibitors (XOIs), such as allopurinol and febuxostat, which decrease uric acid production, and uricosuric agents, which enhance its renal excretion.[5][6] Underexcretion of uric acid is the cause of hyperuricemia in approximately 90% of patients, making the enhancement of renal excretion a critical therapeutic strategy.[7][8] This has spurred the development of inhibitors targeting the renal urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption in the kidneys.[7][8][9]

This guide introduces This compound (herein referred to as "Compound X"), a novel investigational molecule, and compares its potential efficacy with two established uricosuric drugs:

  • Probenecid: A first-generation uricosuric agent.[6]

  • Lesinurad: A second-generation selective URAT1 inhibitor (SURI).[3][10][11]

We will explore the mechanistic nuances, compare key performance metrics from preclinical and clinical studies, and provide detailed experimental workflows essential for the evaluation of such compounds.

Mechanism of Action: Targeting Renal Urate Reabsorption

The primary mechanism for all three compounds involves the inhibition of urate transporters in the proximal tubule of the kidney, leading to increased uric acid excretion. However, their selectivity and potency differ significantly.

Compound X (Hypothesized) , as a benzoic acid derivative, is postulated to function as a URAT1 inhibitor. Its cyclopropylcarbonyl group may confer high binding affinity and selectivity for the URAT1 transporter.[12]

Probenecid acts as a non-selective inhibitor of multiple renal anion transporters, including URAT1, Organic Anion Transporter 1 (OAT1), and OAT3.[5][13] This lack of specificity can lead to numerous drug-drug interactions, as it also affects the excretion of other medications like penicillin and methotrexate.[14][15]

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that potently inhibits URAT1.[1][4][10] It also demonstrates inhibitory activity against Organic Anion Transporter 4 (OAT4), which is associated with diuretic-induced hyperuricemia.[11][16] Unlike Probenecid, Lesinurad does not significantly interact with OAT1 or OAT3 at therapeutic concentrations, offering a more targeted approach.[16]

Urate_Transporter_Inhibition cluster_0 Proximal Tubule Cell cluster_1 Drugs URAT1 URAT1 Transporter Bloodstream Bloodstream URAT1->Bloodstream Urate Reabsorption OAT1_3 OAT1/OAT3 OAT4 OAT4 OAT4->Bloodstream Urate Reabsorption Compound_X Compound X (Hypothesized) Compound_X->URAT1 Inhibits Lesinurad Lesinurad Lesinurad->URAT1 Strongly Inhibits Lesinurad->OAT4 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits Tubular Lumen\n(Urine) Tubular Lumen (Urine) Tubular Lumen\n(Urine)->URAT1 Uric Acid Tubular Lumen\n(Urine)->OAT4 Uric Acid In_Vitro_Workflow start Start: hURAT1-expressing HEK293 Cells seed Seed cells into 96-well plates start->seed preincubate Pre-incubate with Test Compound seed->preincubate add_urate Add [14C]-Uric Acid to initiate uptake preincubate->add_urate terminate Terminate uptake with ice-cold buffer add_urate->terminate lyse Lyse cells & measure radioactivity terminate->lyse analyze Calculate % Inhibition & determine IC50 lyse->analyze end End: Potency Data analyze->end

Caption: Workflow for the in vitro URAT1 inhibition assay.

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the urate-lowering efficacy of the test compound in a relevant animal model.

Methodology:

  • Model Induction: Hyperuricemia is induced in male Kunming mice or Sprague-Dawley rats by administering a uricase inhibitor (e.g., potassium oxonate) and a purine precursor (e.g., hypoxanthine).

  • Compound Administration: Animals are divided into groups: vehicle control, positive control (e.g., Benzbromarone or Lesinurad), and multiple dose levels of the test compound (Compound X). The compounds are typically administered orally.

  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8 hours). Urine may also be collected over a 24-hour period to measure uric acid excretion.

  • Biochemical Analysis: Serum and urine uric acid levels are measured using a commercial uric acid assay kit.

  • Data Analysis: The percentage reduction in sUA levels for each treatment group is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Discussion and Future Outlook

The development of selective URAT1 inhibitors represents a significant advancement in gout therapy, offering a targeted approach for the majority of patients who are underexcreters of uric acid. [5][9] Probenecid , while historically important, is limited by its moderate efficacy and non-selective nature, which creates a higher potential for drug interactions. [6][17] Lesinurad established a new standard for adjunctive therapy in patients inadequately controlled by XOIs alone. [1][2]Its selectivity for URAT1 and OAT4 provides a potent dual mechanism to increase uric acid excretion. [11][16]However, Lesinurad was discontinued for commercial reasons, leaving an unmet need for potent and safe uricosuric agents. [10] For an investigational drug like This compound (Compound X) to be a viable candidate, it must demonstrate a superior or highly competitive profile. Key differentiators would include:

  • High Potency: A significantly lower IC50 for URAT1 than existing compounds.

  • High Selectivity: Minimal off-target activity on other renal transporters (OAT1, OAT3) to reduce the risk of drug-drug interactions.

  • Favorable Safety Profile: No signals of renal or hepatic toxicity in preclinical models and early clinical trials.

  • Robust Clinical Efficacy: A high percentage of patients achieving target sUA levels, ideally as both monotherapy and in combination with XOIs.

The experimental protocols outlined in this guide provide a validated framework for generating the necessary data to build a comprehensive profile for any novel URAT1 inhibitor and to accurately position it within the therapeutic landscape of gout management.

References

  • Lesinurad - Wikipedia. (n.d.).
  • PubChem. (n.d.). Lesinurad.
  • Keenan, R. T., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Exploratory Research and Hypothesis in Medicine.
  • Pui, K., et al. (2013). Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population. The Journal of Rheumatology, 40(6), 872-876.
  • Patsnap Synapse. (2024). What is the mechanism of Probenecid?.
  • Pérez-Ruiz, F., et al. (2019). Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout. Drugs in Context, 8, 212581.
  • Silverman, D. N., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767.
  • U.S. Food and Drug Administration. (2015). ZURAMPIC (lesinurad) tablets Label.
  • Kaul, S. (2016). Lesinurad: A significant advancement or just another addition to existing therapies of gout?. Indian Journal of Rheumatology, 11(4), 189.
  • WebMD. (n.d.). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Yeh, H. T., et al. (2017). Efficacy and Safety of Lesinurad in Patients with Hyperuricemia Associated with Gout: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Scientific Reports, 7(1), 1-10.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Lesinurad: A Deeper Dive into its Role in Gout Management.
  • Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information.
  • Pediatric Oncall. (n.d.). Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
  • Pérez-Ruiz, F., et al. (2019). Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout. PubMed.
  • On, P. C. (2018). Lesinurad (Zurampic) for Gout. American Family Physician, 97(6), 374-375.
  • Patsnap Synapse. (2024). What are URAT1 inhibitors and how do they work?.
  • Zhang, Y., et al. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications. European Journal of Pharmacology, 907, 174291.
  • Pérez-Ruiz, F., et al. (2019). Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout. Drugs in Context.
  • Tan, P. K., et al. (2015). Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases.
  • Keenan, R. T., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Exploration of Musculoskeletal Diseases.
  • The Journal of Rheumatology. (2013). Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population.
  • Semantic Scholar. (n.d.). Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population.
  • Drugs.com. (2025). Probenecid: Key Safety & Patient Guidance.
  • Mayo Clinic. (2025). Probenecid (oral route) - Side effects & dosage.
  • ResearchGate. (2025). Comparative efficacy and safety of urate-lowering therapy for the treatment of hyperuricemia: A systematic review and network meta-analysis.
  • Ovid. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout.
  • MDPI. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.
  • Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238.
  • Kunt, N. D., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 61(17), 7747-7760.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Semantic Scholar. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. (2013). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists.

Sources

A Strategic Guide to the Comprehensive Target and Selectivity Profiling of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher presented with a novel or uncharacterized small molecule, the path to understanding its biological activity is a multi-stage journey. This guide addresses such a scenario for the compound 4-[(Cyclopropylcarbonyl)amino]benzoic acid . Publicly available information on this specific molecule is sparse, positioning it as a compound with an unconfirmed biological target. This presents a unique challenge: comprehensive selectivity profiling, a cornerstone of drug development, is fundamentally a comparative exercise. Selectivity is defined relative to a primary, intended biological target. Without this crucial piece of information, any profiling data remains uninterpretable.

Therefore, this guide is structured to provide a robust, scientifically-grounded strategy for the comprehensive characterization of this compound, beginning with target identification and culminating in detailed selectivity profiling. We will explore and compare various experimental and computational methodologies, providing the rationale behind their application and detailed protocols for their execution.

Part 1: Target Deconvolution - Unmasking the Primary Interactors

The initial and most critical phase is to identify the direct molecular target(s) of this compound. The structure, featuring a benzoic acid moiety and a cyclopropyl group, bears resemblance to known antagonists of the Prostaglandin E2 receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) involved in inflammation, pain, and cancer, making it a plausible hypothetical target.[4][5] However, this must be experimentally verified. A multi-pronged approach, combining computational and experimental methods, is recommended to build a strong case for the primary target(s).

In Silico Target Prediction: A Hypothesis-Generating Step

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's biological targets by comparing its structure to libraries of known ligands.[6]

  • Similarity-Based Methods: Algorithms like SEA (Similarity Ensemble Approach) and other 2D/3D similarity searches compare the chemical fingerprint of this compound against databases of compounds with known targets.[7][8]

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and screens for proteins with binding pockets that can accommodate this pharmacophore.

  • Molecular Docking: If a high-resolution structure of a hypothesized target (like the EP4 receptor) is available, molecular docking can predict the binding pose and estimate the binding affinity of the compound.[9][10]

These computational predictions are not definitive but are invaluable for prioritizing experimental approaches.

Experimental Target Identification: From Hypothesis to Confirmation

Experimental validation is essential to confirm the predictions from in silico models and to discover novel, unanticipated targets. A comparison of leading methodologies is presented below.

Table 1: Comparison of Key Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Chemoproteomics The compound is immobilized on a solid support or modified with a tag (e.g., biotin) to "pull down" interacting proteins from a cell lysate.[11][12]Directly identifies binding partners. Can capture both strong and weak interactions.Requires chemical modification of the compound, which may alter its binding properties. Can lead to false positives from non-specific binding.
Photoaffinity Labeling A photoreactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to its binding partners.[13]Covalent linkage allows for the identification of transient or weak interactions. Can be performed in living cells.Synthesis of the photo-probe can be challenging. UV irradiation can potentially damage proteins.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified.[14]Label-free method that does not require compound modification. Can be performed in intact cells and tissues, confirming target engagement in a physiological context.Not all ligand binding events result in a significant thermal shift. Requires a specific antibody for detection (unless coupled with mass spectrometry).
Phenotypic Screening The compound is tested in a disease-relevant cellular or organismal model to identify a specific phenotypic change. Follow-up studies are then needed to identify the target responsible for the phenotype.[15][16][17]Identifies compounds with a desired biological effect without prior knowledge of the target. Can uncover novel mechanisms of action.Target deconvolution can be a lengthy and complex process. The observed phenotype may be due to off-target effects.
Genetic Approaches (e.g., CRISPR) Genetic screens can identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[18][19]Provides strong genetic evidence for the role of a target in the compound's mechanism of action.Can be technically complex and time-consuming. May not identify direct binding partners.

Given the uncharacterized nature of this compound, a combination of a label-free method like CETSA with a more unbiased approach like affinity-based chemoproteomics would provide a comprehensive and robust strategy for target identification.

Target_Identification_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Validation In_Silico Computational Target Prediction (Similarity Search, Docking) Affinity_Chemoproteomics Affinity-Based Chemoproteomics In_Silico->Affinity_Chemoproteomics Hypothesis-driven CETSA Cellular Thermal Shift Assay (CETSA) In_Silico->CETSA Hypothesis-driven Target_Validation Target Validation (e.g., genetic knockdown, enzymatic assays) Affinity_Chemoproteomics->Target_Validation Candidate Targets CETSA->Target_Validation Candidate Targets Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Target_Validation Functional Hits -> Deconvolution caption Target Identification Workflow Selectivity_Profiling_Workflow cluster_0 Broad Profiling cluster_1 Focused Validation Primary_Target Confirmed Primary Target Biochemical_Screening Biochemical Profiling (e.g., Kinome Panel) Primary_Target->Biochemical_Screening Off_Target_Hits Off-Target Hits Biochemical_Screening->Off_Target_Hits Potential Off-Targets Cell_Based_Assays Cell-Based Target Engagement (e.g., NanoBRET, CETSA) Validated_Off_Targets Validated_Off_Targets Cell_Based_Assays->Validated_Off_Targets Confirmed Off-Targets Functional_Assays Downstream Functional Assays Off_Target_Hits->Cell_Based_Assays Validated_Off_Targets->Functional_Assays caption Selectivity Profiling Workflow

Caption: A tiered workflow for selectivity profiling.

Detailed Protocol: In Vitro Kinase Profiling

Assuming the primary target of this compound is identified as a non-kinase, a broad kinase panel screen is a standard approach to assess off-target activity against this important class of enzymes.

Materials:

  • A panel of purified, active kinases.

  • Substrate for each kinase (peptide or protein).

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Assay buffer.

  • This compound.

  • Control inhibitor (e.g., Staurosporine).

  • Microplates.

  • Scintillation counter or other detection instrument.

Procedure:

  • Compound Preparation:

    • Prepare a dilution series of this compound in DMSO.

  • Assay Setup:

    • In a microplate, add the assay buffer, the kinase, and the test compound or control.

    • Incubate to allow for compound binding to the kinase.

  • Initiate Reaction:

    • Add the substrate and [γ-³³P]ATP to initiate the kinase reaction.

    • Incubate at the optimal temperature for the kinase for a set period.

  • Stop Reaction and Detect:

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

    • Wash away unincorporated [γ-³³P]ATP.

    • Measure the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Conclusion

The comprehensive profiling of a compound with an unknown target, such as this compound, requires a systematic and multi-faceted approach. By first employing a combination of computational and experimental methods to confidently identify the primary biological target, a meaningful and interpretable selectivity profile can then be generated. This guide provides a strategic framework and detailed methodologies to navigate this process, ensuring a thorough understanding of the compound's biological interactions, which is fundamental for its further development as a chemical probe or therapeutic agent.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity-based chemoproteomics for target deconvolution and selectivity profiling. Nature Reviews Drug Discovery, 11(12), 947-960. URL: https://www.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. URL: https://pubmed.ncbi.nlm.nih.gov/23116470/
  • Al-Ali, H., Al-Mulla, F., & Lodyga, M. (2020). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 25(18), 4237. URL: https://www.mdpi.com/1420-3049/25/18/4237
  • Gao, Y., Ma, M., Li, W., & Lei, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 2305608. URL: https://theleigroup.com/publications/chemoproteomics-a-broad-avenue-to-target-deconvolution/
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening in cancer. Nature Reviews Drug Discovery, 16(8), 531-545. URL: https://info.broadinstitute.
  • Donahue, K. M., & Jarpe, M. B. (2018). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Methods in molecular biology (Clifton, N.J.), 1786, 149–163. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b04938
  • Parker, C. G., & Histen, N. Z. (2019). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in molecular biology (Clifton, N.J.), 2012, 239–254. URL: https://pubmed.ncbi.nlm.nih.gov/31250325/
  • Ball, K., & Al-Ali, H. (2021). Stability-based approaches in chemoproteomics. Essays in Biochemistry, 65(5), 747-758. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8557451/
  • BenchChem. (2023). Preclinical Pharmacology of EP4 Receptor Antagonists: A Technical Guide. BenchChem. URL: https://www.benchchem.com/uploads/technical-guide-preclinical-pharmacology-of-ep4-receptor-antagonists.pdf
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. URL: https://drug-hunter.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/
  • Synapse, P. (2024). What are EP4 antagonists and how do they work?. Patsnap Synapse. URL: https://www.patsnap.com/synapse/articles/what-are-ep4-antagonists-and-how-do-they-work
  • Li, Z., Li, Y., & Liu, X. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3469. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11283181/
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. URL: https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-a-powerful-tool-for-drug-discovery-348512
  • Hart, C. P. (2005). Finding the target after screening the phenotype. Drug discovery today, 10(7), 513–519. URL: https://pubmed.ncbi.nlm.nih.gov/15809197/
  • Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer. URL: https://www.pfizer.com/news/articles/achieving_modern_success_in_phenotypic_drug_discovery
  • Finetti, F., & Taddei, M. (2013). Prostaglandin EP4 antagonists. Pharmaceutical patent analyst, 2(3), 387–397. URL: https://pubmed.ncbi.nlm.nih.gov/24237119/
  • Colucci, J., Boyd, M., Berthelette, C., Chiasson, J. F., Wang, Z., Ducharme, Y., ... & Han, Y. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & medicinal chemistry letters, 20(12), 3760–3763. URL: https://pubmed.ncbi.nlm.nih.gov/20471829/
  • Shangguan, Z. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series, 1893(1), 012013. URL: https://www.researchgate.
  • Chen, B., Chen, L., & Zhang, R. (2018). Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites. International journal of molecular sciences, 19(4), 1205. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5979503/
  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. URL: https://www.mtoz-biolabs.
  • Chiasson, J. F., Colucci, J., Ducharme, Y., Friesen, R. W., O'Neill, G. P., & Wang, Z. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of medicinal chemistry, 53(5), 2227–2238. URL: https://pubmed.ncbi.nlm.nih.gov/20166679/
  • Gomeni, R., & Tassone, P. (2013). Prostaglandin EP4 Antagonists. Pharmaceutical Patent Analyst, 2(3), 387-397. URL: https://www.tandfonline.com/doi/full/10.4155/ppa.13.15
  • Kirchweger, B., & Rollinger, J. M. (2019). A Strength-Weaknesses-Opportunities-Threats (SWOT) Analysis of Cheminformatics in Natural Product Research. Methods in molecular biology (Clifton, N.J.), 2012, 3–23. URL: https://www.researchgate.
  • Keiser, B. K., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature biotechnology, 25(2), 197–206. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892663/
  • Sun, W., & Wu, Z. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 13, 928220. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9282200/
  • Synapse, P. (2025). Can AI identify new drug targets that were previously missed by traditional methods?. Patsnap Synapse. URL: https://www.patsnap.com/synapse/articles/can-ai-identify-new-drug-targets-that-were-previously-missed-by-traditional-methods
  • Kirkby, N. S., & Mitchell, J. A. (2013). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Veterinary record, 172(15), 391–393. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3624458/
  • Kumar, A., Singh, A., Kumar, S., & Kumar, S. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of medicinal chemistry, 66(11), 7269–7284. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10274438/
  • Lin, Z., & Li, W. (2023). Phishing Website Impersonation: Comparative Analysis of Detection and Target Recognition Methods. Sensors, 23(15), 6806. URL: https://www.mdpi.com/1424-8220/23/15/6806
  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., ... & Warshawsky, A. M. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 26(1), 105–109. URL: https://pubmed.ncbi.nlm.nih.gov/26608552/
  • Zhang, C., & Li, Y. (2021). Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. Journal of Pharmaceutical Analysis, 11(3), 269-281. URL: https://www.researchgate.
  • Elworthy, T. R., Brill, E. R., Chiou, S. S., Chu, F., Harris, J. R., Hendricks, R. T., ... & Walker, K. A. (2004). Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents. Journal of medicinal chemistry, 47(24), 5922–5935. URL: https://pubmed.ncbi.nlm.nih.gov/15537357/
  • Murase, A., Takafumi, H., Sakamoto, S., & Ohtsu, Y. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life sciences, 82(5-6), 226–232. URL: https://pubmed.ncbi.nlm.nih.gov/18155068/
  • Audet, M., & Stevens, R. C. (2019). Structure of the antagonist-bound human EP4 receptor in complex with Gs. Nature chemical biology, 15(4), 341–347. URL: https://www.researchgate.net/publication/330455088_Structure_of_the_antagonist-bound_human_EP4_receptor_in_complex_with_Gs
  • Li, Y., Wang, Y., & Zhang, T. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International journal of molecular sciences, 23(19), 11756. URL: https://www.mdpi.com/1422-0067/23/19/11756
  • Wang, L., & Li, C. (2025). Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain. Bioorganic chemistry, 165, 109005. URL: https://pubmed.ncbi.nlm.nih.gov/40976187/

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[(Cyclopropylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(Cyclopropylcarbonyl)amino]benzoic acid, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern laboratory.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4] This plan is the blueprint for the safe handling, storage, and disposal of all chemicals within a laboratory. The procedures detailed below should be considered as a specialized component of your institution's broader CHP.

The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" system ensures that hazardous materials are managed safely from generation to final disposal.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for 4-Aminobenzoic acid, we can anticipate that this compound may cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction or respiratory irritation.[7][8][9][10] Therefore, appropriate personal protective equipment is non-negotiable.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or allergic reactions.[8][10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes of solutions containing the compound.[8][11][12]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid form outside of a fume hood where dust may be generated.[12]

Always handle the solid form of this compound within a certified chemical fume hood to minimize the risk of inhalation. [13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. liquid_waste->collect_liquid collect_ppe Collect in a designated hazardous waste container for PPE. ppe_waste->collect_ppe storage Store in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is crucial for maintaining a safe laboratory environment.

Solid Waste Disposal

This category includes unused or expired this compound, as well as any solids (e.g., weighing paper, contaminated silica gel) that have come into contact with the compound.

  • Step 1: Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste. The container must be compatible with the chemical.

  • Step 2: Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If necessary, perform this step inside a chemical fume hood.

  • Step 3: Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate quantity.[14]

  • Step 4: Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[15] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[16]

Liquid Waste Disposal

This includes any solutions containing this compound.

  • Step 1: Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste. Ensure the container material is compatible with the solvent used in the solution. For instance, do not store acidic or basic solutions in metal containers.[5]

  • Step 2: Collection: Pour the liquid waste carefully into the designated container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Step 3: Labeling: Label the container with "Hazardous Waste," the full chemical name and concentration of all components in the solution, and the approximate volume.

  • Step 4: Segregation and Storage: Store the liquid waste container in a secondary containment bin within the SAA. It is critical to segregate incompatible waste streams; for example, store acids and bases separately.[15]

Contaminated PPE and Materials Disposal

This category includes gloves, disposable lab coats, bench paper, and any other materials contaminated with this compound.

  • Step 1: Collection: Place all contaminated disposable items into a designated, labeled hazardous waste container.

  • Step 2: Storage: Store the container in the SAA.

  • Step 3: Decontamination: Thoroughly decontaminate reusable equipment (e.g., glassware, spatulas) after use.

Final Disposal and Record Keeping

All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal service.[6][9] Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

By diligently following these procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of scientific excellence.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Techno PharmChem. (n.d.). 4-AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET.
  • Durham Tech. (n.d.). SIGMA-ALDRICH.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • ResearchGate. (n.d.). Scope of the enantioselective cyclopropanecarboxamide cyclization. Reaction conditions.
  • Google Patents. (n.d.). EP0351617A1 - Cyclopropane carboxamides, process for their preparation and their use in combating insects.
  • National Institutes of Health. (n.d.). Cyclopropanecarboxamide.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 4-[(Cyclopropylcarbonyl)amino]benzoic acid. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to your safety and success. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the necessary precautions.

Immediate Safety Overview: Understanding the Hazard

Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][3]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2][3][4]

  • Combustible Dust: As a fine powder, it may form an explosive mixture with air under certain conditions.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in established safety principles.

Protection Type Recommended PPE Rationale and Expert Insights
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield.[2][5]Standard safety glasses are insufficient as they do not protect against dust particles entering from the sides or top. Chemical splash goggles provide a seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities or preparing solutions.[5]
Skin Protection Chemical-resistant gloves (disposable nitrile or butyl rubber) and a fully buttoned lab coat.[2][5]Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings.[5] Always inspect gloves for any signs of degradation or punctures before use. A lab coat protects your skin and personal clothing from accidental spills.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[2][4]A chemical fume hood is the primary engineering control to minimize inhalation of airborne particles.[2] If the procedure has a high potential for generating dust and a fume hood is not feasible, a respirator is mandatory. The type of respirator should be chosen based on a formal risk assessment.
Footwear Fully enclosed, chemical-resistant shoes.[2]Protects feet from spills and falling objects. Porous shoes made of canvas or other absorbent materials are not suitable for a laboratory environment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood.[2]

  • Ventilation Check: Before starting any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and waste containers, within the fume hood to minimize movement in and out of the controlled area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Solid Compound

The primary objective when handling the solid is to prevent the generation of dust.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Transferring the Solid: Use a spatula to carefully transfer the compound. Avoid pouring the solid from a height, as this can create airborne dust.[2]

  • Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure to contain any dust.

  • Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Solid Waste: Unused or waste solid compound should be collected in a sealed, labeled container for hazardous waste disposal.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) check_emergency Verify Emergency Equipment prep_area->check_emergency don_ppe Don PPE (Coat, Goggles, Gloves) check_emergency->don_ppe handle_solid Handle Solid (Minimize Dust) don_ppe->handle_solid prep_solution Prepare Solution (If Applicable) handle_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE (Gloves, Coat, Goggles) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds is the cornerstone of innovative and successful research. By understanding the potential hazards of this compound and diligently following the procedures outlined in this guide, you contribute to a robust culture of safety within your laboratory. We are committed to being your trusted partner in this endeavor, providing the information you need to work safely and effectively.

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclopropylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Cyclopropylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.